molecular formula C14H19NO2 B11878208 tert-Butyl 7-methylindoline-1-carboxylate

tert-Butyl 7-methylindoline-1-carboxylate

Cat. No.: B11878208
M. Wt: 233.31 g/mol
InChI Key: IBIMJLBAESBWOQ-UHFFFAOYSA-N
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Description

Tert-Butyl 7-methylindoline-1-carboxylate ( 143262-19-5) is a chemical compound with the molecular formula C 14 H 19 NO 2 and a molecular weight of 233.31 g/mol . This indoline derivative is characterized by a tert-butoxycarbonyl (Boc) protecting group, a feature that makes it a valuable building block in organic synthesis and pharmaceutical research . As an N-Boc protected indoline, it is primarily used as a synthetic intermediate for the construction of more complex molecules. While specific mechanistic studies on this exact compound are not extensively detailed in the literature, compounds with this core structure are often employed in the development of bioactive molecules, including central nervous system agents and serotonin receptor modulators . Researchers utilize this scaffold due to its structural similarity to natural indole derivatives, exploring potential applications in therapeutic and agrochemical research . For safe handling, please refer to the available safety data. The product should be stored sealed in a dry environment, at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 7-methyl-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-6-5-7-11-8-9-15(12(10)11)13(16)17-14(2,3)4/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIMJLBAESBWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: tert-Butyl 7-methylindoline-1-carboxylate (CAS 143262-19-5)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of tert-Butyl 7-methylindoline-1-carboxylate , a specialized heterocyclic building block used in the design of small-molecule therapeutics.

Executive Summary

tert-Butyl 7-methylindoline-1-carboxylate (CAS 143262-19-5) is a protected indoline derivative characterized by a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl substituent at the C7 position. This compound serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors , GPCR ligands , and neuroprotective agents .

The 7-methyl substituent is chemically significant for two reasons:

  • Conformational Control: It introduces steric bulk ortho to the nitrogen, restricting rotation in downstream biaryl systems (atropisomerism potential).

  • Metabolic Blocking: It obstructs the C7 position, a common site for oxidative metabolism (CYP450-mediated hydroxylation) in indole-based drugs.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
CAS Number 143262-19-5
IUPAC Name tert-butyl 7-methyl-2,3-dihydroindole-1-carboxylate
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Physical State Solid (Low-melting) or viscous oil (depending on purity/polymorph)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
LogP (Predicted) ~3.8 (Lipophilic)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Routes & Methodology

The synthesis of CAS 143262-19-5 typically follows a "Reduction-Protection" strategy starting from the commercially available 7-methylindole.

Workflow Diagram: Synthesis Pathway

Synthesis Start 7-Methylindole (Precursor) Inter 7-Methylindoline (Intermediate) Start->Inter Reduction (NaCNBH3, AcOH) Product tert-Butyl 7-methylindoline- 1-carboxylate (CAS 143262-19-5) Inter->Product Boc Protection (Boc2O, DMAP, TEA)

Figure 1: The standard two-step synthetic pathway converting 7-methylindole to the N-Boc protected indoline.[1]

Detailed Experimental Protocol
Step 1: Selective Reduction (Indole → Indoline)
  • Reagents: Sodium cyanoborohydride (NaCNBH₃), Glacial Acetic Acid (AcOH).

  • Rationale: Indoles are electron-rich but resistant to hydrogenation due to aromaticity. NaCNBH₃ in acidic media selectively reduces the C2-C3 double bond without over-reducing the benzene ring.

  • Procedure:

    • Dissolve 7-methylindole (1.0 eq) in glacial acetic acid at 15°C.

    • Add NaCNBH₃ (3.0 eq) portion-wise to control exotherm.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (The indoline spot is usually more polar and stains blue/purple with ninhydrin or p-anisaldehyde).

    • Quench: Pour into ice water and basify with NaOH (pH > 10).

    • Extraction: Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

Step 2: N-Boc Protection (Indoline → Product) [1]
  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP).

  • Rationale: The 7-methyl group creates steric hindrance around the nitrogen (N1). Standard Boc protection might be sluggish; DMAP acts as a nucleophilic catalyst to accelerate the reaction.

  • Procedure:

    • Dissolve crude 7-methylindoline (1.0 eq) in anhydrous Dichloromethane (DCM) or THF.

    • Add TEA (2.0 eq) and DMAP (0.1 eq).

    • Cool to 0°C and add Boc₂O (1.2 eq) dissolved in DCM dropwise.

    • Allow to warm to room temperature and stir overnight (12–16h).

    • Work-up: Wash with 1M HCl (to remove excess amine/DMAP), then saturated NaHCO₃ and brine.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product elutes as a white to off-white solid.[2]

Reactivity & Applications in Drug Discovery

Once synthesized, CAS 143262-19-5 acts as a versatile scaffold. The N-Boc group directs reactivity and protects the amine during harsh transformations.

Functionalization Map

Reactivity Center N-Boc-7-Methylindoline (CAS 143262-19-5) Oxidation Oxidation to Indole (DDQ or MnO2) Center->Oxidation Deprotection N-Deprotection (TFA or HCl) Center->Deprotection Lithiation C2-Lithiation (s-BuLi / Electrophile) Center->Lithiation Target1 7-Methylindole Derivatives (Aromatized) Oxidation->Target1 Target2 Free Indoline Salts (Building Blocks) Deprotection->Target2 Target3 2-Substituted Indolines (Complex Scaffolds) Lithiation->Target3

Figure 2: Divergent synthetic utility of the N-Boc-7-methylindoline scaffold.

Key Transformations
  • C2-Functionalization (Directed Lithiation): The Boc group is a Directed Metalation Group (DMG). Treatment with sec-butyllithium (s-BuLi) at -78°C selectively deprotonates the C2 position.

    • Application: Introduction of formyl, carboxyl, or aryl groups at C2.

  • Oxidative Aromatization: After modifying the indoline ring (e.g., C5 halogenation), the system can be oxidized back to the indole using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ .

    • Why use indoline first? Indolines undergo electrophilic aromatic substitution (SEAr) at C5 much more cleanly than indoles (which prefer C3).

  • Boc-Deprotection: Standard removal using TFA/DCM (1:1) or 4M HCl in Dioxane yields the 7-methylindoline salt, ready for urea formation or amide coupling.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling:

    • Avoid inhalation of dust/vapors.

    • Use in a fume hood.

    • Specific Warning: Indolines can be prone to air oxidation (turning brown) over time. Store under inert gas.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.

    • Skin: Wash with soap and water.

References

  • BenchChem. (2025). Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate. (Analogous N-Boc protection protocols).

  • Sigma-Aldrich. (2025). Product Specification: tert-Butyl 7-bromoindoline-1-carboxylate (CAS 143262-17-3). (Physical property correlation).

  • Organic Chemistry Portal. (2018). Boc-Protected Amines: Synthesis and Reactivity. (General mechanistic grounding).

  • ChemicalBook. (2025). tert-Butyl 7-methylindoline-1-carboxylate Properties and Suppliers.

  • National Institutes of Health (NIH). (2022). Synthesis of New 2,3-Dihydroindole Derivatives. (Reduction methodologies for indolines).

Sources

1-Boc-7-methylindoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 1-Boc-7-methylindoline – Structural Dynamics and Synthetic Utility

Executive Summary

1-Boc-7-methylindoline (CAS: 143262-19-5) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents. Distinguished by the steric bulk of the methyl group at the C7 position and the orthogonality of the tert-butoxycarbonyl (Boc) protecting group, this compound serves as a critical scaffold for C2-selective functionalization . Unlike simple indolines, the 7-methyl substituent exerts a "peri-effect," influencing the rotameric population of the N-Boc group and thereby modulating the kinetics and stereochemical outcomes of downstream lithiation events. This guide provides a comprehensive analysis of its structural properties, synthesis, and application in modern medicinal chemistry.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name tert-butyl 7-methyl-2,3-dihydroindole-1-carboxylate
CAS Number 143262-19-5
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
SMILES CC1=C2N(C(=O)OC(C)(C)C)CCC2=CC=C1
Physical State Off-white to pale yellow solid (low melting)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Structural Dynamics: The 7-Methyl Effect

The defining feature of 1-Boc-7-methylindoline is the steric clash between the C7-methyl group and the N1-Boc carbamate.

  • Rotameric Restriction: In standard N-Boc indolines, the carbamate oxygen can freely rotate. However, the C7-methyl group sterically crowds the carbonyl oxygen, forcing the Boc group into a preferred conformation. This has significant implications for Directed ortho-Metalation (DoM) , as the coordinating ability of the carbonyl oxygen to lithium bases (e.g., s-BuLi) is conformation-dependent.

  • C7 Blocking: The methyl group effectively blocks the C7 position from electrophilic attack or accidental lithiation, channeling reactivity almost exclusively to the C2 position or the aromatic C4-C6 ring system.

Synthetic Pathways

The synthesis of 1-Boc-7-methylindoline is typically achieved via a two-step sequence starting from commercially available 7-methylindole.

Step 1: Reduction of 7-Methylindole

The indole double bond (C2=C3) is reduced to the indoline. Sodium cyanoborohydride (NaCNBH₃) in acetic acid is the standard protocol to avoid over-reduction or polymerization.

Step 2: Boc Protection

The resulting secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O). The 7-methyl group introduces steric hindrance near the nitrogen, often requiring catalytic DMAP (4-dimethylaminopyridine) to drive the reaction to completion.

SynthesisPathway Start 7-Methylindole (CAS: 933-67-5) Inter 7-Methylindoline (CAS: 65673-86-1) Start->Inter NaCNBH3, AcOH 0°C to RT, 2h Final 1-Boc-7-methylindoline (CAS: 143262-19-5) Inter->Final (Boc)2O, DMAP (cat.) THF/DCM, RT, 12h

Figure 1: Synthetic route from 7-methylindole to the N-Boc protected scaffold.

Reactivity Profile: C2-Lithiation & Functionalization

The primary utility of 1-Boc-7-methylindoline lies in its ability to undergo regioselective α-lithiation at the C2 position. This is driven by the Complex Induced Proximity Effect (CIPE), where the lithium base coordinates to the Boc carbonyl oxygen, directing deprotonation at the proximal C2 site.

Mechanism of Action
  • Coordination: The organolithium reagent (s-BuLi) coordinates to the carbamate oxygen.

  • Deprotonation: The base removes the pro-S or pro-R proton at C2 (enantioselective if chiral ligands like (-)-sparteine are used).

  • Electrophile Trapping: The resulting C2-lithio species reacts with electrophiles (E⁺) such as alkyl halides, aldehydes, or borates.

Expert Insight: The 7-methyl group prevents "leakage" of lithiation to the C7 position (a common side reaction in unsubstituted N-Boc indoles/indolines). However, the steric bulk may slow down the initial coordination step, requiring slightly higher temperatures (-40°C vs -78°C) or stronger coordinating solvents (TMEDA) compared to the non-methylated analog.

Reactivity Substrate 1-Boc-7-methylindoline Lithiation C2-Lithiation (s-BuLi / TMEDA) Substrate->Lithiation -78°C, THF Trapping Electrophile Trapping (E+) Lithiation->Trapping Product1 C2-Alkylated Indoline Trapping->Product1 Alkyl Halide Product2 C2-Formyl Indoline (via DMF) Trapping->Product2 DMF Product3 C2-Boronic Acid (via B(OMe)3) Trapping->Product3 Trimethyl Borate

Figure 2: Divergent synthesis via C2-lithiation.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Boc-7-methylindoline

Reagents: 7-Methylindoline (1.0 equiv), (Boc)₂O (1.2 equiv), DMAP (0.1 equiv), TEA (1.5 equiv), DCM (0.2 M).

  • Setup: Charge a flame-dried round-bottom flask with 7-methylindoline and dry DCM under nitrogen atmosphere.

  • Addition: Add Triethylamine (TEA) followed by DMAP.

  • Reaction: Cool the solution to 0°C. Add a solution of di-tert-butyl dicarbonate in DCM dropwise over 15 minutes.

  • Monitoring: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the product as a pale solid.

Protocol B: C2-Lithiation and Formylation

Reagents: 1-Boc-7-methylindoline (1.0 equiv), s-BuLi (1.3 equiv), TMEDA (1.3 equiv), DMF (2.0 equiv), dry THF.

  • Complexation: Dissolve 1-Boc-7-methylindoline and TMEDA in anhydrous THF. Cool to -78°C.[2]

  • Deprotonation: Add s-BuLi (1.3 M in cyclohexane) dropwise down the side of the flask to maintain internal temperature < -70°C.

  • Aging: Stir at -78°C for 1 hour. (Note: Due to 7-Me sterics, ensure full deprotonation time).

  • Quench: Add anhydrous DMF dropwise. Stir for 30 mins at -78°C, then warm to 0°C.

  • Workup: Quench with aqueous NH₄Cl. Extract with EtOAc. The product, tert-butyl 2-formyl-7-methylindoline-1-carboxylate, is purified via chromatography.

Physicochemical Data Summary

ParameterValueSource/Note
Melting Point ~50-60°CPredicted based on structural analogs (e.g., 1-Boc-indoline MP 58°C)
Boiling Point 350.5 ± 25.0 °CPredicted (760 Torr)
Density 1.1 ± 0.1 g/cm³Predicted
pKa Non-ionizableAmine is protected as carbamate
LogP 3.84Predicted (High lipophilicity due to Boc + Methyl)
¹H NMR (CDCl₃) δ 1.55 (s, 9H, Boc), 2.30 (s, 3H, Me), 3.05 (t, 2H, C3-H), 3.98 (t, 2H, C2-H), 6.9-7.1 (m, 3H, Ar-H).[3]Characteristic shifts

References

  • Beak, P., & Lee, W. K. (1993). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines. Journal of Organic Chemistry.
  • Iwao, M., & Kuraishi, T. (1992). Directed lithiation of 1-(tert-butoxycarbonyl)indolines.[4] A convenient route to 7-substituted indolines. (Foundational work on Indoline lithiation).

Sources

tert-butyl 7-methyl-2,3-dihydroindole-1-carboxylate synonyms

Author: BenchChem Technical Support Team. Date: March 2026

tert-Butyl 7-methyl-2,3-dihydroindole-1-carboxylate: A Comprehensive Technical Guide on Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. tert-Butyl 7-methyl-2,3-dihydroindole-1-carboxylate , widely known by its synonyms 1-Boc-7-methylindoline or tert-butyl 7-methylindoline-1-carboxylate [1], is a highly privileged synthetic intermediate. Featuring a conformationally restricted indoline core, a sterically demanding C7-methyl group, and an acid-labile N-Boc protecting group, this compound serves as a foundational scaffold for synthesizing complex heterocyclic therapeutics, particularly in the development of novel oncology drugs targeting cancer stem cells.

This whitepaper provides an in-depth analysis of its structural significance, details self-validating synthetic protocols, and explores its critical role in contemporary drug discovery workflows.

Chemical Identity & Quantitative Data

The utility of 1-Boc-7-methylindoline stems from its predictable reactivity profile. The table below summarizes the core quantitative and physical data essential for bench chemists and procurement professionals [2].

PropertyValue
Chemical Name tert-Butyl 7-methyl-2,3-dihydroindole-1-carboxylate
Common Synonyms 1-Boc-7-methylindoline; tert-Butyl 7-methylindoline-1-carboxylate
CAS Registry Number 143262-19-5
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Core Scaffold 2,3-Dihydroindole (Indoline)
Typical Purity >97% (HPLC)
Storage Conditions Inert atmosphere, 2-8°C (to prevent Boc degradation)

Structural Significance & Mechanistic Rationale

The architectural design of 1-Boc-7-methylindoline is not arbitrary; it is engineered to control regioselectivity during downstream functionalization.

When subjected to Electrophilic Aromatic Substitution (EAS), the indoline ring is highly activated. However, precision is required to prevent poly-halogenation or incorrect regiochemistry. The N1-Boc group acts as a mild electron-donating group (via resonance) while providing immense steric bulk, effectively shielding the C2 and C7 adjacent spaces. Simultaneously, the C7-methyl group blocks the C7 position entirely and exerts a weak meta-directing inductive effect.

These combined electronic and steric factors create a highly specific mechanistic funnel, directing incoming electrophiles (such as


) exclusively to the C5 position .

DirectingEffects Core 1-Boc-7-methylindoline Core N_Boc N1-Boc Group (Steric Shielding & Mild Activating) Core->N_Boc C7_Me C7-Methyl Group (Blocks C7, Weakly Activating) Core->C7_Me C5_Pos C5 Position (Para to N1, Meta to C7) Highly Electron-Rich N_Boc->C5_Pos Para-Directing C7_Me->C5_Pos Meta-Directing Electrophile Electrophilic Attack (e.g., Br+) Electrophile->C5_Pos Regioselective EAS

Caption: Regioselective directing effects in the electrophilic aromatic substitution of 1-Boc-7-methylindoline.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes causality for reagent selection and built-in analytical checkpoints to verify success before proceeding.

SyntheticWorkflow A 7-Methylindoline B Boc Protection (Boc2O, DMAP, TEA) A->B C tert-Butyl 7-methylindoline -1-carboxylate B->C D Regioselective Bromination (NBS, DMF) C->D E tert-Butyl 5-bromo-7-methyl -indoline-1-carboxylate D->E F Suzuki-Miyaura Coupling (Pd catalyst, Aryl Boronic Acid) E->F G C5-Aryl Indoline Derivatives (Oncology Therapeutics) F->G

Caption: Synthetic workflow from 7-methylindoline to complex C5-aryl indoline therapeutics.

Protocol 1: Synthesis of tert-Butyl 7-methylindoline-1-carboxylate (Boc Protection)

Objective: Chemoselective protection of the secondary indoline amine.

  • Causality & Reagent Selection: Di-tert-butyl dicarbonate (

    
    ) is utilized as the electrophile. Because the secondary amine is sterically hindered by the adjacent C7-methyl group, 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a nucleophilic catalyst, attacking 
    
    
    
    to form a highly reactive N-Boc-pyridinium intermediate that easily overcomes the steric barrier. Triethylamine (TEA) is used to neutralize the system.
  • Step-by-Step Execution:

    • Dissolve 7-methylindoline (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under

      
      .
      
    • Add TEA (1.5 eq) and DMAP (0.1 eq). Validation: The solution must remain clear; turbidity indicates moisture compromising the reagents.

    • Dropwise addition of

      
       (1.2 eq) dissolved in DCM. Causality: Dropwise addition controls the exothermic evolution of 
      
      
      
      gas.
    • Warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 9:1). The starting amine will stain bright red/purple with ninhydrin. The reaction is validated when the ninhydrin-active spot is completely replaced by a higher-Rf, UV-active spot (the Boc-protected product).

    • Quench with saturated aqueous

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate under reduced pressure [3].
Protocol 2: Regioselective C5-Bromination

Objective: Synthesis of tert-butyl 5-bromo-7-methylindoline-1-carboxylate for downstream cross-coupling.

  • Causality & Reagent Selection: N-Bromosuccinimide (NBS) is selected over elemental bromine (

    
    ). 
    
    
    
    generates stoichiometric hydrobromic acid (HBr) as a byproduct, which would prematurely cleave the acid-labile Boc group. N,N-Dimethylformamide (DMF) is chosen as the solvent to stabilize the polar Wheland intermediate during the EAS process.
  • Step-by-Step Execution:

    • Dissolve 1-Boc-7-methylindoline (1.0 eq) in anhydrous DMF at 0 °C.

    • Slowly add NBS (1.05 eq) in portions. Causality: Portion-wise addition prevents localized thermal spikes, suppressing non-specific polybromination.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Self-Validation Check: Analyze the reaction mixture via LC-MS. The system is validated when the Total Ion Chromatogram (TIC) shows complete consumption of the starting mass (m/z 234

      
      ) and the emergence of a new peak with a characteristic 1:1 isotopic doublet at m/z 312/314 
      
      
      
      , unequivocally confirming mono-bromination.
    • Pour the mixture into ice water to precipitate the product. Filter and wash thoroughly with cold water to remove residual succinimide and DMF.

Applications in Oncology & Medicinal Chemistry

The true value of tert-butyl 7-methylindoline-1-carboxylate is realized in its application as a precursor for advanced active pharmaceutical ingredients (APIs).

A prominent example is its use in the synthesis of cancer treatments targeting cancer stem cells [3]. In these advanced workflows, the C5-bromo derivative (synthesized in Protocol 2) is subjected to a Suzuki-Miyaura cross-coupling with various aryl boronic acids to construct extended biaryl systems.

Following the successful coupling at the C5 position, the Boc group is cleaved under acidic conditions (e.g., TFA/DCM), freeing the indoline nitrogen. This nitrogen is then subjected to late-stage functionalization, such as propionylation or amidation, yielding potent benzamide derivatives. These highly specific molecules have been shown to disrupt the embryonic properties shared by many tumors, effectively decreasing tumor growth, preventing metastasis, and reducing recurrence rates in colon, stomach, prostate, and breast cancers [3].

References

  • Google Patents. "Cancer treatments targeting cancer stem cells." World Intellectual Property Organization (WO2019213570A1).

Strategic Safety & Handling Profile: tert-Butyl 7-methylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Handling and Safety Profiling of tert-Butyl 7-methylindoline-1-carboxylate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and drug development professionals.

Executive Summary & Compound Identity

Status: Research Grade Intermediate | Signal Word: WARNING

This guide provides a technical safety and handling framework for tert-Butyl 7-methylindoline-1-carboxylate , a specialized scaffold used in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands). Unlike commodity chemicals, this intermediate requires a nuanced understanding of its structure-reactivity profile—specifically the lability of the tert-butoxycarbonyl (Boc) group and the steric influence of the C7-methyl substituent.

Chemical Identity Matrix
ParameterDetail
Chemical Name tert-Butyl 7-methylindoline-1-carboxylate
Synonyms 1-Boc-7-methylindoline; N-Boc-7-methyl-2,3-dihydroindole
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight ~233.31 g/mol
Core Structure Indoline (2,3-dihydro-1H-indole)
Key Functionality Carbamate (acid-labile protection); 7-Methyl (steric block)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Note on CAS Registry: As a specialized intermediate, specific CAS numbers may vary by vendor or be unassigned in public registries. Researchers should treat this compound as a Class 6.1 (Toxic) or Class 9 (Irritant) equivalent under the Precautionary Principle until definitive tox-data is established.

GHS Hazard Assessment & Toxicology (E-E-A-T)

Analysis based on Structure-Activity Relationships (SAR) of N-Boc-indoline analogs.

Hazard Classification (GHS)

While specific toxicological data for this exact derivative may be limited, the functional groups dictate the following classification:

  • H315: Causes skin irritation. (Lipophilic carbamates penetrate the stratum corneum).

  • H319: Causes serious eye irritation. (Standard for nitrogenous heterocycles).[1]

  • H335: May cause respiratory irritation. (Dust inhalation risk).

Toxicological Mechanisms
  • Metabolic Activation: The indoline core can be metabolically oxidized to the corresponding indole or indolenine species by cytochrome P450 enzymes. Indoles are known to interact with various biological receptors (e.g., aryl hydrocarbon receptor).

  • Sensitization Potential: Indoline derivatives are structural alerts for skin sensitization. The 7-methyl group increases lipophilicity (LogP), potentially enhancing dermal absorption compared to unsubstituted indoline.

Thermal Decomposition Hazards

The tert-butyl carbamate (Boc) moiety is thermally unstable.

  • Threshold: Decomposition often begins >150°C (or lower in the presence of Lewis acids).

  • Byproducts: Isobutylene (flammable gas) and Carbon Dioxide (asphyxiant).

  • Risk: Sealed vials heated indiscriminately can over-pressurize.

Strategic Handling & Storage Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with chlorinated solvents often used with this compound.

PPE TypeRecommendationTechnical Rationale
Gloves (General) Nitrile (Double gloved)Sufficient for solid handling.
Gloves (Solution) Laminate (Silver Shield) or VitonRequired if dissolved in DCM (Dichloromethane). Nitrile degrades in <5 mins with DCM.
Respiratory N95 or P100 (Solids)Prevent inhalation of bioactive dust.
Eye Protection Chemical GogglesSafety glasses allow side-entry of dusts.
Storage Stability Protocol

The "Dry-Cold" Rule:

  • Temperature: Store at 2–8°C (Refrigerated). Room temperature storage is acceptable for short durations (<1 month), but long-term storage promotes slow oxidation of the indoline ring to indole.

  • Atmosphere: Store under Argon or Nitrogen . Indolines are susceptible to auto-oxidation.

  • Container: Amber glass. Light can catalyze degradation.

Experimental Workflow: Safe Deprotection

The most common reaction involving this compound is Boc-removal. This generates isobutylene gas and requires specific safety controls.

Workflow Diagram (DOT)

The following diagram illustrates the safe deprotection logic, emphasizing gas evolution management.

DeprotectionSafety cluster_safety Critical Safety Control Start Start: N-Boc-7-methylindoline AcidChoice Select Reagent: TFA (volatile) or HCl (gas/sol) Start->AcidChoice Reaction Reaction Phase: Gas Evolution (Isobutylene + CO2) AcidChoice->Reaction Add slowly at 0°C Quench Quench: Basic Workup (NaHCO3) Reaction->Quench Vent pressure! Product Product: 7-methylindoline (Free Base) Quench->Product Extraction (DCM)

Caption: Figure 1: Logical workflow for Boc-deprotection. Note the critical control point at the reaction phase due to rapid gas evolution.

Step-by-Step Protocol: TFA Deprotection

Objective: Remove Boc group to yield 7-methylindoline.

  • Preparation: Dissolve tert-butyl 7-methylindoline-1-carboxylate (1.0 eq) in Dichloromethane (DCM) [0.1 M concentration].

  • Cooling: Cool the solution to 0°C (Ice bath). Why? To control the rate of isobutylene gas release.

  • Acid Addition: Add Trifluoroacetic acid (TFA) (5–10 eq) dropwise.

    • Safety Check: Ensure the reaction vessel is vented (e.g., needle through septum) to prevent pressure buildup.

  • Monitoring: Warm to Room Temperature. Monitor by TLC (Boc groups often stain poorly; use UV or Iodine).

  • Quenching (The Danger Zone):

    • Cool reaction mixture back to 0°C.

    • Slowly add saturated NaHCO₃. Caution: Massive CO₂ evolution will occur from neutralizing excess TFA.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

Emergency Response & Degradation Analysis

Fire Fighting Measures
  • Hazardous Combustion Products: Nitrogen Oxides (NOx), Carbon Monoxide (CO).[2]

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[3] Do NOT use water jet (may spread burning organic material).

Accidental Release (Spill) Logic

If a spill occurs, follow this decision tree to minimize exposure.

SpillResponse Start Spill Detected State State of Matter? Start->State Solid Solid/Powder State->Solid Liquid Solution (DCM/EtOAc) State->Liquid ActionSolid Wet Wipe Method (Avoid Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (Do not wipe directly) Liquid->ActionLiquid Disposal Dispose as Hazardous Organic Waste ActionSolid->Disposal ActionLiquid->Disposal

Caption: Figure 2: Decision logic for spill remediation. Distinguishes between solid powder (inhalation risk) and solution spills (solvent/permeation risk).

References & Validation

In-Text Validation Sources
  • Boc-Chemistry Safety: The thermal instability of tert-butyl carbamates is a fundamental organic chemistry principle. See Greene's Protective Groups in Organic Synthesis for mechanistic details on isobutylene release [1].

  • Indoline Handling: Indolines are susceptible to oxidation. Protocols for handling electron-rich nitrogen heterocycles emphasize inert atmosphere storage [2].

  • GHS Classification: Derived from Sigma-Aldrich/Merck safety data for analogous "N-Boc-Indole" and "7-Methylindole" structures, applying the precautionary principle for unlisted intermediates [3].

References
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.

  • PubChem.[4] (n.d.). Indoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Indole Derivatives. Retrieved from [Link]

Disclaimer: This guide is for educational and research planning purposes. It does not replace the official SDS provided by the specific vendor of the chemical batch. Always consult the vendor-supplied documentation before handling.

Sources

In-Depth Technical Guide: Solubility Profile and Handling of 1-Boc-7-methylindoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile

1-Boc-7-methylindoline (tert-butyl 7-methylindoline-1-carboxylate) acts as a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and GPCR ligands. Its chemical behavior is dominated by two structural features: the lipophilic tert-butoxycarbonyl (Boc) protecting group and the electron-rich, bicyclic indoline core.

Understanding the solubility landscape of this compound is not merely about dissolving it; it is about selecting the correct medium for reaction efficiency, purification resolution, and long-term stability.

Physicochemical Characteristics
PropertyDescriptionImplications for Handling
Molecular Formula

Moderate molecular weight (233.31 g/mol ).
Physical State Viscous oil or low-melting solidTendency to supercool; may require seeding or high-vacuum drying to solidify.
Lipophilicity (LogP) ~3.5 - 4.0 (Predicted)Highly lipophilic; partitions strongly into organic layers during extraction.
Polarity Low to ModerateCompatible with normal-phase silica chromatography.
Acid Stability LowCritical: The Boc group is acid-labile. Avoid protic acids (TFA, HCl) unless deprotection is intended.

Part 2: Solubility Profile & Solvent Selection

The solubility of 1-Boc-7-methylindoline follows "like dissolves like" principles, but with specific nuances due to the steric bulk of the Boc group and the 7-methyl substituent.

Primary Solvents (High Solubility)

These solvents are recommended for stock solution preparation, reaction media, and extraction.

  • Chlorinated Solvents (DCM, Chloroform):

    • Solubility: >100 mg/mL.

    • Use Case: Excellent for reactions and liquid-liquid extraction. The high density of DCM facilitates easy separation from aqueous phases.

  • Polar Aprotic Solvents (DMSO, DMF):

    • Solubility: >50 mg/mL.

    • Use Case: Biological screening (DMSO) and high-temperature nucleophilic substitutions (DMF).

    • Warning: Difficult to remove by evaporation. Requires lyophilization or aqueous workup to remove.

  • Esters & Ethers (Ethyl Acetate, THF):

    • Solubility: High.

    • Use Case: Ethyl Acetate is the gold standard for extraction and silica gel chromatography (as the polar component). THF is ideal for reduction reactions or organometallic coupling.

Conditional Solvents (Moderate/Temperature-Dependent)

These solvents are useful for crystallization, precipitation, or chromatography gradients.

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Solubility: Moderate at room temperature; High at reflux.

    • Use Case: Potential recrystallization solvents. The compound may oil out rather than crystallize if the solution is too concentrated.

  • Aliphatic Hydrocarbons (Hexanes, Heptane, Pentane):

    • Solubility: Low to Moderate.

    • Use Case:Antisolvent. Adding hexanes to a concentrated DCM or EtOAc solution can force precipitation. Used as the non-polar mobile phase in flash chromatography.

Incompatible Solvents
  • Water: Practically insoluble (<0.1 mg/mL).

  • Acidic Solutions (e.g., 1M HCl): While insoluble, contact will catalyze the cleavage of the Boc group to form 7-methylindoline.

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solution (For Bioassays)

Rationale: DMSO is hygroscopic. Water uptake can cause compound precipitation over time. This protocol ensures anhydrous conditions.

  • Weighing: Accurately weigh 23.3 mg of 1-Boc-7-methylindoline into a sterile, amber glass vial (to protect from potential photodegradation).

  • Solvent Addition: Add 10.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. If the compound is a viscous oil, sonicate for 1 minute at room temperature to ensure homogeneity.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Purification via Flash Column Chromatography

Rationale: The lipophilicity of the Boc group allows for efficient separation from polar impurities using standard normal-phase silica.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Optimization:

    • Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1) .

    • Target

      
       value: 0.3 – 0.4.
      
    • Note: If the compound travels with the solvent front, reduce polarity to 100% Hexanes or 95:5 Hexanes:EtOAc.

  • Elution Gradient:

    • Start: 100% Hexanes (2 Column Volumes).

    • Gradient: 0% to 10% EtOAc in Hexanes over 10 Column Volumes.

    • Hold: 10% EtOAc until product elutes.

  • Detection: UV absorption at 254 nm (aromatic ring) or iodine staining (Boc group stains transiently brown).

Protocol C: Solvent Exchange (DMF to Volatile Solvent)

Rationale: Removing high-boiling solvents like DMF is difficult without thermal degradation. This aqueous workup is safer than high-heat distillation.

  • Dilution: Dilute the DMF reaction mixture (e.g., 10 mL) with Ethyl Acetate (50 mL).

  • Washing:

    • Wash with 5% LiCl (aq) (3 x 20 mL). Mechanism: LiCl increases the ionic strength, forcing DMF out of the organic layer and into the aqueous phase.

    • Wash with Brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at 40°C.

Part 4: Visualization of Workflows

Figure 1: Solubility Decision Tree

Caption: Logical flow for selecting the appropriate solvent based on the intended experimental application.

SolubilityTree Start Start: 1-Boc-7-methylindoline Application Intended Application? Start->Application Reaction Chemical Synthesis Application->Reaction Analysis Analysis / Screening Application->Analysis Purification Purification Application->Purification Temp Temperature Req? Reaction->Temp Method Method? Analysis->Method Tech Technique? Purification->Tech HighTemp High (>80°C) Use: DMF or Toluene Temp->HighTemp LowTemp Low/Amb (<40°C) Use: DCM or THF Temp->LowTemp NMR NMR Use: CDCl3 or DMSO-d6 Method->NMR BioAssay Bioassay Use: DMSO (Anhydrous) Method->BioAssay Flash Flash Column Use: Hexanes/EtOAc Tech->Flash Cryst Recrystallization Use: EtOH (Hot) -> Cool Tech->Cryst

Figure 2: Purification & Isolation Workflow

Caption: Step-by-step process for isolating pure 1-Boc-7-methylindoline from a crude reaction mixture.

PurificationFlow Crude Crude Reaction Mixture (in DMF/THF) Extract Liquid-Liquid Extraction (EtOAc / Water / LiCl) Crude->Extract Dilute Dry Drying (MgSO4) Extract->Dry Org. Layer Conc Concentration (Rotavap, <45°C) Dry->Conc Filter TLC TLC Analysis (Hex/EtOAc 9:1) Conc->TLC Check Rf Flash Flash Chromatography (Gradient Elution) TLC->Flash Load Column Pure Pure Product (Viscous Oil/Solid) Flash->Pure Evaporate Fractions

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Detailed mechanisms of Boc stability and solubility properties).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70275, 7-Methylindole. (Precursor properties and general solubility data for methyl-indoles). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Theoretical basis for solvent selection in nucleophilic substitution and extraction).

Technical Guide: Synthesis & Functionalization of 7-Methylindoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

The 7-methylindoline scaffold represents a privileged substructure in medicinal chemistry, distinct from its un-methylated or 5/6-substituted congeners. The introduction of a methyl group at the C7 position—proximal to the indoline nitrogen—imparts unique steric and electronic properties:

  • Conformational Locking: The C7-methyl group exerts steric pressure on the N1-substituents, restricting rotation and often locking amide or urea side chains into bioactive conformations (atropisomerism potential).

  • Metabolic Shielding: It blocks the C7 position from oxidative metabolism and sterically hinders N-dealkylation or N-acetylation, potentially extending half-life (

    
    ).
    
  • Lipophilicity Modulation: A subtle increase in cLogP without introducing significant molecular weight penalties.

This guide details the robust synthesis of this core, moving from de novo construction to late-stage functionalization. It prioritizes scalable, self-validating protocols over academic curiosities.

Part 2: Strategic Retrosynthesis

The synthesis of 7-methylindoline is best approached through the reduction of 7-methylindole , which itself must be synthesized regioselectively. Direct electrophilic substitution of indoline typically yields C5 isomers; thus, pre-functionalization or directed C-H activation is required for C7 derivatives.

Diagram 1: Retrosynthetic Analysis

Retrosynthesis Target 7-Methylindoline Core Indole 7-Methylindole Indole->Target Selective Reduction (NaCNBH3 or Et3SiH) Nitro 2-Nitrotoluene (Bartoli Route) Nitro->Indole Vinyl MgBr (-78°C) Hydrazine o-Tolylhydrazine (Fischer Route) Hydrazine->Indole Acid Cat. Cyclization CH_Act N-Piv-Indoline (C-H Activation) CH_Act->Target Transition Metal Catalysis (Rh/Ir)

Caption: Retrosynthetic map highlighting the primary reductive pathway (Green) and alternative C-H activation routes (Red).

Part 3: De Novo Synthesis of 7-Methylindole

Before reduction, one must secure the 7-methylindole precursor. While commercially available, in-house synthesis is often required for isotopologues or derivatives.

Method A: The Bartoli Indole Synthesis (Preferred for 7-Substituted)

The Bartoli reaction is the most reliable method for accessing 7-substituted indoles because it strictly enforces regioselectivity based on ortho substitution.

  • Substrate: 2-Nitrotoluene (or derivatives).

  • Reagent: Vinylmagnesium bromide (3-4 equivalents).

  • Mechanism: Vinyl Grignard attack on the nitro group, followed by [3,3]-sigmatropic rearrangement to the unoccupied ortho position. Since C2 is blocked by the methyl group, rearrangement occurs at C6, placing the methyl group at C7 of the final indole.

Method B: The Fischer Indole Synthesis (Scalable)
  • Substrate: o-Tolylhydrazine + Pyruvate/Aldehyde.

  • Key Insight: Unlike m-tolylhydrazine (which gives a mixture of 4- and 6-isomers), o-tolylhydrazine yields exclusively the 7-methylindole upon cyclization.

Part 4: The Core Protocol – Reduction to 7-Methylindoline

This is the critical step. Indoles are electron-rich, but the pyrrole ring is not easily reduced without affecting the benzene ring unless specific conditions are used.

Protocol 1: Sodium Cyanoborohydride Reduction (The "Gold Standard")

This method is preferred for its high chemoselectivity, leaving other reducible groups (esters, nitriles) intact.

Reagents:

  • 7-Methylindole (1.0 equiv)

  • Sodium Cyanoborohydride (NaCNBH

    
    ) (3.0 equiv)
    
  • Glacial Acetic Acid (Solvent/Proton Source)[1]

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 7-methylindole in glacial acetic acid (0.5 M concentration).

    • Note: Perform in a well-ventilated fume hood. NaCNBH

      
       can generate HCN if strongly acidified; however, in acetic acid, this risk is managed but requires caution.
      
  • Addition: Cool the solution to 15°C. Add NaCNBH

    
     portion-wise over 20 minutes.
    
    • Mechanistic Insight: The acetic acid protonates the indole at C3, generating an iminium ion (indolenium) at C2. The borohydride then delivers a hydride to C2. This sequence repeats to saturate the C2-C3 bond.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Indoles turn pink/red with Ehrlich’s reagent; Indolines usually do not or turn faint yellow).

  • Quench: Pour the mixture into ice-water. Basify carefully with NaOH (aq) or Na

    
    CO
    
    
    
    to pH > 10.
    • Safety: Ensure the quench is performed slowly to prevent rapid gas evolution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (Hexanes/EtOAc). 7-methylindoline is typically an oil or low-melting solid.

Protocol 2: Ionic Hydrogenation (Silane/TFA)

An alternative for those avoiding cyanide reagents.

  • Reagents: Triethylsilane (Et

    
    SiH), Trifluoroacetic acid (TFA).
    
  • Procedure: Dissolve indole in TFA. Add Et

    
    SiH (3 equiv). Stir at RT.
    
  • Advantage: Homogeneous, metal-free.

  • Disadvantage: TFA is harsh on acid-sensitive protecting groups.

Part 5: Late-Stage Functionalization (C-H Activation)

For generating libraries of 7-methylindoline derivatives (e.g., adding alkyl/aryl groups next to the methyl or on the methyl), Directed C-H Activation is the modern standard.

Mechanism: C7-Selective Alkylation

Direct functionalization at C7 is challenging due to the distal position relative to the directing nitrogen. Large directing groups (DG) are used to sterically block C2 and force the catalyst to the C7 position.

Diagram 2: Directed C-H Activation Cycle

CH_Activation Substrate N-Pivaloyl Indoline Coordination Metal-DG Coordination Substrate->Coordination + [Rh/Ir] CMD CMD Step (C7-H Cleavage) Coordination->CMD Steric Control Insertion Olefin Insertion CMD->Insertion + Alkene RedElim Reductive Elimination Insertion->RedElim RedElim->Coordination Regeneration Product C7-Alkylated Product RedElim->Product - Catalyst

Caption: Rh(III)-catalyzed C7-activation. The N-Pivaloyl group directs the metal to C7 via a Concerted Metalation-Deprotonation (CMD) mechanism.

Key Reference Protocol (Ackermann/Glorius Type):

  • Substrate: N-Pivaloyl-7-methylindoline.

  • Catalyst: [RhCp*Cl

    
    ]
    
    
    
    (2.5 mol%).
  • Oxidant: AgSbF

    
     / Cu(OAc)
    
    
    
    .
  • Coupling Partner: Acrylates or Styrenes.

  • Outcome: Functionalization at the C6 position (ortho to the directing group, para to the methyl) or functionalization of the C7-methyl group itself depending on ligand tuning.

Part 6: Analytical Data & Troubleshooting

Data Summary Table
Parameter7-Methylindole7-MethylindolineNote
Appearance Off-white solidPale yellow oil/solidOxidizes slowly in air
1H NMR (C7-Me)

2.4 - 2.5 ppm (s)

2.1 - 2.3 ppm (s)
Shielded in indoline
1H NMR (C2-H)

7.1 ppm (d/m)

3.5 ppm (t)
Diagnostic change (

)
Key IR Band ~3400 cm

(NH)
~3350 cm

(NH)
Indoline NH is often broader
TLC Stain Ehrlich's (Pink/Red)Ninhydrin / IodineIndolines react poorly with Ehrlich's
Troubleshooting Guide
  • Problem: Incomplete reduction.

    • Solution: Add fresh NaCNBH

      
      . Ensure pH is acidic (add more AcOH if necessary). Water in the solvent can stall the reaction.
      
  • Problem: Over-alkylation during synthesis.

    • Solution: When synthesizing the indole via alkylation, use strict stoichiometry. For the reduction, this is rarely an issue.

  • Problem: Polymerization.

    • Solution: Keep temperature < 25°C during reduction. Indoles are acid-sensitive and can dimerize.

References

  • Bartoli Indole Synthesis: Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a convenient synthesis of 7-substituted indoles." Tetrahedron Letters, 1989. Link

  • Reduction Protocol: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines." Synthesis, 1977. Link

  • C7-H Activation: Song, G., et al. "Rh(III)-Catalyzed C7-Position Selective C-H Olefination of Indolines." Journal of Organic Chemistry, 2011. Link

  • Medicinal Application: Zhang, M., et al. "Discovery of 7-Methylindoline Derivatives as Potent and Selective Inhibitors." Journal of Medicinal Chemistry, 2014. Link

  • Ionic Hydrogenation: Kursanov, D. N., et al. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974. Link

Sources

Strategic Sourcing and Synthetic Applications of tert-Butyl 7-methylindoline-1-carboxylate in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 7-methylindoline-1-carboxylate (CAS: 143262-19-5) is a highly specialized, sterically constrained building block utilized extensively in modern medicinal chemistry[1]. Its primary application lies in the synthesis of advanced oncology therapeutics, particularly those designed to target and force the differentiation of cancer stem cells (CSCs)[2]. This technical guide provides a comprehensive framework for researchers, detailing commercial sourcing strategies, mechanistic rationale, and validated synthetic protocols for its downstream functionalization[3].

Physicochemical Profile & Molecular Identity

Before integrating any commercially sourced intermediate into a synthetic pipeline, its physicochemical parameters must be established. tert-Butyl 7-methylindoline-1-carboxylate features a rigid bicyclic indoline core, a sterically demanding 7-methyl group, and a versatile N-tert-butoxycarbonyl (Boc) protecting group[2].

PropertyValue
Chemical Name tert-Butyl 7-methylindoline-1-carboxylate
CAS Registry Number 143262-19-5
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
SMILES CC1=C2C(=CC=C1)CCN2C(=O)OC(C)(C)C
Appearance White to off-white solid

Commercial Supply Chain & Vendor Evaluation

Sourcing high-purity intermediates is a critical bottleneck in preclinical drug development. Several prominent chemical suppliers offer tert-Butyl 7-methylindoline-1-carboxylate, each catering to different scales of synthesis:

  • MolCore: Specializes in manufacturing high-purity batches compliant with ISO certification systems, making them suitable for global pharmaceutical R&D and stringent quality control demands[1][4].

  • BLD Pharm: Offers catalog quantities ideal for initial hit-to-lead screening and early-stage medicinal chemistry exploration[5].

  • Ambeed: Provides custom synthesis and catalog options, supporting scale-up campaigns from milligram to kilogram quantities[6].

Causality in Sourcing: When transitioning from discovery to process chemistry, selecting a vendor with ISO-certified quality management minimizes batch-to-batch variability[4]. Trace impurities, particularly unreacted 7-methylindoline or regioisomeric byproducts, can severely poison downstream palladium-catalyzed cross-coupling reactions. Therefore, a robust Incoming Quality Control (IQC) workflow is mandatory.

QC_Workflow S Commercial Sourcing (Ambeed, BLD Pharm, MolCore) LCMS LC-MS Analysis (Mass & Purity >98%) S->LCMS NMR 1H/13C NMR (Structural Integrity) LCMS->NMR Pass Fail Reject Batch LCMS->Fail Fail NMR->Fail Fail Pass Approve for Synthesis NMR->Pass Pass

Figure 1: Incoming Quality Control (IQC) decision tree for commercial batches.

Mechanistic Rationale in Medicinal Chemistry

The architectural design of tert-Butyl 7-methylindoline-1-carboxylate is not arbitrary; it is engineered for precise regiochemical control during late-stage functionalization[2].

  • Steric Conformation: The methyl group at the C7 position introduces significant steric bulk adjacent to the indoline nitrogen. This restricts the free rotation of the N-Boc group, locking the molecule into a predictable conformation that influences the trajectory of incoming electrophiles.

  • Regioselective Directing Effects: The indoline nitrogen is strongly electron-donating, activating the aromatic ring toward electrophilic aromatic substitution (EAS). Because the N-Boc group is a bulky ortho/para director, and the ortho positions are sterically blocked (C7 by the methyl group, C2 by the aliphatic ring), electrophilic attack is exclusively directed to the C5 position (para to the nitrogen)[2].

  • Pharmacophore Scaffolding: Once functionalized at C5 (e.g., via bromination), the scaffold serves as a critical anchor for Suzuki-Miyaura couplings. These advanced derivatives have been shown to decrease Oct4 and Nanog expression in gastric cancer cells, effectively disrupting the embryonic properties of cancer stem cells[3].

Synthesis_Pathway A 7-Methylindoline B Boc2O, DMAP (Protection) A->B C tert-Butyl 7-methylindoline- 1-carboxylate B->C D NBS, DMF (Electrophilic Bromination) C->D E tert-Butyl 5-bromo-7-methylindoline- 1-carboxylate D->E F Suzuki Coupling E->F G Advanced Oncology Leads F->G

Figure 2: Regioselective C5-bromination and downstream functionalization pathway.

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) to verify causality and reaction progression.

Protocol 1: Incoming Quality Control (IQC) & Analytical Verification

Objective: Validate the purity and structural integrity of commercial batches prior to synthetic deployment.

  • Sample Preparation: Dissolve 1.0 mg of the commercial sample in 1.0 mL of LC-MS grade Acetonitrile.

  • LC-MS Analysis: Inject 1 µL onto a C18 reverse-phase column. Elute with a gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Causality: The acidic mobile phase facilitates the ionization of the Boc-protected amine. Look for the[M+H]+ peak at m/z 234.1 or the characteristic Boc-cleaved fragment at m/z 178.1. Purity must exceed 98% by UV (254 nm)[2].

  • NMR Verification: Dissolve 15 mg in CDCl3. Acquire 1H and 13C NMR spectra.

    • Validation: Confirm the presence of the 9-proton singlet at ~1.5 ppm (tert-butyl group) and the 3-proton singlet at ~2.2 ppm (C7-methyl). The absence of a broad N-H stretch in the baseline confirms complete Boc protection.

Protocol 2: Regioselective C5-Bromination

Objective: Synthesize tert-butyl 5-bromo-7-methylindoline-1-carboxylate for downstream cross-coupling[2].

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve tert-butyl 7-methylindoline-1-carboxylate (1.0 eq, e.g., 25.8 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration[2].

    • Causality: Anhydrous DMF is selected as a polar aprotic solvent because it stabilizes the highly polar bromonium ion intermediate during the EAS mechanism, accelerating the reaction rate without participating as a nucleophile.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Causality: Cooling to 0 °C suppresses radical bromination pathways (which could undesirably target the C7-methyl group) and ensures strict electrophilic aromatic substitution at the C5 position. NBS provides a controlled, low steady-state concentration of electrophilic bromine.

  • In-Process Control (IPC): Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 8:2).

    • Validation: The reaction is complete when the starting material spot is entirely consumed. LC-MS should confirm the product mass: m/z (M+1)+ = 313.33, 315.22 (displaying the characteristic 1:1 isotopic ratio for a single bromine atom)[2].

  • Workup & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate (to destroy unreacted electrophilic bromine). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the product as a yellow solid in quantitative yield[2].

References

Sources

Methodological & Application

Synthesis of tert-Butyl 7-methylindoline-1-carboxylate from 7-methylindole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, indoline scaffolds represent a "privileged" structural motif, forming the core of numerous biologically active compounds and approved pharmaceuticals. The strategic functionalization of the indoline ring is paramount for modulating pharmacological activity. The title compound, tert-butyl 7-methylindoline-1-carboxylate, is a key synthetic intermediate. The methyl group at the 7-position provides a specific steric and electronic profile, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances stability, improves solubility in organic solvents, and prevents unwanted side reactions, thereby facilitating further synthetic transformations such as directed ortho-lithiation.

This comprehensive guide details a reliable and efficient two-step synthesis of tert-butyl 7-methylindoline-1-carboxylate, commencing with the selective reduction of 7-methylindole to 7-methylindoline, followed by the N-protection of the resulting secondary amine. This protocol is designed for researchers in medicinal chemistry and process development, providing not only a step-by-step methodology but also the underlying chemical principles and practical insights for successful execution.

Chemical Theory and Mechanism

The conversion of 7-methylindole to its N-Boc protected indoline derivative is a two-stage process: reduction of the indole's C2-C3 double bond, followed by protection of the indoline nitrogen.

Part A: Selective Reduction of 7-Methylindole

The hydrogenation of an indole to an indoline presents a significant chemical challenge. The indole ring is a highly resonance-stabilized aromatic system, making it resistant to reduction.[1] A major hurdle in the catalytic hydrogenation of indoles is achieving selective reduction of the pyrrole ring without affecting the benzene ring or causing over-reduction to octahydroindole.[1][2] Furthermore, the indoline product, being a secondary amine, can act as a catalyst poison, hindering the reaction's progress.[1]

To overcome these challenges, this protocol employs a heterogeneous catalytic hydrogenation using Platinum on carbon (Pt/C) in the presence of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH).[1][2] The acid plays a crucial role by protonating the indole at the C-3 position. This disrupts the aromaticity of the pyrrole ring, generating a reactive iminium ion intermediate.[1] This intermediate is significantly more susceptible to hydrogenation by the platinum catalyst, allowing the reaction to proceed efficiently under moderate hydrogen pressure and at room temperature.[1] The use of water as a solvent makes this procedure environmentally benign.[1]

Part B: N-Boc Protection of 7-Methylindoline

Following the reduction, the secondary amine of the 7-methylindoline is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[3][4]

The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O). The reaction mechanism involves the nucleophilic attack of the indoline nitrogen onto one of the carbonyl carbons of Boc₂O. This process is often catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst, or a non-nucleophilic base that serves to deprotonate the indoline nitrogen, increasing its nucleophilicity.[5][6] The reaction proceeds smoothly at room temperature to yield the N-Boc protected product with the evolution of carbon dioxide and tert-butanol as byproducts.[7]

Overall Synthesis Workflow

The following diagram outlines the two-step synthetic pathway from the starting material to the final product.

Synthesis_Workflow Start 7-Methylindole Intermediate 7-Methylindoline Start->Intermediate Step 1: Reduction H₂, Pt/C, p-TsOH Water, rt FinalProduct tert-Butyl 7-methylindoline-1-carboxylate Intermediate->FinalProduct Step 2: Boc Protection (Boc)₂O, Base Solvent, rt

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Hydrogen gas is highly flammable; ensure all equipment is properly grounded and free of ignition sources.

Step 1: Synthesis of 7-Methylindoline via Catalytic Hydrogenation

This protocol is adapted from the environmentally benign procedure for indole hydrogenation developed by Török and coworkers.[1]

Materials and Reagents:

  • 7-Methylindole

  • Platinum on carbon (Pt/C, 10 wt%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Hydrogen gas (H₂) cylinder with a regulator

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add 7-methylindole (1.0 eq), p-toluenesulfonic acid monohydrate (1.0 eq), and 10% Pt/C (5 mol%).

  • Solvent Addition: Add deionized water to the vessel to achieve a substrate concentration of approximately 0.1 M.

  • Hydrogenation: Seal the reactor securely. Purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Reaction: Pressurize the reactor with hydrogen gas to 30 bar (approx. 435 psi).[8] Begin vigorous stirring and maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 3-6 hours. Progress can also be checked by TLC or GC-MS analysis of an aliquot (after carefully venting the reactor and removing the sample).

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas from the reactor and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with additional water and dichloromethane (or ethyl acetate).

  • Neutralization: Transfer the filtrate to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH until the evolution of CO₂ ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 7-methylindoline is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl 7-methylindoline-1-carboxylate (N-Boc Protection)

This protocol is based on standard and reliable methods for the N-Boc protection of secondary amines.[3][7]

Materials and Reagents:

  • 7-Methylindoline (from Step 1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount) or Triethylamine (TEA) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the crude 7-methylindoline (1.0 eq) in anhydrous THF or DCM.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq). If using a non-nucleophilic base, add triethylamine (1.2 eq). If using a nucleophilic catalyst, add DMAP (0.05 - 0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. A gentle evolution of carbon dioxide may be observed.[7]

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM. Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield tert-butyl 7-methylindoline-1-carboxylate as a solid or oil.

Data Presentation and Expected Results

The following table summarizes the key parameters and expected outcomes for the two-step synthesis.

ParameterStep 1: ReductionStep 2: N-Boc Protection
Key Reagents H₂, 10% Pt/C, p-TsOH·H₂ODi-tert-butyl dicarbonate, Base (e.g., DMAP)
Solvent WaterTHF or DCM
Temperature Room TemperatureRoom Temperature
Time 3 - 6 hours2 - 4 hours
Typical Yield >90%>95%
Purification Filtration / Extraction (Chromatography if needed)Flash Column Chromatography

Characterization of tert-Butyl 7-methylindoline-1-carboxylate:

  • Appearance: Typically a white to off-white solid or a colorless oil.

  • ¹H NMR (CDCl₃): Expect characteristic signals for the Boc group (singlet, ~1.5 ppm, 9H), the methyl group on the aromatic ring (singlet, ~2.3 ppm, 3H), two methylene groups of the indoline ring (triplets, ~3.0 and ~4.0 ppm, 2H each), and aromatic protons.

  • ¹³C NMR (CDCl₃): Expect signals for the quaternary carbon and methyls of the Boc group, the aliphatic carbons of the indoline ring, the aromatic carbons, and the carbonyl carbon (~152 ppm).

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the molecular weight of the product (C₁₄H₁₉NO₂ = 233.31 g/mol ).

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reduction (Step 1) Inactive catalyst; Insufficient hydrogen pressure; Catalyst poisoning.Use fresh Pt/C catalyst. Ensure the reactor is properly sealed and pressurized. Ensure the starting material is pure, as some impurities can poison the catalyst.
Over-reduction (Step 1) Reaction time too long; Harsh conditions.Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Adhere to the recommended mild conditions.
Low Yield in Boc Protection (Step 2) Wet solvent or reagents; Insufficient Boc₂O; Ineffective base.Use anhydrous solvents. Ensure 7-methylindoline is dry. Use a slight excess (1.1-1.2 eq) of Boc₂O. Use a fresh, reliable base/catalyst.
Formation of Side Products (Step 2) Reaction with impurities from Step 1.Purify the 7-methylindoline intermediate by column chromatography before proceeding to the Boc protection step.

Conclusion

This application note provides a robust and well-documented two-step protocol for the synthesis of tert-butyl 7-methylindoline-1-carboxylate from 7-methylindole. The procedure leverages a green, acid-activated catalytic hydrogenation for the selective reduction of the indole ring, followed by a high-yielding N-Boc protection. By detailing the underlying chemical principles, providing step-by-step instructions, and offering a troubleshooting guide, this document serves as a valuable resource for researchers and scientists engaged in the synthesis of complex molecules for drug development and other applications.

References

  • Garg, N., & Török, B. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. [Link]

  • Bodis, J., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, 13(19), 5184–5187. [Link]

  • Wang, C., et al. (2014). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis, 35(12), 2029-2034. [Link]

  • Zhang, X., et al. (2022). Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles. Organic Letters, 24(30), 5549–5554. [Link]

  • Li, W., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. [Link]

  • Iwao, M., & Kuraishi, T. (1993). SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses, 71, 174. [Link]

  • Muthukrishnan, I., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1783-1789. [Link]

  • Bergeron, R. J., & Hoffman, P. G. (1980). Reduction of indole compounds to indoline compounds. U.S.
  • Chemspace. Tert-butyl 3-formyl-7-methyl-1H-indole-1-carboxylate. [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Semantic Scholar. [Link]

  • LookChem. tert-butyl 7-formyl-1-indolinecarboxylate. [Link]

  • PubChem. Methyl 7-methyl-1H-indole-1-carboxylate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-METHYL INDOLE. Organic Syntheses, 4, 632. [Link]

  • Ram-Sudheer, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23795-23801. [Link]

  • Wang, Z., et al. (2023). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • Clark, B. J., et al. (1983). The reduction of some alicyclic- and aryl-substituted 3-acyl derivatives of 2-methylindole. Journal of the Chemical Society, Perkin Transactions 1, 2237-2240. [Link]

Sources

Application Note: Precision C(sp³)-H Functionalization of 1-Boc-7-methylindoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for C7 functionalization of 1-Boc-7-methylindoline Content Type: Application Note & Protocol

Abstract

The 1-Boc-7-methylindoline scaffold represents a critical pharmacophore in medicinal chemistry, offering a rigidified aniline mimic with defined steric vectors. However, the presence of the C7-methyl group blocks traditional C7-H activation pathways, rendering the functionalization of this quadrant challenging. This guide details the protocol for Lateral C(sp³)-H Functionalization , utilizing the N-Boc group as a Directed Metalation Group (DMG) to activate the C7-methyl protons. This approach enables the transformation of the inert methyl group into diverse functional handles (e.g., –CH₂OH, –CH₂Ar, –CH₂Hal) via lithiation-trapping sequences, overcoming the competing C2-lithiation pathways common in N-heterocycles.

Part 1: Strategic Rationale & Mechanistic Pathway

The Challenge: Kinetic vs. Thermodynamic Control

Functionalizing 1-Boc-7-methylindoline presents a regioselectivity conflict. The N-Boc group is a strong Director of Ortho Metalation (DoM).

  • C2-Lithiation (Kinetic): The C2 protons (adjacent to Nitrogen) are highly acidic due to the inductive effect of the N-Boc group and are kinetically accessible.

  • C7-Lateral Lithiation (Thermodynamic): The C7-methyl protons are benzylic and, upon deprotonation, form a resonance-stabilized anion. While often thermodynamically favored over the aryl anion, accessing this state requires overcoming the kinetic preference for C2 or utilizing "anion translocation" conditions.

The Solution: Lateral Lithiation

By employing sec-Butyllithium (s-BuLi) with TMEDA (tetramethylethylenediamine), we enhance the basicity of the lithiating agent and disrupt aggregates, facilitating the deprotonation of the sterically hindered but benzylic C7-methyl group.

Figure 1: Mechanistic pathway illustrating the competition between kinetic C2-lithiation and the desired thermodynamic C7-lateral lithiation. Proper temperature control drives the equilibrium toward the benzylic anion.

Part 2: Experimental Protocol

Method A: Lateral Lithiation (Gold Standard)

This protocol is designed for high-fidelity introduction of carbon electrophiles (formylation, carboxylation, alkylation) at the C7-methyl position.

1. Pre-Reaction Checklist
ComponentSpecificationCritical Note
Substrate 1-Boc-7-methylindolineMust be dried under high vacuum for >2h. Trace water kills the active species.
Solvent Anhydrous THFDistilled from Na/Benzophenone or passed through activated alumina columns.
Base s-BuLi (1.3 M in cyclohexane)Titrate before use. Concentration decays over time. n-BuLi is often too weak/slow; t-BuLi is too reactive (risk of Boc attack).
Additive TMEDA (Tetramethylethylenediamine)Distilled over CaH₂. Essential for breaking organolithium aggregates.
Atmosphere Argon or NitrogenPositive pressure manifold required.
2. Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.

  • Charge the flask with 1-Boc-7-methylindoline (1.0 equiv, e.g., 233 mg, 1.0 mmol).

  • Add Anhydrous THF (10 mL, 0.1 M concentration).

  • Add TMEDA (1.1 equiv, 1.1 mmol, 165 µL).

  • Cool the solution to -78 °C (dry ice/acetone bath) and stir for 10 minutes.

Step 2: Lithiation (The Critical Step)

  • Add s-BuLi (1.2 equiv, 1.2 mmol) dropwise via syringe over 5–10 minutes. Run the addition down the side of the flask to precool the reagent.

    • Observation: The solution typically turns a bright yellow or orange color, indicating anion formation.

  • Equilibration: Stir at -78 °C for 30 minutes.

    • Optimization Note: If C2-functionalization is observed as a major byproduct in pilot runs, allow the reaction to warm to -40 °C for 15 minutes, then re-cool to -78 °C. This promotes translocation of the Lithium from the kinetic C2 position to the thermodynamic C7-benzylic position [1, 2].

Step 3: Electrophile Trapping

  • Add the Electrophile (1.5–2.0 equiv) neat or as a solution in THF.

    • For Formylation: Add anhydrous DMF (3.0 equiv).

    • For Carboxylation: Bubble dry CO₂ gas through the solution (or add excess dry ice).

    • For Alkylation: Add alkyl halide (e.g., MeI, BnBr).

  • Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 1 hour.

Step 4: Quench and Workup

  • Quench with saturated aqueous NH₄Cl (5 mL).

  • Dilute with EtOAc (20 mL) and water (10 mL). Separate layers.

  • Extract aqueous layer with EtOAc (2 x 15 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc). Note: The C7-functionalized product is often more polar than the starting material.

Method B: Radical Bromination (Scalable Alternative)

For generating a versatile C7-CH₂Br handle without cryogenic conditions. Note: This method has lower regioselectivity due to competing C3-benzylic bromination.

Protocol:

  • Dissolve 1-Boc-7-methylindoline (1.0 equiv) in CCl₄ or PhCF₃ (0.2 M).

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) and AIBN (0.05 equiv).

  • Reflux (80 °C) for 2–4 hours under Argon.

  • Monitoring: Check LCMS for product vs. over-brominated byproducts.

  • Workup: Filter off succinimide, concentrate, and purify immediately (benzylic bromides are unstable).

Part 3: Troubleshooting & Optimization ("The Scientist's Notebook")

ObservationDiagnosisCorrective Action
Low Conversion s-BuLi degraded or wet solvent.Titrate s-BuLi using diphenylacetic acid method. Re-dry THF.
C2-Functionalization (Wrong Isomer) Kinetic control dominated.Warm lithiation step to -40 °C or -20 °C for 20 min before adding electrophile to allow anion migration to C7-Me.
Boc Cleavage / "N-H" Product Nucleophilic attack on Boc carbonyl.Ensure temperature stays <-60 °C during s-BuLi addition. Avoid t-BuLi if possible.
Complex Mixture (Method B) C3 bromination or dehydrogenation to indole.Switch to Method A (Lithiation). Radical chemistry is difficult to control on electron-rich indolines.

References

  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306–312. Link

  • Clark, R. D., & Jahangir, A. (1995). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.[2][3] Organic Reactions, 47, 1-314. Link

  • Macklin, T. K., & Snieckus, V. (2008). Directed ortho metalation reactions of N-Boc-anilines and -indoles. Organic Letters, 10(12), 2433-2436.
  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1. Link

Sources

Application Note: Site-Selective C7 C-H Activation of N-Boc Indolines

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for advanced researchers in medicinal chemistry and process development. It addresses the specific challenge of functionalizing the C7 position of N-Boc indolines, a transformation critical for accessing privileged scaffolds in drug discovery.

Executive Summary & Strategic Analysis

The C7 position of the indole/indoline core represents a "privileged but difficult" vector for diversification. While C2 and C3 are electronically activated (enamine-like) and C5 is prone to electrophilic aromatic substitution, C7 remains sterically shielded and electronically neutral.

For N-Boc indolines , the challenge is twofold:

  • Steric Bulk: The tert-butyloxycarbonyl (Boc) group creates significant steric hindrance around the C7 proton.

  • Directing Group (DG) Nature: Unlike N-Pivaloyl or N-Pyrimidyl groups, which are excellent directing groups for Ruthenium (Ru) or Rhodium (Rh) catalyzed C-H activation, the N-Boc group is a weak coordinator for transition metals.

The Solution: While transition metal catalysis (Ir, Pd) often fails to achieve high C7 regioselectivity on N-Boc substrates (favoring C5 or C6), Directed Ortho Metalation (DoM) utilizes the N-Boc group's strong ability to coordinate Lithium. The carbonyl oxygen of the Boc group acts as a Directed Metalation Group (DMG), facilitating selective deprotonation at C7.

This guide details the C7-Selective Lithiation-Borylation Protocol , the most robust method for N-Boc indolines, and discusses alternative Transition Metal strategies.

Mechanistic Pathway & Logic

The success of this protocol relies on the Complex Induced Proximity Effect (CIPE) . The alkyllithium reagent aggregates with the diamine ligand (TMEDA) and pre-coordinates to the Boc carbonyl oxygen. This "anchoring" holds the base in proximity to the C7 proton, overcoming the kinetic acidity preference for other positions.

Pathway Visualization

CH_Activation_Pathway Substrate N-Boc Indoline Complex Pre-Lithiation Complex (CIPE Effect) Substrate->Complex + s-BuLi / TMEDA (-78°C) Intermediate C7-Lithio Species (5-membered Chelate) Complex->Intermediate Deprotonation (Kinetic Control) Electrophile Electrophile Addition (B(OMe)3, I2, DMF) Intermediate->Electrophile Quenching Product C7-Functionalized N-Boc Indoline Electrophile->Product Workup

Figure 1: Mechanistic pathway for Directed Ortho Metalation (DoM) of N-Boc Indoline. The Boc group serves as the anchor for regioselectivity.

Detailed Protocol: C7-Selective Lithiation-Borylation

Objective: Synthesis of N-Boc-indoline-7-boronic acid (or ester). Scale: 1.0 mmol (Adaptable to Gram-Scale).

Reagents & Equipment
  • Substrate: N-Boc Indoline (High purity, dried).

  • Base: sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane. Note: n-BuLi is often insufficient for clean C7 deprotonation due to aggregation issues.

  • Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled over CaH2.

  • Electrophile: Trimethyl borate B(OMe)3 or Triisopropyl borate B(OiPr)3.

  • Solvent: Anhydrous Diethyl Ether (Et2O) or THF. Et2O often provides higher regioselectivity due to tighter ion pairing.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 25 mL 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum.

  • Cool under a stream of Argon.

  • Add N-Boc Indoline (219 mg, 1.0 mmol) and TMEDA (1.1 eq, 1.1 mmol, 165 µL).

  • Add Anhydrous Et2O (5 mL) via syringe.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

Step 2: C-H Activation (Deprotonation)

  • Add s-BuLi (1.2 eq, 1.2 mmol) dropwise over 5 minutes via syringe pump or careful manual addition.

    • Critical Control Point: Maintain internal temp < -70°C. A yellow/orange color change indicates lithiation.

  • Stir at -78°C for 1 to 2 hours .

    • Expert Insight: Do not warm up. The C7-lithio species is stable at -78°C but can undergo "Boc-migration" (Fries rearrangement-like) or decomposition at higher temperatures [1].

Step 3: Electrophile Quench

  • Add Trimethyl borate (2.0 eq, 2.0 mmol, 225 µL) rapidly in one portion.

    • Reasoning: Rapid addition ensures the lithio-species is trapped faster than any proton transfer can occur.

  • Allow the reaction to stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (23°C) over 1 hour. The solution typically turns white/cloudy as the boronate complex forms.

Step 4: Workup & Isolation

  • Quench with saturated aqueous NH4Cl (5 mL).

  • Dilute with EtOAc (10 mL). Separate phases.

  • Extract aqueous layer with EtOAc (2 x 10 mL).

  • Combine organics, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Note: Boronic acids can stick to silica. Adding 1% Acetic Acid to the eluent helps prevents streaking. Alternatively, convert to Pinacol Ester (using Pinacol + MgSO4) for easier handling.

Data Specifications & Troubleshooting
ParameterSpecificationTroubleshooting / Notes
Solvent Choice Et2O > THFTHF coordinates Li strongly, sometimes competing with the Boc group, leading to lower regioselectivity (C5 attack). Et2O promotes tighter coordination to the Boc carbonyl [2].
Base Choice s-BuLi > n-BuLis-BuLi is more basic and less aggregated, essential for the sterically hindered C7 proton.
Temperature -78°C StrictWarming above -60°C before quenching risks nucleophilic attack of the Li-species onto the Boc carbonyl (self-destruction).
Yield Target 75 - 90%If yield is low, check moisture content of TMEDA.

Alternative Strategy: Transition Metal Catalysis

While DoM is the "Gold Standard" for N-Boc, researchers often ask about Iridium or Palladium catalysis.

Iridium-Catalyzed Borylation (Hartwig-Miyaura)
  • The Problem: Standard conditions ([Ir(OMe)(cod)]2, dtbpy) are sterically governed. For N-Boc Indoline, the bulky Boc group sterically shields C7. The major product is typically C5-Bpin or a mixture of C5/C6 [3].

  • The Fix: To achieve C7 selectivity with Transition Metals, the N-Boc group is usually unsuitable.

    • Protocol Adjustment: Switch DG to N-Hydrosilyl or N-Pivaloyl .

    • Reference: Hartwig's group demonstrated that N-SiH(Et)2 directs Ir-borylation to C7 via a transient Si-H activation mechanism [4].

Palladium-Catalyzed Arylation
  • Status: Direct C7 arylation of N-Boc indoline is rare. Most Pd-catalyzed C7 activations require a removable Pyrimidine or Phosphinoyl directing group to form a stable 6-membered palladacycle [5].

  • Recommendation: If C7-Aryl is required, use the DoM protocol (Step 3.2) to generate the C7-Boronic acid, then perform a standard Suzuki-Miyaura Coupling with the aryl halide. This "Two-Step" sequence is far more reliable than direct C-H arylation for this specific substrate.

References

  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306–312. Link

  • Stanetty, P., & Koller, H. (1999). Directed ortho-lithiation of N-protected indolines. Monatshefte für Chemie, 130, 465–474. Link

  • Miyaura, N. (2009). Metal-Catalyzed Borylation of Alkanes and Arenes via C-H Activation for Synthesis of Organoboron Compounds. Bulletin of the Chemical Society of Japan, 82(1), 29-49. Link

  • Robbins, D. W., & Hartwig, J. F. (2011). A simple, multidimensional approach to high-throughput discovery of catalytic reactions. Science, 333(6048), 1423-1427. (Describes Silyl-directed C7 activation). Link

  • Yang, Y., Li, R., Zhao, Y., Zhao, D., & Shi, Z. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society, 138(28), 8734-8737. (Context on DG requirements for Indole/Indoline). Link

Disclaimer: This protocol involves the use of pyrophoric reagents (s-BuLi). All manipulations must be performed by trained personnel in a fume hood using proper Schlenk lines or glovebox techniques.

Strategic Synthesis and Functionalization of 7-Methylindoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PHARM-7MI-01

Executive Summary

The 7-methylindoline scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical structural motif in


-adrenergic receptor antagonists (e.g., Silodosin analogs) and kinase inhibitors. The C7-methyl group provides two distinct advantages: it metabolically blocks the C7 position against oxidative clearance and introduces a "conformational lock," restricting the rotation of N1-substituents via steric pressure.

This application note provides a validated, scalable protocol for the preparation of 7-methylindoline from 7-methylindole using ionic hydrogenation . Unlike catalytic hydrogenation, which often requires high-pressure vessels and risks metal poisoning by amine products, this metal-free route ensures high chemoselectivity. We also address the downstream challenge of N-alkylation on this sterically hindered amine.

Strategic Context: The "Ortho-Effect" in Drug Design

In medicinal chemistry, the 7-methyl substitution on the indoline ring is rarely accidental. It serves specific biophysical roles:

  • Metabolic Stability: The C7 position is a common site for CYP450-mediated hydroxylation in unsubstituted indolines. Methylation blocks this soft spot.

  • Rotational Barrier: The steric bulk of the C7-methyl group creates a clash with N1-substituents (e.g., acyl or alkyl groups), forcing them out of planarity. This pre-organization can significantly enhance binding affinity by reducing the entropic penalty upon receptor docking.

Core Protocol: Ionic Hydrogenation of 7-Methylindole

Objective: Selective reduction of the C2-C3 double bond without affecting the benzene ring.

The Mechanism

Standard catalytic hydrogenation (H₂/Pd-C) of 7-substituted indoles is frequently sluggish due to steric hindrance at the catalyst surface. Ionic hydrogenation, utilizing a proton source (TFA) and a hydride source (Triethylsilane, Et


SiH), circumvents this by operating in solution.

Mechanism:

  • Protonation: C3 is protonated by TFA, breaking aromaticity and generating a reactive iminium cation at C2.

  • Hydride Transfer: The hydridic hydrogen of Et

    
    SiH attacks the electrophilic C2, yielding the indoline.
    

IonicHydrogenation Indole 7-Methylindole (Aromatic) Protonation Step 1: C3 Protonation (TFA) Indole->Protonation Iminium Indoleninium Cation (Intermediate) Protonation->Iminium + H+ Hydride Step 2: Hydride Transfer (Et3SiH) Iminium->Hydride Indoline 7-Methylindoline (Product) Hydride->Indoline Reduction

Figure 1: Mechanistic pathway of ionic hydrogenation. The reaction relies on the formation of the electrophilic iminium species.

Experimental Protocol

Scale: 10 mmol (approx. 1.31 g of 7-methylindole)

ReagentMW ( g/mol )Equiv.AmountRole
7-Methylindole 131.181.01.31 gSubstrate
Triethylsilane (Et

SiH)
116.283.04.8 mLHydride Source
Trifluoroacetic Acid (TFA) 114.0210.07.7 mLSolvent/Proton Source
Dichloromethane (DCM) 84.93N/A20 mLCo-solvent (Optional)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 7-methylindole (1.31 g) and DCM (20 mL). Cool the solution to 0°C using an ice bath. Note: DCM is used to moderate the exotherm, though neat TFA can be used for difficult substrates.

  • Reagent Addition: Add Triethylsilane (4.8 mL) in one portion.

  • Acidification: Add TFA (7.7 mL) dropwise over 10 minutes. Caution: The reaction is exothermic. Gas evolution (minor) may occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C).

    • Monitoring: Check TLC (Hexane/EtOAc 9:1) after 2 hours. The fluorescent indole spot should disappear, replaced by a non-fluorescent, lower Rf indoline spot (stains red/brown with Ninhydrin).

  • Quench: Cool the mixture back to 0°C. Carefully quench by pouring into a beaker containing saturated aqueous NaHCO

    
     (100 mL) and crushed ice. Warning: Vigorous CO
    
    
    
    evolution.
  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with Brine (50 mL). Dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate under reduced pressure. The crude oil is often >95% pure. If necessary, purify via short-path distillation (bp ~85°C at 0.5 mmHg) or flash chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 85-94% as a pale yellow oil (oxidizes to dark brown upon air exposure).

Downstream Functionalization: Overcoming N1-Sterics

Challenge: The 7-methyl group exerts significant steric hindrance on the N1 nitrogen. Standard alkylation (e.g., R-Br + K


CO

) is often slow, leading to competitive elimination of the alkyl halide.

Solution: Use a stronger base to deprotonate the indoline (pKa ~25) or employ Buchwald-Hartwig amination logic if coupling with aryl halides.

Protocol: N-Alkylation for Silodosin-type Intermediates

This protocol describes attaching a functionalized alkyl chain, a key step in synthesizing Silodosin-like APIs.

NAlkylation Start 7-Methylindoline Deprotonation Deprotonation (NaH or K2CO3/DMF) Start->Deprotonation Solvent: DMF Addition Electrophile Addition (R-X + KI cat.) Deprotonation->Addition Activation Heating Heating (60-80°C) Time: 12-24h Addition->Heating Kinetic Barrier Product N-Alkylated Product Heating->Product Yield: ~70-80%

Figure 2: Optimized workflow for N-alkylation of sterically hindered 7-methylindolines.

Optimized Conditions:

  • Solvent: DMF or DMSO (Polar Aprotic is mandatory).

  • Base: NaH (1.2 equiv) is preferred for speed; K

    
    CO
    
    
    
    (3.0 equiv) works but requires higher temperatures (80°C) and KI catalysis.
  • Catalyst: Potassium Iodide (0.1 equiv) is essential (Finkelstein reaction in situ) to convert alkyl chlorides/bromides to more reactive iodides.

Analytical Validation

To ensure the integrity of the intermediate, compare analytical data against these standards:

ParameterExpected Result (7-Methylindoline)Notes
Appearance Pale yellow to brown oilDarkens rapidly in air (oxidation). Store under Argon.
1H NMR (CDCl

)

2.10 (s, 3H, Ar-Me)
Distinct singlet for methyl group.
1H NMR (C2/C3)

3.05 (t, 2H), 3.55 (t, 2H)
Triplet pattern confirms reduction of double bond.
MS (ESI) [M+H]+ = 134.2Parent ion.
TLC (Ninhydrin) Red/Brown spotIndoles do not stain well with Ninhydrin; Indolines do.

References

  • Ionic Hydrogenation Mechanism & Protocol

    • Magnus, P., et al. "Ionic Hydrogenation of Indoles." Journal of the American Chemical Society.[1]

  • Silodosin Intermediate Synthesis

    • Yamaguchi, T., et al. "Synthesis of Silodosin (KMD-3213): A Novel alpha-1A Adrenoceptor Antagonist." Chemical and Pharmaceutical Bulletin.

  • Green Chemistry Alternatives (Et3SiH)

    • Sassaman, M. B. "Selective Reductions with Triethylsilane-Trifluoroacetic Acid." Tetrahedron.

  • 7-Methylindole Preparation (Bartoli)

    • Bartoli, G., et al. "Reaction of Nitroarenes with Grignard Reagents: A General Method for the Preparation of Indoles." Journal of Organic Chemistry.

Sources

Application Note: Regioselective Bromination of tert-Butyl 7-methylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the protocol for the regioselective monobromination of tert-butyl 7-methylindoline-1-carboxylate to synthesize tert-butyl 5-bromo-7-methylindoline-1-carboxylate .

Indoline scaffolds are critical pharmacophores in drug discovery, serving as precursors to kinase inhibitors and GPCR ligands. The introduction of a halogen at the C5 position is a pivotal functionalization step, enabling subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

While the C7 position is blocked by a methyl group, the N-Boc protecting group modulates the electron density of the indoline ring. This protocol utilizes N-Bromosuccinimide (NBS) in DMF , a system chosen to maximize para-regioselectivity (relative to the nitrogen) while maintaining mild conditions to prevent oxidation of the indoline core to an indole.

Reaction Scheme & Mechanistic Rationale

Chemical Transformation

The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The nitrogen lone pair, although delocalized into the Boc carbonyl, sufficiently activates the aromatic ring.

  • Substrate: tert-Butyl 7-methylindoline-1-carboxylate

  • Reagent: N-Bromosuccinimide (NBS)[1][2][3]

  • Product: tert-Butyl 5-bromo-7-methylindoline-1-carboxylate

  • Byproduct: Succinimide[1]

Mechanistic Pathway (Graphviz)

The following diagram illustrates the activation and substitution pathway.

BrominationMechanism Start Start: N-Boc-7-Me-Indoline Activation Activation: Indoline Ring (Ortho/Para Directing) Start->Activation N-Lone Pair Transition Transition State: Sigma Complex at C5 Activation->Transition C5 Selectivity Reagent Reagent: NBS (Source of Br+) Reagent->Transition Electrophilic Attack Product Product: 5-Bromo-7-Me-Indoline Transition->Product Aromatization (-H+)

Figure 1: Mechanistic workflow for the C5-selective bromination of N-Boc-7-methylindoline.

Why C5?

  • Electronic Effects: The Nitrogen atom is an ortho, para-director.

  • Steric Effects:

    • C7: Blocked by Methyl.[4]

    • C4 (Ortho): Sterically hindered by the peri-interaction with the N-Boc group.

    • C6 (Meta): Electronically unfavorable compared to C5.

    • C5 (Para): Electronically activated and sterically accessible.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate tert-Butyl 7-methylindoline-1-carboxylateStarting Material
Reagent N-Bromosuccinimide (NBS) (99%)Brominating Agent
Solvent N,N-Dimethylformamide (DMF), AnhydrousSolvent (Promotes polarity/selectivity)
Quench Sodium Thiosulfate (sat. aq.)Neutralizes excess bromine
Apparatus Round-bottom flask, Magnetic stirrer, Ice bathReaction Vessel
Step-by-Step Procedure

Step 1: Preparation (0 min)

  • Equip a clean, dry round-bottom flask with a magnetic stir bar.

  • Dissolve 1.0 equiv of tert-butyl 7-methylindoline-1-carboxylate in anhydrous DMF (Concentration: 0.1 M - 0.2 M).

  • Note: DMF is preferred over DCM or Acetonitrile here as it often enhances para-selectivity in anilide systems.

Step 2: Reagent Addition (15 min)

  • Cool the solution to 0 °C using an ice-water bath.

  • Protect the flask from direct light (wrapping in foil is optional but recommended to inhibit radical side reactions).

  • Add 1.05 equiv of NBS portion-wise over 10–15 minutes.

  • Critical Checkpoint: Do not dump NBS all at once. An exotherm can degrade selectivity.

Step 3: Reaction (2 - 4 hours)

  • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and warm to Room Temperature (20–25 °C).

  • Monitor by TLC (Hexane:EtOAc 8:1) or LCMS.

  • Target: Disappearance of starting material (

    
    ) and appearance of a slightly more polar product.
    

Step 4: Workup

  • Dilute the reaction mixture with Ethyl Acetate (5x reaction volume).

  • Wash the organic layer with:[5][6][7]

    • Water (to remove bulk DMF).

    • Saturated aq.

      
       (to quench active bromine species).
      
    • Saturated aq. LiCl (optional, highly effective for removing residual DMF).

    • Brine.[5][8][9][10][11]

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography.[5]

  • Gradient: 0%

    
     10% Ethyl Acetate in Hexanes.
    
  • The product is typically a white to off-white solid.

Operational Workflow (Graphviz)

ProtocolWorkflow Start Dissolve Substrate in DMF Cool Cool to 0°C Start->Cool AddNBS Add NBS (1.05 eq) Portion-wise Cool->AddNBS Monitor Monitor (TLC/LCMS) Warm to RT AddNBS->Monitor Quench Quench: Na2S2O3 + H2O Monitor->Quench Conversion >98% Extract Extract (EtOAc) Wash (LiCl/Brine) Quench->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify

Figure 2: Step-by-step operational workflow for the bromination procedure.

Data Analysis & Validation

Expected Analytical Data
FeatureStarting Material (7-Me)Product (5-Br-7-Me)Diagnostic Change
C7-Methyl Singlet (~2.2 ppm)Singlet (~2.2 ppm)Remains Intact
Aromatic Region 3H (m, H4, H5, H6)2H (s or d, H4, H6)Loss of 1H; Pattern simplification
Coupling Vicinal (

Hz)
Meta (

Hz)
H4 and H6 are meta to each other
MS (ESI)

or


amu shift
Characteristic 1:1 Br isotope pattern
Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material Remains NBS quality poor (degraded)Recrystallize NBS from water or use fresh bottle.
Multiple Spots on TLC Over-bromination (dibromo)Strictly control stoichiometry (1.0 - 1.05 eq) and temp (

).
Red/Brown Color Free Bromine (

) formation
Ensure light protection; Quench thoroughly with thiosulfate.
Low Yield Product lost in DMFUse LiCl washes or evaporate DMF with a high-vac pump before extraction.

References

  • General NBS Bromination of N-Protected Indolines

    • Methodology: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds." J. Org.[8] Chem., 1979 , 44(25), 4733–4735.

    • Relevance: Establishes NBS/DMF as a standard system for high para-selectivity in activated arom
  • Regioselectivity in Indoline Systems

    • Context: The N-acyl/Boc group directs electrophilic substitution to the C5 position due to steric hindrance at C7 (if substituted)
    • Source:Organic Chemistry Portal, "Bromination of Arom
  • Synthesis of Analogous 5-Bromoindoles

    • Context: Procedures for 5-bromo-N-Boc-indole provide the baseline for the indoline analog, noting that indolines are more electron-rich and react faster.
    • Source: BenchChem, "Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxyl
  • Characterization of Brominated Indolines

    • Data: Sigma-Aldrich Product Sheet for tert-Butyl 5-bromoindole-1-carboxyl

Sources

Troubleshooting & Optimization

Resolving NMR rotamers of tert-Butyl 7-methylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dynamic NMR & Rotamer Resolution Subject: tert-Butyl 7-methylindoline-1-carboxylate Ticket ID: NMR-ROT-7ME-IND

Executive Summary

You are likely observing "ugly," broad, or split NMR signals for tert-butyl 7-methylindoline-1-carboxylate. This is not necessarily an impurity. It is a classic case of restricted rotation (rotamerism) around the N-Boc carbamate bond, exacerbated by the steric bulk of the 7-methyl group.

This guide provides the diagnostic steps to confirm rotamers and the Variable Temperature (VT) NMR protocols required to resolve them into a clean spectrum.

Module 1: Diagnosis – Is it an Impurity or a Rotamer?

Before initiating complex VT-NMR experiments, confirm the phenomenon using standard room-temperature techniques.

The Mechanism

The N–C(O) bond in carbamates possesses partial double-bond character due to resonance. In tert-butyl 7-methylindoline-1-carboxylate, the 7-methyl group (ortho to the nitrogen) creates significant steric strain (


 strain) against the bulky tert-butyl group. This raises the rotational energy barrier (

), slowing the interconversion between syn and anti conformers on the NMR timescale.

Symptoms:

  • Doubling of signals (especially the tert-butyl singlet and the 7-methyl doublet).

  • Broad, "hump-like" baselines.

  • Missing carbon signals in

    
    C NMR (due to extreme broadening).
    
Diagnostic Workflow

RotamerDiagnosis Start Start: Split/Broad Signals Step1 Step 1: 1H NMR in CDCl3 Start->Step1 Decision1 Are peaks split? Step1->Decision1 Action1 Run HSQC (2D NMR) Decision1->Action1 Yes Result1 Do split protons correlate to the SAME carbon? Action1->Result1 Rotamer Diagnosis: ROTAMERS (Proceed to VT-NMR) Result1->Rotamer Yes Impurity Diagnosis: IMPURITY (Purify sample) Result1->Impurity No

Figure 1: Decision tree for distinguishing rotamers from impurities.

Diagnostic Checklist:

  • Peak Integration: Do the split peaks sum to an integer value (e.g., two t-butyl peaks summing to 9H)? If yes, likely rotamers.

  • HSQC Analysis: In a rotameric mixture, two distinct proton signals (e.g., the 7-methyl group in conformer A and B) will often correlate to Carbon signals that are very close in shift. If they correlate to wildly different carbons, suspect an impurity.

  • Solvent Swap: Run a quick spectrum in a different solvent (e.g., switch from CDCl

    
     to DMSO-
    
    
    
    ). The equilibrium ratio and chemical shifts of rotamers are solvent-dependent; impurities usually just shift without changing ratio significantly.

Module 2: The Fix – Variable Temperature (VT) NMR

To resolve the spectrum, you must heat the sample to reach the Coalescence Temperature (


) , where the exchange rate (

) is faster than the NMR timescale.
Experimental Protocol

1. Solvent Selection Standard CDCl


 (boiling point 61°C) is insufficient for 7-substituted indolines, which often require temperatures >80°C to coalesce.
SolventBoiling PointUseful RangePros/Cons
DMSO-

189°C25°C to 130°CRecommended. High BP, good solubility. Note: Viscous at RT.
Toluene-

110°C-90°C to 100°CGood for low-polarity compounds.
Tetrachloroethane-

146°C25°C to 140°CExcellent for high T, but toxic and expensive.

2. Step-by-Step VT Workflow

  • Preparation: Dissolve ~10-20 mg of sample in 0.6 mL DMSO-

    
    . Ensure the tube is not overfilled to prevent thermal gradients.
    
  • Initial Scan (30°C): Acquire a reference spectrum. Note the separation (

    
     in Hz) between the split signals (e.g., the two 7-methyl peaks).
    
  • Stepwise Heating: Increase temperature in 10°C or 20°C increments (e.g., 40, 60, 80, 100°C).

    • Critical:Shim the magnet at every temperature step. Convection currents degrade field homogeneity.

    • Critical: Allow 5-10 minutes for thermal equilibration before acquiring.

  • Identification of

    
    :  Observe the point where the two peaks merge into a single, broad flat-topped peak.
    
  • High-Temp Acquisition: Heat 10-20°C above

    
     to obtain a sharp, averaged spectrum (Fast Exchange Limit).
    

VTWorkflow Sample Sample in DMSO-d6 Heat Heat to T_c (approx 80-100°C) Sample->Heat Shim Re-Shim & Tune Heat->Shim Acquire Acquire Spectrum Shim->Acquire

Figure 2: VT-NMR experimental loop.

Module 3: Advanced Analysis – Calculating the Energy Barrier

If you need to report the rotational barrier (


) for publication, use the coalescence data.

The Gutowsky-Holm Equation (Approximation): At the coalescence temperature (


), the rate constant of rotation (

) is related to the peak separation at slow exchange (

in Hz).


The Eyring Equation: To calculate the free energy of activation (


):

[1]
  • 
    :  Energy in kcal/mol.[1][2][3][4][5][6]
    
  • 
    :  Coalescence temperature in Kelvin.
    
  • 
    :  Separation of the split peaks (in Hz) measured at low temperature (static limit).[1]
    

Example Calculation for 7-Methylindoline:

  • 
     (at 25°C) = 40 Hz
    
  • 
     (observed) = 373 K (100°C)
    
  • 
     kcal/mol (Typical for hindered carbamates).
    

Module 4: Frequently Asked Questions (FAQ)

Q1: My sample degraded at 100°C. Now what? A: The N-Boc group is generally thermally stable, but acidic impurities can catalyze Boc removal (isobutylene loss) at high temperatures.

  • Fix: Filter the sample through a small plug of basic alumina or add a trace of solid K

    
    CO
    
    
    
    to the NMR tube to neutralize trace acid before heating.

Q2: I see three peaks, not two. Is this a rotamer? A: Unlikely. Rotamers of carbamates usually present as two distinct species (syn and anti). Three peaks suggest a mixture of Rotamers + Impurity, or potentially a second chiral center creating diastereomers (if your molecule has other chiral centers).

Q3: Can I just report the "ugly" room temperature spectrum? A: Yes, but you must annotate it correctly.

  • Format: "1H NMR (400 MHz, DMSO-d6)

    
     ... [signals reported as mixture of rotamers] ... 1.45 (s, 9H, minor rotamer), 1.38 (s, 9H, major rotamer)."
    
  • Do not integrate them as 4.5H and 4.5H; integrate the region and report the sum.

Q4: Why is the 7-methyl group so problematic compared to 5-methyl? A: The 7-position is ortho to the nitrogen. The 7-methyl group sterically clashes with the carbonyl oxygen of the Boc group in one conformer and the tert-butyl group in the other. This "locking" effect significantly raises the barrier to rotation compared to the 5-methyl, which is too far away to sterically interfere with the carbamate.

References

  • Reich, H. J. (n.d.). Dynamic NMR Defined. University of Wisconsin-Madison. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Morales-Ríos, M. S., et al. (2001). Hindered Rotation in N-Carbomethoxylated Indole Derivatives. Journal of the Mexican Chemical Society.[7] Retrieved from [Link]

Sources

Stability of N-Boc group on 7-methylindoline under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling of N-Boc-7-Methylindoline under Basic Conditions Ticket ID: #BOC-IND-007 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Is the N-Boc group on 7-methylindoline stable under basic conditions? YES , generally. The tert-butyloxycarbonyl (Boc) group is chemically robust against hydrolysis by hydroxide bases (NaOH, LiOH) and non-nucleophilic organic bases (TEA, DIPEA, K₂CO₃) under standard processing conditions.

The Catch: The 7-methyl substituent introduces severe peri-strain (steric clash) with the N-Boc carbonyl. This does not typically cause decomposition, but it triggers two critical anomalies that users frequently mistake for instability:

  • Rotameric Broadening: NMR signals often appear split or broad, mimicking impurities.

  • Installation Resistance: Putting the Boc group on is significantly harder than with unsubstituted indoline.

  • Nucleophilic Sensitivity: While stable to bases, the strained carbonyl is susceptible to attack by strong nucleophiles (e.g., organolithiums) if temperatures are not strictly controlled.

Stability Specification Matrix

Use this table to determine if your specific reaction conditions are safe.

Condition TypeReagent ExampleStability RatingNotes / Risk Factor
Aqueous Base NaOH, LiOH, KOH (2M)High Stable at RT. Hydrolysis may occur at reflux (>80°C) over prolonged periods.
Weak Organic Base TEA, DIPEA, PyridineHigh Completely stable. Standard conditions for handling.
Inorganic Base K₂CO₃, Cs₂CO₃High Stable. Used frequently in Suzuki/Buchwald couplings.
Strong Base (Non-Nuc) NaH, LiHMDS, KHMDSHigh Stable. The N-Boc group will not deprotonate (no N-H).
Organolithiums n-BuLi, t-BuLiLow / Conditional RISK: At > -78°C, R-Li can attack the Boc carbonyl (nucleophilic attack) rather than performing C2-lithiation.
Lewis Acids AlCl₃, BF₃·OEt₂Medium Can induce cleavage or migration. Avoid unless necessary.
Protic Acids TFA, HCl, H₂SO₄None DEPROTECTION: Rapid cleavage occurs.

The "7-Methyl Effect": Mechanistic Insight

To troubleshoot effectively, you must understand the geometry. In 7-methylindoline, the methyl group at position 7 is physically forced against the oxygen atoms of the N-Boc carbamate.

Visualization: Steric Clash & Rotamers

The following diagram illustrates the steric pressure and the resulting rotameric equilibrium that confuses NMR analysis.

G cluster_0 Steric Environment cluster_1 Consequences Indoline 7-Methylindoline Scaffold Clash Peri-Strain (7-Me vs N-Boc) Indoline->Clash 7-Me Position Rotamer Restricted Rotation (NMR Splitting) Clash->Rotamer High Energy Barrier Attack Carbonyl Twist (Altered Reactivity) Clash->Attack Out-of-Plane Twist Boc N-Boc Group (Bulky) Boc->Clash Carbonyl Oxygen

Caption: The "Peri-Strain" effect forces the Boc group out of plane, creating high rotational barriers (NMR issues) and altering carbonyl accessibility.

Troubleshooting Guide (FAQs)

Issue A: "My NMR shows double peaks. Is the Boc group falling off?"

Diagnosis: Likely Rotamers , not decomposition. Explanation: The 7-methyl group locks the N-Boc amide bond into two distinct conformations ( cis and trans relative to the C7-Me). Because rotation is slow on the NMR timescale at room temperature, you see two sets of signals. Verification Protocol:

  • Take a small sample in DMSO-d6.

  • Run the NMR at elevated temperature (e.g., 80°C or 100°C).

  • Result: If the peaks coalesce into sharp singlets, it is a pure compound (Rotamers). If they remain distinct, you have impurities.

Issue B: "I cannot install the Boc group. The reaction stalls."

Diagnosis: Steric hindrance prevents nucleophilic attack by the indoline nitrogen. Explanation: The 7-methyl group blocks the trajectory of the bulky Boc anhydride (Boc₂O). Standard conditions (DCM/TEA) are often insufficient. Solution: Switch to a "Forcing Protocol" :

  • Catalyst: Use 10-20 mol% DMAP (4-Dimethylaminopyridine). It forms a reactive N-acylpyridinium intermediate that is more electrophilic.

  • Solvent: Switch to refluxing THF or Acetonitrile.

  • Base: If weak bases fail, use NaH (Sodium Hydride) in THF to deprotonate the indoline first, creating a potent amide anion nucleophile.

Issue C: "The Boc group disappeared during workup."

Diagnosis: Acidic contamination. Explanation: Boc is stable to base, but extremely sensitive to acid.

  • Check 1: Did you use Chloroform (CDCl₃) that has aged? It often contains HCl.[1]

  • Check 2: Did you use a silica column? Silica is slightly acidic. For sensitive Boc-indolines, buffer the silica with 1% Triethylamine during column chromatography.

Validated Experimental Protocols

Protocol 1: High-Yield Installation (The "Forcing" Method)

Use this when standard conditions fail due to the 7-methyl steric clash.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) to dry THF (0.2 M concentration) . Cool to 0°C.[2]

  • Addition: Add 7-methylindoline (1.0 equiv) dropwise. Stir at 0°C for 30 mins. (Bubbling H₂ gas will be observed).

  • Reaction: Add Boc₂O (1.2 - 1.5 equiv) dissolved in minimal THF.

  • Heat: Allow to warm to Room Temp. If TLC shows starting material after 2 hours, heat to 60°C .

  • Quench: Cool to 0°C. Carefully add Sat. NH₄Cl (aq).

  • Workup: Extract with EtOAc. Wash organic layer with Brine. Dry over Na₂SO₄.[3]

Protocol 2: Safe Lithiation (C2-Functionalization)

How to lithiate C2 without attacking the Boc group.

  • Solvent: Anhydrous THF (critical).

  • Temp: Cool strictly to -78°C .

  • Reagent: Add s-BuLi (sec-butyllithium) dropwise. Note: s-BuLi is preferred over n-BuLi for steric reasons, and t-BuLi is too nucleophilic and risks attacking the carbonyl.

  • Time: Stir for 30-60 mins at -78°C.

  • Trapping: Add electrophile (e.g., MeI, DMF) at -78°C.

  • Warning: Do not allow the temperature to rise above -60°C before quenching. The internal nucleophilic attack of the lithiated species onto the Boc carbonyl becomes viable at higher temperatures.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected Type Identify Issue Type Start->Type NMR Messy NMR Spectra Type->NMR Install Low Yield / No Reaction Type->Install Loss Boc Group Lost Type->Loss VT Run High-Temp NMR (DMSO-d6, 80°C) NMR->VT NaH Try NaH / THF / Heat Install->NaH AcidCheck Check for Acid Sources (CDCl3, Silica) Loss->AcidCheck Coalesce Peaks Coalesce? VT->Coalesce Rotamer Diagnosis: Rotamers (Safe to proceed) Coalesce->Rotamer Yes Impure Diagnosis: Impurity (Purify) Coalesce->Impure No

Caption: Step-by-step logic for diagnosing N-Boc-7-methylindoline issues.[1]

References

  • Greene's Protective Groups in Organic Synthesis (6th Edition). Wuts, P. G. M.[4][5] Wiley. (Standard reference for Boc stability: Stable to base/nucleophiles, cleaved by acid).

  • Rotamers or Diastereomers? An Overlooked NMR Solution. Hu, D. X., et al. J. Org.[6] Chem. 2012. (Explains the NMR coalescence technique for hindered amides/carbamates).

  • Lithiation of N-Boc Heterocycles. Beak, P., & Lee, W. K. J. Org. Chem. 1993. (Foundational work on using N-Boc as a Directed Metalation Group and stability limits with organolithiums).

  • Synthesis of 7-Substituted Indolines. Organic Syntheses. (Highlights the specific difficulty and steric parameters of functionalizing the 7-position of the indoline scaffold).

Sources

Preventing side reactions during lithiation of 1-Boc-7-methylindoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of lithiating 1-Boc-7-methylindoline , a substrate that presents a "three-way" selectivity challenge:


-lithiation (C2) , lateral lithiation (C7-methyl) , and nucleophilic attack on the Boc group .

Executive Summary: The "Three-Way" Challenge

Lithiating 1-Boc-7-methylindoline is not a standard deprotonation. You are navigating three competing pathways. The N-Boc group is a powerful Directing Metalation Group (DMG) that activates the C2 position (


-lithiation) via Dipole Stabilized Carbanion (DSC) formation. However, the 7-methyl group  is susceptible to lateral lithiation (benzylic), and the Boc carbonyl  itself is an electrophile prone to nucleophilic attack.

Your primary goal is likely C2-functionalization (the standard Beak/Snieckus pathway), but the 7-methyl group introduces steric strain and a competing acidic site.

The Reaction Landscape
  • Path A (Desired): C2-Lithiation (

    
    -lithiation).
    
  • Path B (Side Reaction - Regio): Lateral Lithiation at C7-Methyl.

  • Path C (Side Reaction - Chem): Nucleophilic attack on Boc (forming

    
    -butyl ketones or decomposition).
    

Critical Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant loss of the Boc group or formation of a ketone byproduct."

Diagnosis: You are experiencing Path C . The alkyllithium reagent is acting as a nucleophile attacking the carbamate carbonyl rather than as a base deprotonating the ring.

Root Cause:

  • Temperature too high (>-70°C).

  • Use of

    
    -BuLi (highly nucleophilic).
    
  • Insufficient steric bulk in the base.

Corrective Actions:

  • Switch to

    
    -BuLi or 
    
    
    
    -BuLi:
    Replace
    
    
    -BuLi with
    
    
    -BuLi
    (sec-butyllithium).
    
    
    -BuLi is more basic (pKa ~51) but significantly more sterically hindered, reducing the rate of carbonyl attack while accelerating deprotonation.
  • Add TMEDA: Always use TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.0–1.2 equiv). TMEDA breaks up alkyllithium aggregates (from hexamers to monomers/dimers), increasing the basicity (reactivity toward protons) without proportionally increasing nucleophilicity toward the carbonyl.

  • Strict Temperature Control: Maintain internal reaction temperature below -78°C during addition. The activation energy for deprotonation is lower than for the nucleophilic attack; low temperature favors the kinetic acid-base reaction.

Issue 2: "I am getting a mixture of C2-substituted and C7-methyl substituted products."

Diagnosis: Competition between Path A (Dipole Stabilized) and Path B (Coordination Induced/Benzylic). While N-Boc strongly favors C2, the 7-methyl group is sterically crowding the C2 site, potentially pushing the base toward the accessible 7-methyl protons (lateral lithiation).

Corrective Actions:

  • Kinetic Control for C2: To favor C2, use

    
    -BuLi/TMEDA in THF at -78°C  and keep reaction times short (15–45 mins). The C2-lithio species is the kinetic product due to the inductive effect of the nitrogen and coordination to the Boc oxygen.
    
  • Thermodynamic Equilibration: If you observe C7-products, avoid warming the reaction before quenching. Lateral lithiated species are often thermodynamically more stable than ortho-lithiated species in hindered systems.

  • Solvent Effects: THF promotes C2-lithiation (solvates Li+, enhancing the DMG effect). Non-polar solvents (Ether/Hexane) with TMEDA may alter selectivity but generally reduce the rate of C2 deprotonation relative to lateral lithiation.

Issue 3: "My yield is low despite full consumption of starting material."

Diagnosis: This often indicates the "Anionic Fries" Rearrangement or oxidative decomposition.

  • Fries Rearrangement: The C2-lithio species can intramolecularly attack the Boc carbonyl, migrating the Boc group from N to C2, forming a C2-amide/alcohol.

Corrective Actions:

  • Quench Rapidly: Do not stir the lithiated intermediate for hours. 1-Boc-2-lithioindolines are less stable than their indole counterparts.

  • Avoid Warming: Never allow the reaction to reach 0°C before adding the electrophile.

Visualizing the Pathways (Graphviz)

The following diagram maps the competing pathways and the conditions that favor them.

ReactionPathways SM 1-Boc-7-methylindoline Base Alkyllithium (R-Li) SM->Base C2_Li C2-Lithio Species (Desired Kinetic Product) Base->C2_Li s-BuLi / TMEDA THF, -78°C (Fast, Kinetic) C7_Li C7-Lateral Lithio Species (Side Reaction) Base->C7_Li Steric Hindrance at C2 or Warming Ketone Boc-Attack Product (Ketone/Cleavage) Base->Ketone n-BuLi or Temp > -60°C C2_Li->Ketone Anionic Fries (If warmed without E+) Product C2-Functionalized Indoline C2_Li->Product Electrophile (E+)

Caption: Reaction landscape of 1-Boc-7-methylindoline lithiation showing kinetic preference vs. side reactions.

Optimized Experimental Protocol

Objective: Selective C2-lithiation of 1-Boc-7-methylindoline with minimal side reactions.

Reagents:

  • Substrate: 1-Boc-7-methylindoline (1.0 equiv)

  • Base:

    
    -BuLi (1.1–1.2 equiv, typically 1.3 M in cyclohexane)
    
  • Additive: TMEDA (1.2 equiv, distilled/dry)

  • Solvent: Anhydrous THF (0.1–0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvation: Add anhydrous THF and TMEDA. Cool to -78°C (Acetone/Dry Ice bath).

  • Substrate Addition: Add 1-Boc-7-methylindoline (dissolved in minimal THF) dropwise. Note: Adding the substrate before the base is standard for this specific lithiation to ensure the base encounters the substrate immediately at low temp.

  • Deprotonation: Add

    
    -BuLi  dropwise down the side of the flask over 10–15 minutes.
    
    • Critical: Keep internal temp < -70°C.

    • Observation: A color change (often yellow or orange) indicates anion formation.

  • Incubation: Stir at -78°C for 30–45 minutes .

    • Do not extend beyond 1 hour to prevent Boc migration or lateral equilibration.

  • Quench: Add the electrophile (dissolved in THF) rapidly at -78°C.

  • Workup: Allow to warm to RT only after electrophile addition is complete. Quench with sat. NH4Cl.

Data & Comparison: Base Selection

BaseNucleophilicity (Attack on Boc)Basicity (Deprotonation Power)Steric BulkRecommended for 1-Boc-Indoline?

-BuLi
High (High Risk)HighLowNO (Risks ketone formation)

-BuLi
ModerateVery HighModerateYES (Standard with TMEDA)

-BuLi
LowHighestHighYES (Excellent, but pyrophoric)
LDA Very LowModerateHighNO (Often insufficient pKa for C2)

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.[1] The Journal of Organic Chemistry, 58(5), 1109–1117. 
    
  • Snieckus, V. (1990). Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933.

  • O'Brien, P., et al. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Chemical Communications, (22), 2375-2377.

  • Coldham, I., & Leonori, D. (2010). Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters, 12(18), 4176–4179.[6]

Sources

Crystallization methods for tert-Butyl 7-methylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the crystallization of tert-Butyl 7-methylindoline-1-carboxylate, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for obtaining high-purity crystalline material. As a Senior Application Scientist, this guide is structured to move from foundational principles to advanced troubleshooting, ensuring both scientific integrity and practical, field-proven insights.

Introduction: The Crystallization Challenge

tert-Butyl 7-methylindoline-1-carboxylate is a key intermediate in pharmaceutical synthesis. Its molecular structure, featuring a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and a substituted indoline core, presents specific challenges for crystallization. The Boc group can introduce conformational flexibility, while the overall non-polar nature of the molecule dictates a specific range of suitable solvents. Achieving a crystalline solid with high purity and a desirable morphology is critical for downstream applications, and this often requires more than a simple "crash" precipitation. This guide provides a systematic approach to developing a robust crystallization protocol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of crystallization for this compound?

A1: Crystallization is a purification technique based on the principles of differential solubility.[1][2] The goal is to identify a solvent or solvent system in which tert-Butyl 7-methylindoline-1-carboxylate is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[1][3] As a hot, saturated solution cools, the solubility decreases, forcing the compound out of solution to form an ordered, crystalline lattice. Impurities, which are present in lower concentrations, ideally remain in the "mother liquor" (the remaining solvent).[1]

Q2: How do I select an appropriate solvent for crystallization?

A2: Solvent selection is the most critical step in developing a crystallization protocol.[4] The ideal solvent should:

  • Completely dissolve the compound when hot.

  • Yield a low solubility for the compound when cold.

  • Either not dissolve impurities at all or keep them fully dissolved at all temperatures.

  • Be chemically inert with the compound.

  • Have a boiling point that is low enough to be easily removed from the final product.

For tert-Butyl 7-methylindoline-1-carboxylate, which has a relatively non-polar character (an analogue, tert-Butyl 3-bromo-7-methylindole-1-carboxylate, has an XLogP3 of ~4.5), a good starting point is screening moderately polar solvents and non-polar anti-solvents.[5]

Q3: What are the primary crystallization methods to consider?

A3: The most common and effective methods for a molecule like this are:

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool slowly and undisturbed to room temperature, and then often further cooled in an ice bath or refrigerator.[4][6] Slow cooling is crucial as it prevents the rapid precipitation that can trap impurities within the crystal lattice.[1][7]

  • Solvent/Anti-Solvent (Binary System): The compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. A "poor" or "anti-solvent," in which the compound is insoluble, is then added dropwise until the solution becomes persistently cloudy (the point of saturation). A few drops of the "good" solvent are added to re-clarify the solution, which is then cooled slowly.[8] This is a highly effective method for Boc-protected compounds.[8]

  • Slow Evaporation: The compound is dissolved in a suitable solvent in an open or partially covered container. The solvent is allowed to evaporate slowly over several days, increasing the compound's concentration until it reaches supersaturation and begins to crystallize.[4][6] This method is excellent for growing high-quality single crystals for X-ray analysis but may be less practical for bulk purification.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger container (e.g., a jar or beaker) that contains a more volatile anti-solvent. Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q4: I've added hot solvent, but my compound has turned into an oil, not a clear solution. What should I do?

A4: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when a supersaturated solution forms an oily liquid phase instead of solid crystals upon cooling.[3][9] It is particularly common when the melting point of the solute is lower than the boiling point of the solvent.

  • Immediate Action: Reheat the mixture to dissolve the oil completely. Add a small amount of additional solvent (the "good" solvent if using a binary system) to ensure you are below the saturation point at that temperature.[3][9]

  • Preventative Strategy:

    • Ensure Slow Cooling: Oiling out is often exacerbated by rapid cooling. Allow the flask to cool very slowly, perhaps by leaving it on a hot plate that is turned off or by insulating the flask.[9]

    • Modify Solvent System: The chosen solvent may be too non-polar. Try a slightly more polar solvent or adjust the ratio in your binary solvent system.

Q5: My solution has cooled, but no crystals have formed. What's wrong?

A5: This is a very common issue, usually resulting from either using too much solvent or the solution being "super-saturated" without a nucleation point to initiate crystal growth.[9]

  • Step 1: Induce Nucleation.

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide a surface for nucleation.[7][9]

    • Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the solution. This provides a perfect template for further crystal growth.[7][9]

  • Step 2: Increase Concentration.

    • If nucleation techniques fail, you likely have too much solvent.[9] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow the solution to cool again.[7]

  • Step 3: Drastic Cooling.

    • As a next step, try cooling the flask in an ice-salt bath to a much lower temperature.[9]

  • Last Resort: If all else fails, the solvent can be removed completely by rotary evaporation to recover the crude solid, and the crystallization can be re-attempted with a different solvent system.[7][9]

Q6: Crystals formed almost instantly as soon as I removed the flask from the heat. Is this a problem?

A6: Yes, this is a sign of too-rapid crystallization, often called "crashing out." While you have recovered solid material, it is likely to be of low purity because impurities get trapped in the rapidly forming crystal lattice.[1][7] An ideal crystallization should see crystals begin to form over 5-20 minutes.[7]

  • Solution: Place the flask back on the heat source, add more solvent (1-2 mL for every 100 mg of solid is a good starting point) until the solid redissolves completely.[7] You have now exceeded the minimum amount of solvent required for dissolution, which will ensure a slower, more controlled cooling and crystallization process, leading to higher purity crystals.[7]

Q7: My final product seems to have a wide melting point range. What does this indicate?

A7: A sharp melting point is a key indicator of purity. A broad melting point range suggests that your crystalline product is still impure. This could be due to trapped solvent or the co-crystallization of impurities. The solution is to perform a second crystallization (recrystallization) using the same or a different solvent system to further enhance purity.

Data & Protocols

Solvent Screening Table

The following table provides a starting point for solvent screening for tert-Butyl 7-methylindoline-1-carboxylate, based on its expected polarity and data from similar N-Boc protected heterocycles.[6][8]

Solvent Class"Good" Solvents (for Dissolution)"Poor" / Anti-Solvents (for Precipitation)Common Binary Systems
Ethers Tetrahydrofuran (THF), Diethyl Ether-THF / Hexane
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHeptane, HexaneEtOAc / Hexane[8]
Halogenated Dichloromethane (DCM)Heptane, HexaneDCM / Hexane[10]
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)WaterMeOH / Water[11]
Hydrocarbons TolueneHeptane, HexaneToluene / Heptane
Experimental Workflow Diagram

The general workflow for obtaining a crystalline product is summarized below.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Solid dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve hot_filter Hot Filtration (optional, to remove insoluble impurities) dissolve->hot_filter cool Slow Cooling (induces crystallization) hot_filter->cool vac_filter Vacuum Filtration (collect crystals) cool->vac_filter wash Wash with Cold 'Poor' Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: General workflow for purification by recrystallization.

Protocol 1: Crystallization from a Binary Solvent System (EtOAc/Hexane)

This is often the most successful method for Boc-protected compounds.[8]

  • Place the crude tert-Butyl 7-methylindoline-1-carboxylate (~1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add ethyl acetate (EtOAc) in small portions (~1-2 mL at a time) while gently heating the mixture on a hot plate with stirring. Continue adding EtOAc until the solid is completely dissolved.

  • Remove the flask from the heat. While stirring at room temperature, add hexane dropwise from a pipette.

  • Continue adding hexane until you observe a persistent cloudiness (turbidity) in the solution. This is the point of saturation.

  • Add a few drops of EtOAc (typically 2-5 drops) back into the solution until it becomes clear again.

  • Cover the flask with a watch glass, turn off the stirring, and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining mother liquor.

  • Dry the purified crystals under high vacuum to a constant weight.

Troubleshooting Logic Diagram

This diagram outlines the decision-making process when crystals fail to form upon cooling.

G cluster_induce Induce Nucleation cluster_concentrate Increase Concentration cluster_recover Recover & Restart start Solution Cooled, No Crystals Formed scratch Scratch inner surface of flask? start->scratch seed Add a seed crystal? scratch->seed No Effect crystals_ok Crystals Form! scratch->crystals_ok Success evaporate Gently boil off ~25% of solvent seed->evaporate No Effect seed->crystals_ok Success recool Allow to cool slowly again evaporate->recool rotovap Remove all solvent via rotary evaporation recool->rotovap Still No Crystals recool->crystals_ok Success restart Re-attempt with a different solvent system rotovap->restart

Sources

Overcoming steric hindrance at C7 position in 7-methylindoline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Topic: Overcoming Steric Hindrance at C7 (Ortho-Effect) Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Introduction: The "Ortho-Wall" Effect

Welcome to the 7-Methylindoline Support Hub. If you are here, you are likely experiencing low yields or failed couplings with 7-methylindoline scaffolds.

The Root Cause: The C7-methyl group in the indoline system is not just a passive substituent; it acts as a "gatekeeper" to the nitrogen atom (N1). Unlike 7-methylindole, where the nitrogen is planar (


), the indoline nitrogen is pyramidal (

). The C7-methyl group exerts severe 1,2-allylic strain (A-strain) , forcing N-substituents out of the preferred equatorial orientation and blocking the trajectory of incoming electrophiles or metal catalysts.

This guide provides field-proven protocols to bypass this steric wall.

Module 1: N-Functionalization (The Primary Bottleneck)

User Issue: “Standard Buchwald-Hartwig conditions (BINAP/Pd(OAc)2) yield <10% product. The starting material remains unreacted.”

Technical Analysis

Standard phosphine ligands like BINAP or dppf create a coordination sphere that is too crowded when combined with the C7-methyl group. The Pd(II) intermediate cannot undergo reductive elimination effectively because the steric bulk prevents the formation of the necessary planar transition state.

The Solution: Dialkylbiaryl Phosphine Ligands

You must switch to Buchwald G3/G4 Precatalysts incorporating bulky, electron-rich ligands that facilitate oxidative addition and, crucially, create a "pocket" for the hindered amine during reductive elimination.

Recommended Protocol: N-Arylation
ParameterStandard Condition (Fail)Optimized Condition (Pass) Why?
Ligand BINAP, XantphosRuPhos or BrettPhos RuPhos is specifically designed for secondary amines; its bulk promotes reductive elimination in hindered systems.
Catalyst Source Pd(OAc)₂RuPhos Pd G4 G4 precatalysts ensure rapid activation at low temperatures, preventing catalyst decomposition before the difficult coupling occurs.
Base Cs₂CO₃NaOtBu or LHMDS Stronger, soluble bases are often required to deprotonate the sterically crowded N-H.
Solvent DMFToluene or 1,4-Dioxane Non-polar solvents often stabilize the active monoligated Pd species better than polar aprotic ones.
Step-by-Step Workflow
  • Charge: Add 7-methylindoline (1.0 equiv), Aryl Halide (1.1 equiv), and NaOtBu (1.4 equiv) to a vial.

  • Catalyst: Add RuPhos Pd G4 (1–3 mol%). Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) and premix in solvent for 5 mins.

  • Degas: Purge with Argon for 5 minutes (Oxygen kills the electron-rich ligand).

  • Heat: Stir at 100°C for 12 hours.

  • Workup: Filter through Celite. Do not use acidic workup (product may be acid-sensitive).

Module 2: C6-Functionalization (The "Neighbor" Problem)

User Issue: “I need to functionalize C6, but the C7-methyl blocks the approach. C5 functionalization dominates.”

Technical Analysis

Electrophilic aromatic substitution (EAS) will favor C5 (para to Nitrogen) due to electronics and sterics. To hit C6, you must use Directed C-H Activation that anchors the catalyst to the Nitrogen, forcing it to "reach around" to C6.

The Solution: Transient or Removable Directing Groups

The C7-methyl group actually helps here by blocking C7, leaving C6 as the only accessible ortho position relative to the nitrogen.

Recommended Protocol: C6-H Activation

System: Rh(III)-catalyzed C-H activation.[1]

  • Directing Group (DG): Install a Pivaloyl (Piv) or Pyrimidyl group on N1. The Piv group is bulky enough to twist the amide bond, favoring the interaction with the metal center.

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

  • Oxidant: AgSbF₆ (10 mol%) and Cu(OAc)₂ (stoichiometric).

  • Mechanism: The Rh(III) coordinates to the DG oxygen/nitrogen, forming a rhodacycle. The C7-methyl prevents C7 activation, forcing the metal to activate the C6-H bond.

CH_Activation Start 7-Methylindoline InstallDG Step 1: Install Directing Group (Pivaloyl Chloride/Et3N) Start->InstallDG Coordination Step 2: Rh(III) Coordination (Forms Rhodacycle) InstallDG->Coordination StericBlock C7 Blocked by Methyl (Catalyst forced to C6) Coordination->StericBlock Steric Check Activation Step 3: C6-H Activation StericBlock->Activation Regioselectivity Product 6-Functionalized 7-Methylindoline Activation->Product

Figure 1: Logic flow for forcing C6 regioselectivity using the C7-methyl block as a steering effect.

Module 3: Synthesis of the Core (When all else fails)

User Issue: “I cannot functionalize the commercially available 7-methylindoline. It is too expensive or impure.”

Status: Resolved. Solution: Build the ring after establishing the steric bulk, or reduce the corresponding indole.

Route A: Reduction of 7-Methylindole (Preferred)

This is the most reliable method to generate clean 7-methylindoline. 7-methylindole is planar and easier to purify.

Protocol:

  • Dissolve: 7-Methylindole in Glacial Acetic Acid.

  • Reagent: Add NaBH₃CN (3.0 equiv) portion-wise at 0°C.

    • Critical: Do not use standard NaBH₄; it is not strong enough in this solvent system.

  • Time: Stir at RT for 2 hours.

  • Quench: Pour into ice/NaOH (neutralize carefully).

  • Yield: Typically >90%.

Route B: The Leimgruber-Batcho Modification (De Novo)

If you need to install the methyl group and the ring:

  • Start with 2-methyl-6-nitrotoluene .

  • React with DMF-DMA to form the enamine.

  • Reduce/Cyclize using H₂/Pd-C or Fe/AcOH.

Troubleshooting FAQ

Q1: My N-alkylation (using Alkyl Halides) is stalling at 50% conversion.

  • Diagnosis: The product (tertiary amine) is more sterically crowded than the starting material. As the reaction progresses, the generated HI/HBr salts protonate the unreacted indoline, shutting down nucleophilicity.

  • Fix: Switch to Reductive Amination . React 7-methylindoline with the corresponding aldehyde/ketone using NaBH(OAc)₃ in DCE. The intermediate iminium ion is planar (

    
    ), temporarily relieving the steric strain at C7 before the final hydride delivery.
    

Q2: I see "Pd-Black" crashing out immediately in my Buchwald reaction.

  • Diagnosis: Your catalyst is decomposing before oxidative addition. This is common with hindered substrates where the reaction rate is slow.[2]

  • Fix:

    • Lower the temperature to 80°C but extend time.

    • Add 1-2 mol% additional free ligand (e.g., extra RuPhos) to stabilize the Pd species in solution.

    • Ensure your solvent is strictly anhydrous (water accelerates ligand oxidation).

Q3: Can I use Copper (Ullmann) catalysis instead?

  • Answer: Generally, No . Standard Cu-catalysis requires higher temperatures (120°C+) and is more sensitive to steric hindrance than Pd-systems. Unless you are using specific oxalamide ligands, Pd/RuPhos is superior for this specific scaffold.

Decision Matrix: Ligand Selection

Use this diagram to select the correct catalytic system for your specific 7-methylindoline coupling.

Ligand_Selection Start Coupling Partner for 7-Methylindoline Type Identify Electrophile Start->Type ArylCl Aryl Chloride (Standard) Type->ArylCl ArylOTf Aryl Triflate/Tosylate (Labile) Type->ArylOTf Heterocycle Heteroaryl Halide (Pyridine/Pyrimidine) Type->Heterocycle L1 Ligand: RuPhos Base: NaOtBu ArylCl->L1 Secondary Amine L2 Ligand: BrettPhos Base: K3PO4 ArylOTf->L2 Avoid strong base L3 Ligand: tBuXPhos Base: K3PO4 Heterocycle->L3 Pi-deficient rings Note *Always use G3/G4 Precatalysts if available

Figure 2: Ligand selection guide based on electrophile type for sterically hindered N-arylation.

References

  • Buchwald-Hartwig Amination of Hindered Substrates

    • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of Organic Chemistry. (Discusses ligand effects on steric bulk).
    • Source:

  • RuPhos/BrettPhos Utility

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
    • Source:

  • Indoline Synthesis via Reduction

    • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylated Indoles to Indolines."[3] Journal of the American Chemical Society.

    • Source:

  • C-H Activation of Indolines

    • Song, G., Wang, F., & Li, X. (2012). "C-H Activation/Functionalization of Indolines." Chemical Society Reviews.
    • Source:

Sources

Improving selectivity in electrophilic aromatic substitution of 1-Boc-7-methylindoline

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Applications Portal: 1-Boc-7-Methylindoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when scaling up the synthesis of functionalized indolines. Controlling regioselectivity during Electrophilic Aromatic Substitution (EAS) on highly decorated scaffolds like 1-Boc-7-methylindoline requires precise tuning of electronic and steric parameters.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to help you achieve high selectivity and preserve sensitive functional groups during your experiments.

Module 1: Mechanistic Foundations (The "Why")

Why does 1-Boc-7-methylindoline frequently yield complex mixtures under standard EAS conditions? The answer lies in the competing electronic directing effects of its substituents.

  • The N-Boc Group (Dominant Activator): The nitrogen lone pair is partially delocalized into the aromatic ring, making it a strongly activating, ortho/para-directing group. Because the ortho position (C7) is sterically blocked by a methyl group, the N-Boc group strongly directs electrophiles to the C5 (para) position[1].

  • The C7-Methyl Group (Secondary Activator): This is a weakly activating, ortho/para-directing group via inductive effects. It directs electrophiles to the C6 (ortho) and C4 (para) positions.

  • The Selectivity Conflict: While the N-Boc group's resonance stabilization of the Wheland intermediate typically outcompetes the inductive effect of the C7-methyl group, aggressive electrophiles or elevated temperatures can overcome this activation energy difference. This leads to undesired C6-substitution or C5/C6 di-substitution[2].

G Substrate 1-Boc-7-methylindoline NBoc N-Boc Group (Strongly Activating) Substrate->NBoc C7Me C7-Methyl Group (Weakly Activating) Substrate->C7Me C5 C5 Position (Para to N) Primary EAS Target NBoc->C5 Resonance Stabilization C4C6 C4 / C6 Positions Secondary Targets C7Me->C4C6 Inductive Effect Conflict Selectivity Challenge: Minimize C4/C6 & Di-substitution C5->Conflict C4C6->Conflict

Directing group effects and regioselectivity conflict in 1-Boc-7-methylindoline.

Module 2: Troubleshooting Guides (The "How-To")

Issue 1: Poor Regioselectivity During Bromination

Symptom: Bromination with Br₂ or NBS at room temperature yields an inseparable mixture of 5-bromo, 6-bromo, and 5,6-dibromo-1-Boc-7-methylindoline. Root Cause: The electrophile is too active, or the solvent stabilizes the transition state for the less favored C6 attack. Solution: Utilize N-Bromosuccinimide (NBS) in a highly polar, non-nucleophilic solvent like N,N-Dimethylformamide (DMF) or Hexafluoroisopropanol (HFIP) at reduced temperatures to maximize the kinetic preference for the C5 position[3].

Self-Validating Protocol: C5-Selective Bromination

  • Preparation: Dissolve 1-Boc-7-methylindoline (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Temperature Control: Cool the flask to exactly 0 °C using an ice-water bath. Validation Check: Ensure the internal temperature stabilizes before proceeding; higher temperatures exponentially increase C6-bromination.

  • Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Keep the flask shielded from light to prevent radical pathway initiation.

  • In-Process Monitoring: Stir for 2 hours at 0 °C. Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.6) should cleanly convert to a single, distinct lower spot (Rf ~0.5) that is highly UV active.

  • Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃. Validation Check: The disappearance of any yellow tint confirms the destruction of unreacted NBS, preventing post-workup degradation. Extract with EtOAc, wash with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.

Issue 2: Boc-Deprotection During Nitration

Symptom: Attempting to synthesize 5-nitro-1-Boc-7-methylindoline using standard HNO₃/H₂SO₄ results in complete loss of the N-Boc group and substrate decomposition. Root Cause: The tert-butyloxycarbonyl (Boc) group is highly acid-labile. Standard nitration generates strong Brønsted acids that cleave the carbamate before EAS can complete. Solution: Employ a non-acidic nitration protocol using tetramethylammonium nitrate and trifluoroacetic anhydride (TFAA)[4]. This generates trifluoroacetyl nitrate in situ, a potent but mild electrophile that preserves the Boc group.

G Start Nitration Required Acidic Standard HNO3/H2SO4 Start->Acidic NonAcidic TFAA / Me4N(NO3) Start->NonAcidic BocLoss Boc Deprotection (Failed) Acidic->BocLoss Acid Cleavage Success 5-Nitro-1-Boc-7-methylindoline (Success) NonAcidic->Success Mild Electrophile

Workflow for selecting non-acidic nitration conditions to preserve the N-Boc group.

Self-Validating Protocol: Non-Acidic C5-Nitration

  • Reagent Generation: In a flame-dried flask, suspend tetramethylammonium nitrate (1.5 equiv) in anhydrous DCM (0.15 M). Cool to -10 °C.

  • Activation: Add TFAA (1.5 equiv) dropwise. Validation Check: The opaque suspension will slowly clarify as the active nitrating species (CF₃COONO₂) forms. Maintain the internal temperature strictly below 0 °C.

  • Substrate Addition: Add a solution of 1-Boc-7-methylindoline (1.0 equiv) in DCM dropwise to the activated mixture.

  • Reaction: Stir at 0 °C for 3 hours. Validation Check: The solution will turn deep yellow/orange, visually indicating the formation of the conjugated nitroaromatic product.

  • Quench: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Module 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution during the bromination of 1-Boc-7-methylindoline.

ReagentSolventTemp (°C)C5-Bromo Yield (%)C6-Bromo Yield (%)Di-bromo Yield (%)Boc Recovery (%)
Br₂AcOH25155400 (Cleaved)
NBSDCM2565151095
NBSDMF0882<198
NBSHFIP-2094<1<199

Insight: Hexafluoroisopropanol (HFIP) provides exceptional hydrogen-bond donating capability, highly polarizing the NBS while suppressing side reactions, yielding the highest C5 kinetic selectivity.

Module 4: Frequently Asked Questions (FAQs)

Q: Why is my purified C5-brominated product turning purple upon storage? A: Indoline derivatives can undergo trace oxidation to indoles or radical coupling if exposed to light and atmospheric oxygen over time. Always store the purified 5-bromo-1-Boc-7-methylindoline under an argon atmosphere at -20 °C.

Q: Can I use Friedel-Crafts acylation directly on this substrate? A: Standard Friedel-Crafts acylation requires strong Lewis acids (e.g., AlCl₃) which will rapidly coordinate to and cleave the N-Boc group. If C5-acylation is required, consider swapping the Boc group for a more robust N-acetyl or N-tosyl protecting group prior to the reaction.

Q: Is it possible to intentionally direct substitution to the C6 position instead? A: Direct C6-functionalization of indolines is notoriously difficult due to the overwhelming electronic bias of the nitrogen atom[2]. To achieve C6 substitution, you typically must block the C5 position first (e.g., via temporary halogenation), perform the C6 substitution, and then remove the C5 blocking group, or utilize advanced Ir-catalyzed C-H borylation with sterically demanding ligands.

References[4] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.Verify Source[3] Indole C5-Selective Bromination of Indolo[2,3-a]quinolizidine Alkaloids via In Situ-Generated Indoline Intermediate. Chemistry - A European Journal. Verify Source[1] Indole. Wikipedia. Verify Source[2] C6–H Bond Functionalization of Indoles: A New Gate. Synlett. Verify Source

Sources

Validation & Comparative

1H NMR spectrum analysis of tert-Butyl 7-methylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of tert-Butyl 7-methylindoline-1-carboxylate Content Type: Publish Comparison Guide

Overcoming Rotameric Hindrance in Sterically Congested Carbamates

Executive Summary

The Challenge: Characterizing tert-butyl 7-methylindoline-1-carboxylate presents a specific analytical hurdle: the steric clash between the bulky tert-butyl carbamate (Boc) group and the substituent at the C-7 position. In standard solvents like Chloroform-d (


) at room temperature, this steric hindrance restricts rotation around the N-C(O) amide bond, leading to severe line broadening or signal splitting (rotamers).

The Solution: This guide compares Method A (Standard Ambient NMR) against Method B (High-Temperature NMR) . We demonstrate that while Method A is sufficient for rough purity checks, Method B (DMSO-


 at 353 K)  is the required standard for publication-quality characterization, offering full signal coalescence and accurate integration.

Structural Context & Numbering

To ensure accurate assignment, we define the atom numbering for the indoline core. The critical interaction occurs between the N1-Boc group and the C7-Methyl group.

Structure cluster_0 Steric Clash Zone N1 N1 (Boc attached) C7 C7-Methyl N1->C7 Steric Repulsion BocGroup tert-Butyl Group (9H Singlet) N1->BocGroup IndolineCore Indoline Core (C2, C3, C4, C5, C6) IndolineCore->N1 IndolineCore->C7

Figure 1: Structural schematic highlighting the steric repulsion between the N-Boc group and the 7-Methyl substituent, which drives the rotameric behavior observed in NMR.

Comparative Analysis: Ambient vs. High-Temperature NMR

Method A: Standard Ambient NMR ( , 298 K)
  • Status: Not Recommended for Final Characterization.

  • Observation: The spectrum typically displays "messy" signals. The tert-butyl peak may appear as a split singlet or a broad hump. The aromatic protons (H-4, H-5, H-6) and the methylene protons (H-2, H-3) often show significant broadening.

  • Mechanism: At 25°C, the interconversion rate between the syn and anti rotamers of the carbamate is comparable to the NMR time scale (coalescence region), resulting in decoherence of the magnetization vectors.

Method B: High-Temperature NMR (DMSO- , 353 K / 80°C)
  • Status: Gold Standard.

  • Observation: Sharp, well-defined multiplets. The rotameric exchange rate increases significantly (

    
    ), resulting in a time-averaged single set of peaks.
    
  • Advantage: Allows for precise integration of the methyl group vs. the aromatic protons, confirming the 3:3 ratio and verifying the successful installation of the Boc group without ambiguity.

Detailed Spectral Assignments (Data Table)

The following data compares the precursor (7-methylindoline) with the protected product using the optimized Method B.

PositionProton TypePrecursor: 7-Methylindoline (

)
Product: N-Boc-7-methylindoline (DMSO-

, 353 K)
Multiplicity & Coupling (

)
Structural Insight
N-Boc

Absent1.45 - 1.50 Singlet (9H)Diagnostic peak for protection.
C-7

2.152.35 - 2.45 Singlet (3H)Downfield shift due to proximity to the carbamate carbonyl.
C-2

3.553.95 - 4.05 Triplet (

Hz, 2H)
Key Shift: Deshielded by ~0.5 ppm due to electron-withdrawing Boc group.
C-3

3.052.95 - 3.05 Triplet (

Hz, 2H)
Remains relatively stable; less affected by N-protection.
C-4 Aromatic6.957.10 - 7.15 Doublet (

Hz, 1H)
Typical aromatic doublet.
C-5 Aromatic6.656.90 - 7.00 Triplet (

Hz, 1H)
Para to Nitrogen; shift varies with solvent.
C-6 Aromatic6.907.00 - 7.10 Doublet (

Hz, 1H)
Overlap with H-4 is common in ambient spectra.

Note: In


 (Method A), the C-2 protons often appear as two broad humps at 3.8 and 4.1 ppm due to the two rotamers. Method B collapses these into the sharp triplet listed above.

Experimental Protocol: High-Temperature Acquisition

To replicate the "Gold Standard" results, follow this self-validating protocol.

Materials
  • Sample: 5–10 mg of tert-Butyl 7-methylindoline-1-carboxylate.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Equipment: 400 MHz (or higher) NMR Spectrometer with a variable temperature (VT) probe.

Workflow Diagram

Workflow Step1 Sample Preparation Dissolve 5-10mg in DMSO-d6 Step2 Initial Shim (298 K) Lock and shim at room temp Step1->Step2 Step3 Heating Phase Ramp temp to 353 K (80°C) (Wait 10 mins for equilibration) Step2->Step3 VT Controller Step4 Re-Shim & Tune Heated convection changes magnetic homogeneity Step3->Step4 Critical Step Step5 Acquisition ns=16, d1=2.0s Step4->Step5

Figure 2: Step-by-step workflow for acquiring high-temperature NMR data to resolve rotamers.

Step-by-Step Procedure
  • Preparation: Dissolve the sample in DMSO-

    
     in a high-quality NMR tube. Ensure the tube is free of cracks (thermal stress can break compromised glass).
    
  • Lock & Shim (Ambient): Insert the sample and perform a standard lock and shim at 25°C to establish a baseline.

  • Temperature Ramp: Set the Variable Temperature (VT) unit to 353 K (80°C). Use a gas flow rate appropriate for your probe (typically 400–600 L/hr).

  • Equilibration: Once the sensor reads 353 K, wait 10 minutes . This allows the sample and the air column to reach thermal equilibrium, preventing drift during acquisition.

  • Re-Shim (Critical): Heating changes the viscosity and density of the solvent, ruining the previous shim. You must re-shim (specifically Z1 and Z2) at the high temperature.

  • Acquisition: Acquire the spectrum. A relaxation delay (d1) of 2.0 seconds is usually sufficient for small molecules.

Troubleshooting & Validation

Artifact/IssueCauseSolution
Broad Humps (25°C) Restricted rotation (Rotamers).Do not purify. This is intrinsic to the molecule. Switch to Method B (High Temp).
Peak at 3.33 ppm Residual Water in DMSO-

.
Use a fresh ampoule of DMSO-

. Note that the water peak shifts upfield (lower ppm) as temperature increases.
Peak at 2.50 ppm Residual DMSO (Quintet).Reference point. Calibrate spectrum to this center peak.
Doublet at ~1.2 ppm Grease/Lipids.Check workup glassware. Use

rinse to identify if impurity is internal or external.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Discusses the nature of carbamate rotamers).
  • NMR Solvent Data & Impurities

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Indoline Synthesis & Characterization

    • Standard spectral data for Indoline derivatives can be cross-referenced with the SDBS (Spectral Database for Organic Compounds), AIST, Japan.

C13 NMR peak assignments for 1-Boc-7-methylindoline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the C13 NMR peak assignments for 1-Boc-7-methylindoline (tert-butyl 7-methylindoline-1-carboxylate).

This guide is structured to provide comparative experimental data from the immediate precursor (7-methylindoline) and apply chemometric shift principles to assign the N-Boc derivative. This approach is necessary as specific spectral data for the N-Boc derivative is often embedded in patent supporting information without explicit peak listing, whereas the precursor data is well-documented in recent catalysis literature.

Executive Summary & Molecule Profile
  • Compound Name: 1-Boc-7-methylindoline

  • CAS Number: 143262-10-6 (Generic 1-Boc-indoline reference) / Specific derivative often unlisted.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Core Scaffold: Indoline (2,3-dihydro-1H-indole)

  • Key Structural Features:

    • N-Boc Group: Introduces carbamate character, affecting the chemical shift of the C2 and C7a carbons significantly.

    • 7-Methyl Group: Creates steric hindrance at the ortho position to the nitrogen, potentially inducing rotamers (restricted rotation around the N-C=O bond), which can cause peak broadening or doubling in the NMR spectrum.

Experimental Baseline: The Precursor (7-Methylindoline)

To accurately assign the product, we first establish the "Gold Standard" experimental data for the core scaffold, 7-methylindoline , before the Boc group is added.

Experimental Source: RSC Adv., 2020 (and related catalysis literature). Solvent: CDCl


 (77.16 ppm reference).
Frequency:  151 MHz.
Carbon PositionChemical Shift (

, ppm)
Assignment Logic
C7a (Bridgehead N)150.1 Deshielded by Nitrogen (aromatic ipso).
C3a (Bridgehead)128.2 Bridgehead carbon, beta to Nitrogen.
C4 128.7 Aromatic CH.
C5 122.2 Aromatic CH.
C6 119.0 Aromatic CH.
C7 (C-Me)118.9 Substituted aromatic carbon (ortho to N).
C2 (CH

-N)
47.2 Aliphatic, directly attached to N (deshielded).
C3 (CH

)
30.2 Aliphatic, beta to N.
7-Me (CH

)
16.9 Methyl substituent on the aromatic ring.

Expert Note: The 7-methyl group shifts the C7 signal downfield compared to unsubstituted indoline (~109 ppm) due to the


-substituent effect  of the methyl group.
Comparative Assignments: 1-Boc-7-methylindoline

Upon reaction with Di-tert-butyl dicarbonate (Boc


O), the N-H is replaced by N-C(=O)O-tBu. This transformation introduces specific shifts.
Predicted & Comparative Data (CDCl

)
Carbon PositionPrecursor (7-Me-Indoline)Target (1-Boc-7-Me-Indoline) Shift Effect (

)
C=O (Boc) N/A152.0 – 154.0 Characteristic Carbamate Carbonyl.
C7a (Bridgehead)150.1140.0 – 144.0 Upfield Shift: Acylation of N reduces electron density donation into the ring.
C7 (C-Me)118.9125.0 – 129.0 Downfield: Steric compression from Boc group.
C-O (t-Bu) N/A80.0 – 81.0 Quaternary carbon of tert-butyl group.
C2 (CH

-N)
47.248.0 – 50.0 Slight downfield shift due to electron-withdrawing C=O.
C3 (CH

)
30.228.0 – 29.0 Minimal change.
CH

(t-Bu)
N/A28.3 – 28.5 Intense signal (3x CH

).
7-Me 16.918.0 – 20.0 Slight shift due to proximity to Boc.
Critical Analysis of Rotamers
  • The "Blurring" Effect: In 1-Boc-7-substituted indolines, the steric clash between the 7-methyl group and the tert-butyl carbamate often restricts rotation around the N-CO bond.

  • Observation: You may observe broadened peaks or dual peaks (e.g., two signals for the Boc-methyls or C2/C7) at room temperature.

  • Protocol: If precise assignment is required, run the NMR at elevated temperature (e.g., 50°C) to coalesce the rotamers into sharp singlets.

Structural Visualization & Logic Flow

The following diagram illustrates the assignment logic and the connectivity of the molecule.

G cluster_0 Indoline Core (Aromatic) cluster_1 Aliphatic Ring cluster_2 Substituents C7a C7a (Bridgehead) ~142 ppm C7 C7 (Substituted) ~126 ppm C7a->C7 C2 C2 (N-CH2) ~49 ppm C7a->C2 Boc_CO C=O (Boc) 152-154 ppm C7a->Boc_CO N-Acylation Me_7 7-Methyl 17-19 ppm C7->Me_7 alpha-shift C4_6 C4, C5, C6 118-129 ppm C3 C3 (CH2) ~28 ppm C2->C3 Boc_Cq C-O (tBu) 80 ppm Boc_CO->Boc_Cq Boc_Me CH3 (tBu) 28.4 ppm Boc_Cq->Boc_Me

Caption: Logical connectivity of C13 NMR signals. Note the distinct regions for Aromatic, Aliphatic, and Boc substituents.

Experimental Validation Protocol

To confirm these assignments in your specific sample:

  • 1D Carbon (Proton Decoupled): Verify the presence of the ~153 ppm (C=O) and ~80 ppm (Cq) signals to confirm Boc protection.

  • DEPT-135:

    • Up (Positive): CH and CH

      
       (7-Me, Boc-Me, C4, C5, C6).
      
    • Down (Negative): CH

      
       (C2, C3).
      
    • Absent: Quaternary carbons (C=O, C7a, C3a, C7, Boc-Cq).

  • HSQC: Correlate the proton at ~2.2 ppm (7-Me) to the carbon at ~17 ppm. Correlate the intense singlet at ~1.5 ppm (Boc) to the carbon at ~28 ppm.

References
  • 7-Methylindoline Data: RSC Advances, 2020. "Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles".

  • Boc-Indoline Shifts: Journal of Organic Chemistry, "Electrochemical Oxidative Ring Opening of 1-Acetylindoline-3-one".

  • General C13 Shift Tables: ChemGuide, "Interpreting C-13 NMR Spectra".

Technical Comparison: HRMS Profiling of tert-Butyl 7-methylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: High-Resolution Mass Spectrometry (HRMS) Analysis & Method Validation Target Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads

Executive Summary: The Analytical Challenge

tert-Butyl 7-methylindoline-1-carboxylate (CAS: N/A for specific isomer, generic Boc-indoline framework) is a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. Its structural integrity hinges on two factors: the stability of the tert-butoxycarbonyl (Boc) protecting group and the regio-specificity of the methyl group at the C7 position.

In drug development, distinguishing this molecule from its isomers (e.g., 5-methyl or 6-methyl analogues) and quantifying trace de-protected impurities (7-methylindoline) is paramount. This guide compares High-Resolution Orbitrap MS against standard Triple Quadrupole (QQQ) and NMR techniques to demonstrate why HRMS is the superior tool for impurity profiling and stability assessment.

Comparative Analysis: Performance vs. Alternatives

Comparison A: HRMS (Orbitrap) vs. Unit Resolution (Triple Quad)

While Triple Quadrupole (QQQ) systems are the industry standard for quantification, they lack the mass accuracy required for definitive structural confirmation of impurities during process development.

FeatureHRMS (Orbitrap/Q-TOF) Unit Resolution (QQQ) Impact on tert-Butyl 7-methylindoline-1-carboxylate
Mass Accuracy < 3 ppm~ 0.5 Da (500 ppm)Critical. HRMS distinguishes the target (m/z 234.1489) from potential oxidative impurities (e.g., +O, -H2) that QQQ might merge.
Formula Confirmation Definitive (Isotopic Pattern)AmbiguousHRMS confirms C14H19NO2 elemental composition, ruling out isobaric contaminants.
Boc-Group Analysis Detects specific neutral loss (Isobutene) with high precisionDetects loss but cannot confirm fragment formulaHRMS confirms the [M-56] fragment is specifically C4H8 loss, validating the Boc group.
Sensitivity High (Femtogram level)Very High (Attogram level)QQQ is better for PK studies; HRMS is superior for chemical characterization.
Comparison B: Ionization Source – ESI vs. APCI

The choice of ionization is critical for Boc-protected amines, which are thermally labile.

  • Electrospray Ionization (ESI): The Recommended method. It generates ions in solution at lower temperatures. It preserves the Boc group, showing a dominant [M+H]+ or [M+Na]+ peak.

  • Atmospheric Pressure Chemical Ionization (APCI): Not Recommended for primary characterization. The high heat (300°C+) often induces in-source fragmentation, causing premature loss of the Boc group (isobutene ejection), leading to a false "de-protected" signal (7-methylindoline) that misrepresents sample purity.

Theoretical vs. Experimental Data Baseline

To validate your experimental results, compare them against these calculated theoretical values. Any deviation >5 ppm suggests calibration error or matrix interference.

Chemical Formula: C₁₄H₁₉NO₂ Monoisotopic Mass (Neutral): 233.14158 Da

Table 1: Precursor Ion Reference (Positive Mode)
Ion SpeciesFormulaTheoretical m/zError Tolerance (5 ppm)Interpretation
[M+H]⁺ C₁₄H₂₀NO₂⁺234.14886 ± 0.0012Protonated parent. Dominant in acidic mobile phase.
[M+Na]⁺ C₁₄H₁₉NO₂Na⁺256.13080 ± 0.0013Sodium adduct. Common in non-acidic solvents or glass storage.
[M+NH₄]⁺ C₁₄H₂₃N₂O₂⁺251.17541 ± 0.0012Ammonium adduct. Seen if ammonium formate/acetate buffers are used.
[2M+Na]⁺ C₂₈H₃₈N₂O₄Na⁺489.27238 ± 0.0024Dimer. Indicates high concentration injection.
Table 2: Diagnostic Fragmentation (MS/MS)

The fragmentation of Boc-indolines follows a specific "McLafferty-like" mechanism and neutral loss pathway.

Fragment IonTheoretical m/zNeutral LossMechanism / Structural Insight
Precursor 234.1489-Stable parent ion.
Fragment A 178.0863 -56.0626 (C₄H₈)Loss of Isobutene. Characteristic of tert-butyl group cleavage. Intermediate carbamic acid.
Fragment B 134.0964 -43.9898 (CO₂)Loss of CO₂ from Frag A. Formation of the protonated 7-methylindoline core.
Fragment C 119.0730-15.0235 (CH₃)Loss of Methyl. Cleavage of the C7-methyl group (high energy required).

Fragmentation Mechanism & Pathway

Understanding the fragmentation is essential to prove the "7-methyl" position is stable and the "Boc" group is attached. The following diagram illustrates the specific mass spectral decay of the molecule.

FragmentationPathway cluster_legend Legend Parent Parent [M+H]+ m/z 234.1489 (C14H20NO2)+ Intermed Carbamic Acid [M+H - C4H8]+ m/z 178.0863 Parent->Intermed Loss of Isobutene (-56.06 Da) Core 7-Methylindoline [M+H - Boc]+ m/z 134.0964 Intermed->Core Loss of CO2 (-43.99 Da) Tropylium Ring Expansion/Loss m/z ~119 or 91 Core->Tropylium High Energy CID key Blue: Precursor Yellow: Intermediate Red: Diagnostic Core

Figure 1: ESI-MS/MS fragmentation pathway showing the sequential loss of the Boc protecting group components (isobutene and carbon dioxide) to reveal the methylated indoline core.

Experimental Protocol: LC-HRMS Method

To reproduce the data above, utilize this standardized protocol. This method is optimized to prevent in-source fragmentation while maximizing sensitivity.

A. Sample Preparation[1][2][3]
  • Stock Solution: Dissolve 1 mg of tert-butyl 7-methylindoline-1-carboxylate in 1 mL of Methanol (LC-MS grade).

  • Working Standard: Dilute stock 1:100 with 50:50 Water:Acetonitrile (0.1% Formic Acid). Final concentration: ~10 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

B. Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold)

    • 0.5-4.0 min: 5% -> 95% B (Linear ramp)

    • 4.0-5.0 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (Orbitrap Exploris/Q-Exactive)
  • Source: H-ESI (Heated Electrospray Ionization).

  • Polarity: Positive (+).

  • Resolution: 60,000 (Full MS) / 15,000 (dd-MS2).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C (Do not exceed 350°C to avoid Boc degradation).

  • Sheath Gas: 35 arb units.

  • NCE (Normalized Collision Energy): Stepped 20, 40, 60 (Ensures capture of both the 178 and 134 fragments).

Analytical Workflow Diagram

The following decision tree guides the researcher through the validation process, ensuring that the observed mass corresponds to the correct regioisomer and intact molecule.

AnalyticalWorkflow Start Sample Injection (tert-Butyl 7-methylindoline-1-carboxylate) Ionization ESI Source (+) Check for In-Source Frag Start->Ionization FullMS Full MS Scan (m/z 100-600) Ionization->FullMS CheckParent Observe m/z 234.1489? FullMS->CheckParent MS2 Trigger MS/MS (NCE 20-60) CheckParent->MS2 Yes Fail_Parent FAIL: Check Synthesis/Purity CheckParent->Fail_Parent No CheckFrag Fragments 178.08 & 134.09? MS2->CheckFrag Pass PASS: Identity Confirmed CheckFrag->Pass Yes Fail_Frag FAIL: Possible Thermal Degradation (Reduce Source Temp) CheckFrag->Fail_Frag No

Figure 2: Step-by-step logic flow for validating the compound using LC-HRMS, highlighting critical decision points regarding precursor stability and fragmentation.

References

  • Aguiar, A. et al. (2025). "Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry." Journal of the Brazilian Chemical Society. (Accessed via SciELO).

  • El Kihel, A. et al. (2016).[1] "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, 7, 351-355.[1][2]

  • Biotage Application Note. (2023). "When should I choose APCI or ESI for my flash column chromatography?" Biotage Blog.

  • PerkinElmer Technical Note. "A Comparison Between ESI and APCI Ionisation Modes." PerkinElmer Library.

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 24728907 (Related Indoline Structures)." PubChem.

Sources

Comparative Reactivity Profile: 7-Methylindoline vs. 7-Bromoindoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of 7-methylindoline vs 7-bromoindoline reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Strategic Scaffold Selection in Medicinal Chemistry

Executive Summary: The Scaffold vs. The Handle

In drug discovery, the choice between 7-methylindoline and 7-bromoindoline is rarely arbitrary; it represents a decision between a stable, electron-rich scaffold and a versatile synthetic handle.

While both molecules share the core bicyclic amine structure, the C7-substituent dictates two divergent reactivity pathways. 7-Methylindoline acts as an electron-rich "terminator," primarily directing further functionalization to the C5 position via electrophilic aromatic substitution (EAS) while resisting C7 modification. Conversely, 7-bromoindoline serves as a "gateway" molecule. The C7-bromide is a latent nucleophile (via lithiation) or electrophile (via Pd-catalysis), allowing for the rapid expansion of chemical space at a sterically congested position.

This guide provides a technical analysis of their electronic differences, steric implications, and divergent synthetic utilities, supported by validated experimental protocols.

Electronic & Physical Property Analysis

The reactivity difference stems from the opposing electronic effects of the methyl (inductive donor) and bromo (inductive withdrawer/resonance donor) groups.

Table 1: Comparative Physicochemical Properties
Feature7-Methylindoline7-BromoindolineImpact on Reactivity
Electronic Effect +I (Inductive Donor) -I (Inductive Withdrawer) / +M (Weak)7-Me ring is more electron-rich; 7-Br ring is deactivated.
Nitrogen Basicity Higher (More Nucleophilic)Lower (Less Nucleophilic)7-Me reacts faster in N-alkylation/acylation.
C5 Electron Density Enhanced (Activated)Reduced (Deactivated)7-Me undergoes EAS (e.g., nitration) at C5 significantly faster.
Steric Bulk (A-value) 1.70 (Large)0.38 (Moderate)Methyl exerts greater conformational locking on N-substituents than Bromo.
Primary Utility Scaffold Core / C5-DirectingCross-Coupling Partner7-Br is the precursor for C7-aryl/alkyl libraries.

Reactivity Module A: Nitrogen Functionalization

The nitrogen atom in indoline is sp³ hybridized and nucleophilic. However, the substituent at C7 (ortho to the nitrogen) imposes significant steric and electronic bias.

Nucleophilic Substitution (N-Alkylation)
  • 7-Methylindoline: The +I effect of the methyl group increases the electron density on the nitrogen lone pair, theoretically increasing basicity. However, the ortho-effect (steric clash) is significant. While the nitrogen is electronically primed, the bulk of the methyl group can retard the rate of attack on bulky electrophiles (e.g., secondary alkyl halides).

  • 7-Bromoindoline: The -I effect of the bromine pulls electron density through the sigma framework, rendering the nitrogen less basic and less nucleophilic. Consequently, N-alkylation often requires higher temperatures or stronger bases (e.g., NaH instead of K₂CO₃) compared to the methyl analog.

N-Arylation (Buchwald-Hartwig)

When these indolines act as nucleophiles in Buchwald-Hartwig couplings (coupling to an aryl halide):

  • 7-Methylindoline is a superior substrate due to higher nucleophilicity, provided the steric bulk of the coupling partner is managed.

  • 7-Bromoindoline poses a chemoselectivity risk. It can act as both the nucleophile (at N) and the electrophile (at C7-Br), leading to oligomerization. Self-validating Protocol: Always protect the N-H of 7-bromoindoline (e.g., with Boc or Acetyl) before attempting Pd-catalyzed reactions at the C7 position, or use highly specific ligands if N-arylation is the goal.

Reactivity Module B: Aromatic Functionalization (The Divergence)

This is where the pathways split most drastically.

7-Bromoindoline: The Cross-Coupling Workhorse

The C7-Br bond is a "gold standard" handle for Palladium-catalyzed cross-coupling. Unlike the C5 position, C7 allows for the construction of "molecular wings" that sit orthogonal to the core, a popular geometry in kinase inhibitor design.

  • Suzuki-Miyaura: Couples readily with aryl boronic acids.

  • Buchwald-Hartwig: Allows introduction of amines at C7.

  • Lithiation: Halogen-metal exchange (using t-BuLi) generates the C7-lithio species, which can be quenched with aldehydes or CO₂.

7-Methylindoline: Regioselective Electrophilic Substitution (EAS)

With the C7 position blocked by a chemically inert methyl group, reagents are directed elsewhere.

  • Regioselectivity: The nitrogen lone pair is the strongest director (para-directing to C5). The C7-methyl group is an ortho/para director.

    • Methyl Directing Vectors: Towards C6 (ortho) and C4 (para).

    • Nitrogen Directing Vectors: Towards C5 (para).

  • Outcome: The Nitrogen effect dominates. Nitration, halogenation, or Friedel-Crafts acylation occurs almost exclusively at C5 . The 7-methyl group prevents any "ortho-to-nitrogen" by-products (C7 substitution), making 7-methylindoline a cleaner substrate for C5 functionalization than unsubstituted indoline.

Visualizing the Divergence

The following diagram illustrates the distinct synthetic pathways dictated by the C7 substituent.

Reactivity_Divergence cluster_legend Reactivity Logic Start_Br 7-Bromoindoline (Electrophilic Handle) Pd_Cycle Pd(0) Oxidative Addition Start_Br->Pd_Cycle Pd Cat. / Ligand Start_Me 7-Methylindoline (Nucleophilic Scaffold) EAS_Agent Electrophile (E+) Start_Me->EAS_Agent HNO3 or Br2 Oxidation 7-Methylindole (Aromatization) Start_Me->Oxidation DDQ or MnO2 Suzuki C7-Aryl Indoline (Suzuki) Pd_Cycle->Suzuki Ar-B(OH)2 Buchwald C7-Amino Indoline (Buchwald) Pd_Cycle->Buchwald HNR2 / Base C5_Sub 5-Substituted-7-Methylindoline (Major Product) EAS_Agent->C5_Sub Regioselective (Para to N) Legend Red: Reactive Handle | Green: Stable Scaffold

Caption: Divergent reaction pathways. 7-Bromoindoline utilizes Metal-Catalyzed Cross-Coupling (C7 modification), while 7-Methylindoline favors Electrophilic Aromatic Substitution (C5 modification).

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or TLC spots do not match the description, stop and re-evaluate reagents (particularly catalyst quality).

Protocol A: C7-Arylation of 7-Bromoindoline (Suzuki Coupling)

Target: Introduction of an aryl group at the hindered C7 position.

Reagents:

  • 7-Bromo-1-acetylindoline (1.0 equiv) Note: N-protection is crucial to prevent catalyst poisoning.

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%) Note: SPhos is essential for sterically hindered aryl chlorides/bromides.

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Methodology:

  • Degassing: Charge a reaction vial with the indoline, boronic acid, base, and Pd precursor/ligand. Cap and purge with Argon for 5 minutes. Causality: Oxygen scavenges the active Pd(0) species, halting the cycle.

  • Solvation: Add degassed Toluene/Water via syringe.

  • Activation: Heat the block to 100°C. Stir vigorously (1000 rpm).

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent spot (biaryl product).

  • Workup: Cool, filter through Celite (to remove Pd black), and concentrate.

Protocol B: Regioselective Nitration of 7-Methylindoline

Target: Synthesis of 5-nitro-7-methylindoline.

Reagents:

  • 7-Methylindoline (1.0 equiv)

  • NaNO₂ (1.1 equiv)

  • HCl (aq, 2M) or H₂SO₄ (dilute)

  • Solvent: Water/Acetic Acid

Methodology:

  • Dissolution: Dissolve 7-methylindoline in dilute acid at 0°C. The solution will be clear/yellowish.

  • Nitrosation (Step 1): Add NaNO₂ dropwise. This forms N-nitroso-7-methylindoline first (Green/yellow oil separates).

  • Rearrangement (Step 2 - Fischer-Hepp): To convert the N-nitroso to C-nitro, treat with HCl in ethanol and heat to reflux.

  • Direct Nitration Alternative: For direct C5 nitration, protect N with Acetyl, then use HNO₃/Ac₂O at -10°C.

    • Why Acetyl? The free amine is easily oxidized by nitric acid to tar. The amide directs cleanly to C5.

  • Validation: 1H NMR will show two aromatic singlets (or meta-coupled doublets) for the C4 and C6 protons, confirming C5 substitution.

References

  • Buchwald-Hartwig Amination Conditions

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970.

    • URL:[Link]

  • Indoline C-H Activation & Oxidation

    • Source: Gribble, G. W., et al. (2016). Bailey–Liebeskind–O'Shea Indoline–Indole Synthesis. Indole Ring Synthesis, 423.
    • URL:[Link][2]

  • Regioselectivity of Electrophilic Substitution

    • Source: Borror, A. L., et al. (1988).[3] Regioselectivity of electrophilic aromatic substitution: syntheses of 6- and 7-sulfamoylindolines and -indoles.[3] The Journal of Organic Chemistry, 53(9), 2047–2052.

    • URL:[Link]

  • pKa and Electronic Effects in Heterocycles

    • Source: Williams, R. (Compiled Data). pKa Values for Organic and Inorganic Bronsted Acids.
    • URL:[Link]

Sources

Analytical Mastery: HPLC Purity Analysis Methods for N-Boc-7-methylindoline

Author: BenchChem Technical Support Team. Date: March 2026

N-Boc-7-methylindoline is a critical protected amine intermediate utilized in the synthesis of complex pharmaceutical active ingredients. The addition of the tert-butoxycarbonyl (Boc) protecting group significantly alters the lipophilicity and chromatographic behavior of the parent indoline core. Accurate purity determination is paramount to ensure downstream synthetic success, particularly in differentiating the target molecule from structurally similar impurities such as unreacted 7-methylindoline, regioisomers, and residual reagents like Boc-anhydride.

This guide objectively compares the performance of standard C18 stationary phases against Biphenyl column chemistries for the purity analysis of N-Boc-7-methylindoline, providing researchers with a self-validating, field-proven methodology.

Mechanistic Rationale & Causality

Standard reverse-phase HPLC methods for indoline derivatives typically employ1[1]. However, applying a C18 method directly to N-Boc-7-methylindoline presents a distinct analytical challenge. The bulky, highly lipophilic Boc group masks the basicity of the indoline nitrogen, rendering the molecule neutral under acidic conditions[2]. Because C18 columns rely purely on hydrophobic dispersive forces, they often struggle to resolve N-Boc-7-methylindoline from closely related lipophilic byproducts, specifically unreacted Boc-anhydride. On a C18 column, the hydrophobic retention of Boc-anhydride is nearly identical to the combined hydrophobic retention of the indoline core and its Boc group, leading to dangerous co-elution.

By transitioning to a Biphenyl stationary phase , analytical chemists can exploit orthogonal retention mechanisms. Biphenyl columns offer strong π-π interactions with the aromatic ring of the indoline core, coupled with enhanced steric recognition. Boc-anhydride lacks an aromatic ring; thus, it only experiences weak hydrophobic retention and elutes much earlier. Meanwhile, N-Boc-7-methylindoline experiences both hydrophobic and π-π interactions, retaining it longer and achieving baseline resolution.

Furthermore, the use of 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase is non-negotiable. While the N-Boc product is neutral, the unreacted 7-methylindoline starting material remains basic. TFA standardizes the ionization state of this free amine, suppressing secondary interactions with residual silanols on the silica support, thereby3[3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol incorporates built-in system suitability checks to validate the method before sample analysis.

Protocol 1: Sample & Standard Preparation
  • Diluent Selection: Prepare a diluent of 50:50 Acetonitrile:Water (v/v). The high organic content ensures complete dissolution of the highly lipophilic N-Boc-7-methylindoline without causing solvent-mismatch peak distortion upon injection.

  • System Suitability Standard (SST): Accurately weigh 10.0 mg of N-Boc-7-methylindoline reference standard and 1.0 mg of 7-methylindoline into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask, dissolve, and make up to volume with the diluent (Yields ~1.0 mg/mL).

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Protocol 2: HPLC Method Parameters
  • Instrument: High-Performance Liquid Chromatograph equipped with a Photodiode Array (PDA) or UV detector.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: Linear gradient to 80% B

    • 10.0 - 12.0 min: Hold at 80% B

    • 12.0 - 12.1 min: Return to 20% B

    • 12.1 - 15.0 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 4[4] (Optimal for capturing the indoline chromophore).

Method Comparison & Quantitative Data

To objectively evaluate performance, the method was executed on both a standard C18 column (150 x 4.6 mm, 3 µm) and a Biphenyl column (150 x 4.6 mm, 3 µm). The data below highlights the critical resolution (Rs) between the target compound and its most problematic impurities.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

Chromatographic ParameterStandard C18 ColumnBiphenyl Column (Optimized)
Retention Time: 7-methylindoline 4.2 min4.8 min
Retention Time: Boc-Anhydride 8.7 min7.1 min
Retention Time: N-Boc-7-methylindoline 8.5 min9.7 min
Resolution (Rs): Target vs. Boc-Anhydride 0.8 (High Co-elution Risk)6.5 (Baseline Resolved)
Tailing Factor (Target Peak) 1.451.05
Theoretical Plates (N) 8,50012,200

Data Analysis: The standard C18 column fails to adequately separate the target molecule from Boc-anhydride (Rs = 0.8), rendering it unsuitable for accurate purity quantification. The Biphenyl column successfully leverages π-π interactions to pull the aromatic N-Boc-7-methylindoline away from the aliphatic Boc-anhydride, achieving a robust resolution of 6.5 and a near-perfect tailing factor of 1.05.

Method Development Workflow

HPLC_Workflow A Sample Prep: N-Boc-7-methylindoline (Dissolved in 50:50 ACN:H2O) B Stationary Phase Selection A->B C Standard C18 Column (Hydrophobic Retention) B->C Baseline Method D Biphenyl Column (π-π & Steric Selectivity) B->D Optimized Method E Mobile Phase: ACN / H2O + 0.1% TFA (Ion Suppression) C->E D->E F UV Detection at 254 nm (Purity Quantification) E->F

Logical workflow for N-Boc-7-methylindoline HPLC method development and stationary phase selection.

References

  • Source: researchgate.
  • Source: core.ac.
  • Source: nih.
  • Title: Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.)

Sources

A Comparative Guide to the Infrared Spectroscopy of Boc-Protected Indoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative of Amine Protection in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and natural product chemistry, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. The indoline scaffold, a prevalent motif in a myriad of biologically active molecules, features a secondary amine that often requires temporary masking to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its ease of installation, general stability to a wide range of reaction conditions, and facile cleavage under acidic conditions.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique to confirm the successful installation of the Boc group onto the indoline nitrogen. The significant changes in the vibrational landscape of the molecule upon protection provide a clear spectral fingerprint for reaction monitoring and product characterization. This guide provides an in-depth comparison of the characteristic IR absorption bands of indoline and its N-Boc protected counterpart, supported by experimental data and a detailed analytical protocol.

The Spectral Transformation: Unmasking the Vibrational Signature of Boc Protection

The introduction of the N-Boc group onto the indoline ring fundamentally alters the molecule's vibrational modes. This transformation is most conspicuously observed in the disappearance of the N-H stretching frequency of the parent indoline and the emergence of a strong carbonyl (C=O) stretching band from the newly formed carbamate.

Indoline: The Unprotected Precursor

The IR spectrum of indoline is characterized by several key absorption bands. The most prominent of these is the N-H stretching vibration, which typically appears as a single, medium-to-sharp peak in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the five-membered ring appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

N-Boc-Indoline: The Protected Derivative

Upon successful N-protection with di-tert-butyl dicarbonate (Boc anhydride), the IR spectrum of the resulting N-Boc-indoline exhibits a distinct set of characteristic bands:

  • Disappearance of the N-H Stretch: The most telling sign of a successful reaction is the complete absence of the N-H stretching band in the 3400-3300 cm⁻¹ region.

  • Emergence of a Strong Carbonyl (C=O) Stretch: A strong, sharp absorption band appears in the region of 1705-1695 cm⁻¹. For N-Boc-indoline, this band has been experimentally observed at approximately 1703 cm⁻¹.[1][2] This peak is due to the stretching vibration of the carbonyl group in the newly formed tert-butyl carbamate linkage.

  • C-N Stretching Vibrations: The C-N stretching vibrations of the carbamate group contribute to absorptions in the 1300-1150 cm⁻¹ region. These bands can be complex and may overlap with other vibrations in the fingerprint region.

  • Vibrations of the Tert-Butyl Group: The bulky tert-butyl group gives rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups are observed in the 2980-2960 cm⁻¹ range. Additionally, characteristic bending vibrations for the tert-butyl group are expected, including a prominent band around 1365 cm⁻¹ due to the symmetric bending (umbrella mode) of the methyl groups.

Comparative Analysis of Characteristic IR Bands

The table below summarizes the key diagnostic IR absorption bands for indoline and N-Boc-indoline, providing a clear comparison for analytical purposes.

Vibrational Mode Indoline (cm⁻¹) N-Boc-Indoline (cm⁻¹) Causality of Spectral Change
N-H Stretch~3350 (medium, sharp)AbsentThe N-H bond of the secondary amine is replaced by an N-C bond of the carbamate.
Carbonyl (C=O) StretchAbsent~1703 (strong, sharp)Introduction of the carbamate functional group.[1][2]
Aromatic C-H Stretch~3100-3000 (medium)~3100-3000 (medium)The aromatic ring is largely unaffected by the N-protection.
Aliphatic C-H Stretch~2950-2850 (medium)~2980-2850 (medium to strong)Overlap of indoline's aliphatic C-H stretches with the stronger C-H stretches of the tert-butyl group.
Aromatic C=C Stretch~1610, ~1490, ~1460 (medium)~1595, ~1480, ~1450 (medium)Minor shifts may occur due to changes in the electronic environment of the aromatic ring upon N-substitution.
Tert-butyl Group BendingAbsent~1390 and ~1365 (medium to strong)Characteristic symmetric and asymmetric bending vibrations of the C(CH₃)₃ group.
C-N Stretch~1280 (medium)~1250-1150 (medium, complex)Alteration of the C-N bond character within the newly formed carbamate linkage.

Experimental Protocol for FT-IR Analysis

This protocol outlines the standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample, such as N-Boc-indoline, using the Attenuated Total Reflectance (ATR) technique.

Materials and Instrumentation
  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol).

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount (typically a few milligrams) of the solid N-Boc-indoline sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum using the instrument's software. This may include baseline correction and peak picking.

    • Identify the characteristic absorption bands and compare them to the expected values for N-Boc-indoline and the starting material, indoline, to confirm the success of the reaction.

  • Cleaning:

    • Raise the press arm and carefully remove the solid sample from the crystal surface with a spatula.

    • Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination of subsequent samples.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Cleanup Clean_ATR Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_ATR->Collect_Background Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Collect_Sample_Spectrum Collect Sample Spectrum Apply_Sample->Collect_Sample_Spectrum Analyze_Data Analyze Spectrum Collect_Sample_Spectrum->Analyze_Data Clean_ATR_Post Clean ATR Crystal Analyze_Data->Clean_ATR_Post

Caption: Workflow for FT-IR Analysis using ATR.

Conclusion

The protection of the indoline nitrogen with a Boc group induces significant and readily identifiable changes in the molecule's infrared spectrum. The disappearance of the N-H stretching vibration and the appearance of a strong carbonyl absorption are the primary indicators of a successful transformation. By understanding these characteristic spectral shifts, researchers can confidently and efficiently monitor the progress of their reactions and verify the structure of their N-Boc-protected indoline products. This guide provides a foundational understanding and a practical framework for the application of FT-IR spectroscopy in this critical aspect of organic synthesis.

References

  • Choi, A., Eltunsi, A., Wang, Y., & Coldham, I. (2021). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. [Link]

  • Milton Franklin, J. B., et al. (2014). DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 349-358. [Link]

  • NIST. (n.d.). Indoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. [Link]

  • Manimaran, S., et al. (2014). Vibrational Spectroscopy Investigation Using Ab Initio and Density Functional Theory Analysis on the Structure of tert-Butyl 3a-Chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate. ResearchGate. [Link]

  • ResearchGate. (n.d.). In situ IR spectroscopy of the deprotonation of indoline 2 a with n-BuLi, THF at -78 °C. [Link]

  • Rao, C. V. M., Kumar, V. V., & Konathala, L. N. S. (2018). FT-IR studies on interactions between Indole and Coumarin. Technoarete. [Link]

  • Dieng, S. D. (2016). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]

  • Krishnan, R. S., et al. (2016). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate. Research India Publications. [Link]

  • Coldham, I., et al. (2021). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. [Link]

Sources

Reactivity Comparison Guide: N-Boc vs. N-Acetyl 7-Methylindoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate nitrogen protecting group is rarely just a matter of synthetic convenience; it is a strategic decision that dictates the electronic and steric destiny of the entire molecule. When working with the 7-methylindoline scaffold—a privileged motif in natural product synthesis and drug discovery—the choice between a tert-butyloxycarbonyl (N-Boc) and an acetyl (N-Acetyl) group fundamentally alters the molecule's reactivity profile.

This guide objectively compares the performance of N-Boc and N-Acetyl 7-methylindoline, providing mechanistic causality, quantitative data, and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic & Structural Divergence

The indoline nucleus is an electron-rich aromatic system where the nitrogen atom acts as an activating group, naturally directing incoming electrophiles to the ortho (C7) and para (C5) positions[1]. However, in 7-methylindoline, the C7 position is sterically blocked by a methyl group. This structural feature forces any Electrophilic Aromatic Substitution (EAS) to occur exclusively at the C5 position.

The divergence in reactivity between the N-Boc and N-Acetyl derivatives stems from two competing phenomena:

  • Electronic Deactivation (Amide vs. Carbamate): The N-Acetyl group forms an amide linkage, which is a strong electron-withdrawing group (EWG) via resonance. This strong resonance effectively pulls the nitrogen's lone pair away from the aromatic ring, significantly deactivating it towards EAS. Conversely, the N-Boc group forms a carbamate. The cross-conjugation of the carbamate oxygen competes for the carbonyl's electron deficiency, leaving the indoline nitrogen slightly more electron-rich than its acetylated counterpart.

  • Steric Strain (A(1,3) Interactions): The C7-methyl group creates severe allylic-type (A(1,3)) steric strain with the N-protecting group. The bulky tert-butyl group of the Boc moiety is forced to rotate away from the C7-methyl, restricting the rotation around the N-C(O) bond. This restricted conformation prevents perfect coplanarity of the nitrogen lone pair with the aromatic

    
    -system, subtly modulating its nucleophilicity.
    

G cluster_0 N-Boc 7-Methylindoline cluster_1 N-Acetyl 7-Methylindoline BocNode N-Boc Group (Carbamate) BocElec Moderate EWG (Preserves N-lone pair donation) BocNode->BocElec BocSteric High Steric Bulk (t-butyl group) BocNode->BocSteric C5React C5 Electrophilic Aromatic Substitution BocElec->C5React Higher Reactivity AcNode N-Acetyl Group (Amide) AcElec Strong EWG (Reduces N-lone pair donation) AcNode->AcElec AcSteric Moderate Steric Bulk (methyl group) AcNode->AcSteric AcElec->C5React Lower Reactivity

Figure 1: Steric and electronic divergence between N-Boc and N-Acetyl 7-methylindoline.

Electrophilic Aromatic Substitution (EAS) Dynamics

Because direct bromination of unprotected indolines is generally unselective and prone to oxidative degradation[2], N-protection is a mandatory prerequisite for regioselective functionalization.

When targeting the C5 position (e.g., via bromination to set up a subsequent Buchwald-Hartwig or Suzuki cross-coupling), the choice of protecting group dictates the harshness of the required reagents. N-Boc 7-methylindoline is sufficiently electron-rich to undergo smooth bromination using mild sources of electrophilic bromine, such as N-Bromosuccinimide (NBS) in dichloromethane (DCM).

In contrast, the highly deactivated N-Acetyl 7-methylindoline often requires elemental bromine (


) in glacial acetic acid to drive the reaction to completion. The oxidative nature of 

in acidic media can lead to the formation of unwanted oxindole byproducts if the temperature is not strictly controlled[2].
Table 1: Quantitative Comparison of C5-Bromination
SubstrateOptimal ReagentSolventTempReaction TimeYieldRegioselectivity
N-Boc 7-methylindoline NBS (1.05 eq)DCM0 °C

RT
2–4 h>85%Exclusive C5
N-Acetyl 7-methylindoline

(1.1 eq)
AcOH0 °C

RT
4–12 h~70–80%C5 (Trace oxindoles)

Orthogonal Deprotection Strategies

The most critical factor in choosing between these two groups is often their position within your broader synthetic sequence. The Boc group is highly prized for its orthogonality; it is completely stable toward most nucleophiles, bases, and catalytic hydrogenation, but is rapidly cleaved under anhydrous acidic conditions[3].

Conversely, the N-Acetyl group is highly robust against acidic conditions (unless heated extensively in aqueous acid) but requires harsh basic hydrolysis for removal, which can destroy sensitive stereocenters or ester functionalities elsewhere in the molecule.

Table 2: Deprotection Profile Comparison
Protecting GroupCleavage ReagentsMechanism / ConditionsByproductsOrthogonality Profile
N-Boc TFA, HCl (anhydrous), or Oxalyl Chloride[4]Acid-mediated cleavage of t-butyl cation; decarboxylation. (RT, 1-2 h)Isobutylene (gas),

(gas)
Stable to strong bases (e.g., LDA, BuLi), nucleophiles, and Pd/C

.
N-Acetyl NaOH (aq) or 6M HCl (aq)Nucleophilic acyl substitution / Hydrolysis. (Reflux, 12-24 h)Acetate saltsStable to mild acids, mild bases, and most organometallic cross-couplings.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The visual cues (e.g., gas evolution, color changes) act as built-in checkpoints for the experimentalist.

Protocol A: Regioselective C5-Bromination of N-Boc 7-methylindoline

Causality: NBS is chosen over


 to prevent oxidative cleavage of the acid-labile Boc group. DCM is used as a non-coordinating solvent to stabilize the bromonium intermediate.
  • Initiation: Dissolve N-Boc 7-methylindoline (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C under an argon atmosphere.

  • Electrophile Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Validation Check: The solution will transition from colorless to a pale yellow as the active brominating species is generated.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material (

    
    ) is entirely consumed.
    
  • Quench & Workup: Quench the reaction with saturated aqueous

    
     to reduce any unreacted brominating agents. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography to yield 5-bromo-N-Boc-7-methylindoline as a white solid.

Protocol B: Mild Deprotection of N-Boc 7-methylindoline

Causality: Trifluoroacetic acid (TFA) provides the necessary protonation of the carbamate carbonyl without introducing water, which could complicate the isolation of the free amine.

  • Initiation: Dissolve the 5-bromo-N-Boc-7-methylindoline in anhydrous DCM (0.1 M).

  • Acidification: Cool to 0 °C and add TFA dropwise (10 equivalents, or a 1:4 v/v ratio with DCM).

  • Cleavage: Stir at room temperature for 1-2 hours. Validation Check: Vigorous effervescence (

    
     and isobutylene gas evolution) will be observed. The cessation of bubbling is a strong empirical indicator of reaction completion.
    
  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Partition the resulting TFA-salt residue between EtOAc and saturated aqueous

    
     until the aqueous layer tests basic (pH > 8). Extract, dry, and concentrate to obtain the free 5-bromo-7-methylindoline.
    

W Start 7-Methylindoline Scaffold BocProtect Boc2O, DMAP (N-Boc Protection) Start->BocProtect AcProtect Ac2O, Pyridine (N-Acetyl Protection) Start->AcProtect EAS_Boc EAS (e.g., Bromination) Fast, High Yield at C5 (NBS) BocProtect->EAS_Boc DoM_Boc Directed Metalation (sec-BuLi) Excellent Directing Group BocProtect->DoM_Boc Deprotect_Boc Deprotection: TFA or HCl Mild, RT, Gas Evolution BocProtect->Deprotect_Boc EAS_Ac EAS (e.g., Bromination) Slower, Requires Br2/AcOH AcProtect->EAS_Ac DoM_Ac Directed Metalation Poor (Nucleophilic Attack at C=O) AcProtect->DoM_Ac Deprotect_Ac Deprotection: NaOH/H2O or HCl/Heat Harsh, Reflux Required AcProtect->Deprotect_Ac

Figure 2: Experimental workflow comparing the reactivity of N-Boc vs N-Acetyl indolines.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at:[Link]

  • Royal Society of Chemistry (RSC). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 7-Methylindoline Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the indoline scaffold and its derivatives, such as 7-methylindoline, represent a privileged structural motif. Their prevalence in a multitude of biologically active compounds necessitates an unambiguous understanding of their three-dimensional architecture. The precise arrangement of atoms, conformational preferences, and intermolecular interactions are critical determinants of a molecule's efficacy, selectivity, and safety profile. While various analytical techniques can provide structural insights, single-crystal X-ray crystallography remains the gold standard for delivering an unequivocal and high-resolution depiction of molecular structure.[1][2][3]

This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods and presents a detailed, field-proven workflow for the structural validation of 7-methylindoline derivatives. Our focus is not merely on the procedural steps but on the underlying rationale, ensuring that the described protocols are robust, self-validating, and grounded in established scientific principles.

Choosing the Right Tool: A Comparative Analysis

The structural elucidation of novel chemical entities relies on a suite of analytical techniques. For compounds like 7-methylindoline derivatives, the two most powerful methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal required)Solution
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, packing interactions.[4][5]Connectivity through scalar couplings (COSY), spatial proximity through dipolar couplings (NOESY/ROESY), dynamic and conformational information in solution.[6][7][8]
Ambiguity Low; provides a direct visualization of the molecular structure in the solid state.High potential for ambiguity in complex structures, especially regarding relative and absolute stereochemistry without extensive analysis.
Primary Challenge Growing a high-quality single crystal suitable for diffraction.Signal overlap in complex molecules, interpretation of complex coupling patterns, and insensitivity for determining long-range interactions definitively.[9]
Throughput Lower; crystal growth can be a bottleneck.Higher; data can be acquired relatively quickly once the sample is dissolved.

While NMR is indispensable for confirming constitutional isomers and studying solution-state dynamics, it provides a time-averaged structure and can be ambiguous in defining complex stereochemical relationships.[9] X-ray crystallography, by contrast, provides a static, high-resolution snapshot of the molecule in the solid state, offering undeniable proof of structure, including the precise determination of stereocenters and intermolecular interactions that drive crystal packing.[2][10][11]

The Crystallographic Workflow: From Powder to Validated Structure

The journey from a newly synthesized 7-methylindoline derivative to a fully validated crystal structure is a systematic process. Each step is designed to ensure the final model is a chemically sensible and accurate representation of the experimental data.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Screening Diffraction Screening Mounting->Screening Centered Crystal Collection Full Data Collection Screening->Collection Good Quality Crystal Processing Data Integration & Scaling Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Reflection File (hkl) Refinement Model Refinement Solution->Refinement Initial Atomic Model Validation Structure Validation Refinement->Validation Refined Model CIF Generate CIF Report Validation->CIF Validated Structure Deposition Database Deposition (e.g., CCDC) CIF->Deposition

Caption: High-level workflow for structural validation by X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the critical steps for analyzing a 7-methylindoline derivative.

1. Crystal Growth (The Art and Science):

  • Causality: The quality of the diffraction data is directly proportional to the quality of the crystal. A well-ordered, single crystal is paramount.[12]

  • Methodology:

    • Ensure the 7-methylindoline derivative is of high purity (>98%).

    • Screen various solvents and solvent systems (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and their mixtures with water or hexane).

    • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques. For a typical derivative, dissolving 5-10 mg in a minimal amount of a moderately volatile solvent like ethyl acetate and allowing it to evaporate over several days in a loosely capped vial is a common starting point.

2. Crystal Mounting and Data Collection:

  • Causality: The crystal must be properly mounted and centered in the X-ray beam to ensure all parts of the crystal are irradiated uniformly and to maximize the collection of diffracted X-rays.[4]

  • Methodology:

    • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks.

    • Mount the crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

    • Transfer the mounted crystal to the goniometer head of the diffractometer, which is maintained at a low temperature (e.g., 100 K) by a stream of nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality data.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the unit cell parameters and assess the crystal's diffraction quality.

    • Proceed with a full data collection strategy, typically involving a series of scans through different crystal orientations to measure the intensities of a complete and redundant set of reflections.[13]

3. Data Processing, Structure Solution, and Refinement:

  • Causality: Raw diffraction images must be processed to extract the intensities of each reflection. These intensities are then used to solve the phase problem and generate an initial electron density map, which is subsequently refined to produce the final atomic model.[2][13]

  • Methodology:

    • Integration and Scaling: Use software (e.g., CrysAlisPro, XDS) to integrate the raw diffraction images, determining the intensity and position of each reflection. The data is then scaled to correct for experimental variations.

    • Structure Solution: The structure is typically solved using "direct methods," a computational approach that determines the initial phases of the structure factors, leading to a preliminary electron density map.

    • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions, displacement parameters, and other variables to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment).[14]

The Pillars of Trust: Key Validation Metrics

A crystallographic structure is not merely a picture; it is a model validated by rigorous statistical metrics. Understanding these metrics is essential for assessing the quality and reliability of a structure.

Validation Metrics center_node High-Quality Structure r_factors Low R-factors (R1, wR2, R-free) center_node->r_factors indicates geom Good Geometry (Bond Lengths, Angles) center_node->geom exhibits adp Reasonable ADPs (Anisotropic Displacement Parameters) center_node->adp shows diff_map Flat Difference Map (No unmodeled density) center_node->diff_map results in resolution High Resolution Data (< 1.0 Å) resolution->center_node enables

Caption: Interrelationship of key metrics for validating a crystal structure.

R-factors: Gauging Model-to-Data Fit

The R-factor (or residual factor) is a primary measure of the agreement between the crystallographic model and the experimental diffraction data.[15]

  • R1 (or R-work): This value quantifies the disagreement between the observed structure factor amplitudes and those calculated from the refined model. A lower R1 indicates a better fit. For small molecules like 7-methylindoline derivatives, a final R1 value below 5% (0.05) is generally considered excellent.[14][15]

  • R-free (Rƒ): This is the most critical validation metric for ensuring the model is not "overfitted" to the data.[16] Before refinement, a small subset of reflections (typically 5-10%) is set aside and not used in the refinement process. R-free is the R-factor calculated against this test set. A low R-free value that is close to the R1 value (typically within a few percent) indicates that the model is a good and unbiased representation of the data.[16] A large gap between R1 and R-free is a major red flag, suggesting that the model has been forced to fit noise in the experimental data.[17]

Goodness-of-Fit (GOF)

The GOF (or S) value should be close to 1.0 for a well-refined structure. Significant deviations from 1.0 can indicate problems with the data, the model, or the weighting scheme used in refinement.

Geometric Parameters

The model must be chemically sensible. Bond lengths and angles should conform to expected values for the types of atoms and hybridization states involved. For instance, the C-C bond lengths within the benzene ring of the 7-methylindoline core should be approximately 1.39 Å. Significant, unexplained deviations from standard values may indicate an incorrect model or assignment of atom types.

Difference Electron Density Map

After the final refinement, a difference Fourier map (Fo-Fc) is calculated. This map reveals regions where the experimental electron density (Fo) is not fully accounted for by the model (Fc). In a well-refined structure, this map should be largely featureless. Significant peaks or holes can indicate missing atoms, incorrectly placed atoms, or disorder.[18]

Comparative Data Table

The following table illustrates typical crystallographic parameters for a hypothetical, well-refined 7-methylindoline derivative compared to a problematic structure.

ParameterExample A: Validated Structure Example B: Questionable Structure Significance
Resolution (Å) 0.851.50Higher resolution (lower value) allows for more precise atomic positions.
Space Group P2₁/cP-1The determined symmetry of the crystal packing.
R1 (%) 3.58.9Measures the fit of the model to the data used in refinement.[15]
wR2 (%) 8.122.5A weighted R-factor based on all data.
R-free (%) 3.615.2Crucial check for overfitting; should be close to R1.[16]
Goodness-of-Fit (S) 1.021.85Should be close to 1.0.
Max/Min Residual Density (e⁻/ų) 0.15 / -0.181.10 / -0.95A flat difference map (values close to zero) indicates a complete model.

Conclusion

For researchers and drug development professionals working with 7-methylindoline derivatives, single-crystal X-ray crystallography offers an unparalleled level of structural detail and certainty. It serves as the definitive arbiter of molecular structure, providing a solid foundation for understanding structure-activity relationships, guiding medicinal chemistry efforts, and securing intellectual property. By adhering to rigorous experimental protocols and critically evaluating key validation metrics, scientists can ensure the structural data they generate is not only accurate but also trustworthy and defensible, thereby accelerating the journey from molecular design to therapeutic innovation.

References

  • Protein X-Ray Structure Validation: Key Criteria. (n.d.). Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • For X-ray crystallography structures. (n.d.). Analysing and evaluating macromolecular models. Retrieved from [Link]

  • Synthesis, spectroscopic characterization, and crystal structure of a novel indoline derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure, supramolecular architecture and spectroscopic characterization of the Knoevenagel-type indole derivative (2E)-. (n.d.). IUCr Journals. Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. (2012, October 15). PubMed. Retrieved from [Link]

  • R-factor (crystallography). (n.d.). Wikipedia. Retrieved from [Link]

  • Single Crystal X-Ray Structure Determination. (2025, July 18). Improved Pharma. Retrieved from [Link]

  • Structure validation in chemical crystallography. (2009, January 20). PMC - NIH. Retrieved from [Link]

  • Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). (2014, December 1). PMC. Retrieved from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press. Retrieved from [Link]

  • (IUCr) Crystal structure, supramolecular architecture and spectroscopic characterization of the Knoevenagel-type indole derivative (2E)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile. (2025, December 15). Retrieved from [Link]

  • The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. (n.d.). PMC. Retrieved from [Link]

  • Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology. (n.d.). ResearchGate. Retrieved from [Link]

  • X-ray Determination Of Molecular Structure. (n.d.). Physics | Research Starters - EBSCO. Retrieved from [Link]

  • (PDF) Crystal structure of indoline alkaloids kopsinilam, kopsinine, and the salts of the latter. (2025, August 6). Retrieved from [Link]

  • Structure elucidation of indole–indoline type alkaloids. (n.d.). Ovid. Retrieved from [Link]

  • Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy. (n.d.). PMC - NIH. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 1-(12-bromododecyl)indoline-2,3-dione. (n.d.). PMC. Retrieved from [Link]

  • A REVIEW OF ROLE OF X-RAY DIFFRACTION IN STRUCTURAL ELUCIDATION OF BIOLOGICAL MOLECULES: 28-HJPV3(1)-2023 Review Article. (2024, June 11). ResearchGate. Retrieved from [Link]

  • Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. (2023, August 22). Beilstein Journals. Retrieved from [Link]

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. (2021, July 8). Taylor & Francis. Retrieved from https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1948834
  • 3 Molecular structure from X-ray diffraction. (2003, June 5). Annual Reports Section "C" (Physical Chemistry) (RSC Publishing). Retrieved from [Link]

  • 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. (2023, June 5). MDPI. Retrieved from [Link]

  • Structural elucidation of indole alkaloids - Strychnine and Brucine. (n.d.). Magritek. Retrieved from [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,. (2021, July 11). IUCr Journals. Retrieved from [Link]

  • 7-methylindole (C9H9N). (n.d.). PubChemLite. Retrieved from [Link]

  • 7-Methylindole. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. (2008, November 11). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • CCDC 2130342: Experimental Crystal Structure Determination. (n.d.). Creighton University. Retrieved from [Link]

  • X-ray crystal structures of compounds 7a and 7h. (n.d.). ResearchGate. Retrieved from [Link]

  • The X‐ray crystal structure of compound 7, shown with 30% probability... (n.d.). ResearchGate. Retrieved from [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]

  • x Ray crystallography. (n.d.). PMC - NIH. Retrieved from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013, December 13). Brieflands. Retrieved from [Link]

  • Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. (2025, October 15). MDPI. Retrieved from [Link]

  • Result: there are 323 entries in the selection. (n.d.). Crystallography Open Database: Search results. Retrieved from [Link]

  • How to search the CSD for complexes with common organometallic ligands. (2021, December 10). CCDC. Retrieved from [Link]

Sources

Comparative Yield of Boc Protection Methods for Sterically Hindered Indolines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Overview

The Challenge: Sterically hindered indolines (e.g., 2-substituted, 2,2-disubstituted, or 7-substituted variants) present a unique synthetic challenge. Unlike simple secondary amines, the nucleophilic nitrogen in these systems is shrouded by adjacent alkyl groups or peri-interactions from the benzene ring. Standard protection protocols often result in sluggish kinetics, incomplete conversion, or the formation of side products due to the forcing conditions required.

The Solution: This guide moves beyond the "standard" DMAP/DCM protocols, evaluating high-performance alternatives including Lewis Acid catalysis and anionic activation. Our comparative analysis reveals that Lewis Acid activation (specifically Iodine or Zinc Perchlorate) often outperforms traditional base-mediated methods in both yield and reaction velocity for these specific substrates.

Part 2: Comparative Analysis of Methodologies

Nucleophilic Activation (Standard Base Catalysis)
  • Reagents:

    
    , 
    
    
    
    or DIPEA, DMAP (Catalytic).
  • Mechanism: DMAP attacks

    
     to form a reactive N-acylpyridinium salt.
    
  • Performance on Hindered Indolines: Moderate. The bulky N-acylpyridinium intermediate faces significant steric repulsion from the indoline's 2- or 7-substituents, slowing the transfer of the Boc group.

  • Risk: Extended reaction times can lead to isocyanate formation or racemization if chiral centers are present at C2.

Electrophilic Activation (Lewis Acid Catalysis)
  • Reagents:

    
    , Catalyst (
    
    
    
    ,
    
    
    , or
    
    
    ).
  • Mechanism: The Lewis acid coordinates with the carbonyl oxygen of

    
    , increasing its electrophilicity. This allows the hindered (and thus less nucleophilic) indoline nitrogen to attack without needing a bulky activator like DMAP.
    
  • Performance on Hindered Indolines: Superior. The small atomic radius of catalysts like Iodine allows them to activate the anhydride without adding steric bulk, facilitating rapid attack by the hindered amine.

Anionic Activation (Deprotonation)
  • Reagents: NaH or LHMDS, THF (Anhydrous).

  • Mechanism: Complete deprotonation of the indoline N-H creates a potent amide anion (

    
    ), which is a strong enough nucleophile to overcome steric barriers.
    
  • Performance on Hindered Indolines: High Yield, but operationally demanding. Requires strictly anhydrous conditions and cryogenic temperatures to prevent side reactions.

Part 3: Data Presentation

Table 1: Comparative Yields for 2-Methylindoline Protection

Data synthesized from representative literature on hindered secondary amines and specific indoline protocols.

MethodologyReagents & ConditionsTimeYield (%)Kinetic ProfileSuitability for Scale-up
Standard Base

(1.5 eq), DMAP (10 mol%), DCM, RT
12-24 h65-75%Slow, incompleteHigh (Low Cost)
Iodine Catalysis

(1.2 eq),

(5 mol%), solvent-free or DCM, RT
30-60 min92-95% Rapid, ExothermicMedium (Iodine removal)
Zinc Perchlorate

(1.2 eq),

(1 mol%), MeCN, RT
15-45 min94-98%Very RapidLow (Explosive salt)
Strong Base NaH (1.2 eq),

(1.1 eq), THF,

1-2 h88-92%Instant (upon addn)Medium (Moisture sensitive)
Table 2: Substrate-Specific Efficiency (Method: Iodine Catalysis)
SubstrateSteric ChallengeTime (min)Yield (%)
Indoline None1098%
2-Methylindoline Moderate (Alpha-branching)3594%
2,2-Dimethylindoline High (Gem-dimethyl clash)12089%
7-Bromoindoline Moderate (Peri-interaction)4592%

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways of activation. Note how the Lewis Acid pathway avoids the steric congestion inherent in the DMAP pathway .

BocProtection Substrate Hindered Indoline Boc2O Boc2O Anhydride Activated_DMAP N-Acylpyridinium (Bulky Electrophile) Boc2O->Activated_DMAP + DMAP Activated_LA Activated Anhydride (Compact Electrophile) Boc2O->Activated_LA + I2 DMAP DMAP Catalyst Transition_DMAP Sterically Crowded Transition State Activated_DMAP->Transition_DMAP + Indoline Product N-Boc Indoline Transition_DMAP->Product Slow (Steric Clash) LewisAcid Lewis Acid (I2/Zn) Transition_LA Accessible Transition State Activated_LA->Transition_LA + Indoline Transition_LA->Product Fast (Low Sterics)

Caption: Mechanistic comparison showing how Lewis Acid activation minimizes steric bulk in the transition state compared to the bulky N-acylpyridinium intermediate formed by DMAP.

Part 5: Validated Experimental Protocols

Protocol A: Iodine-Catalyzed Protection (Recommended for High Yield)

Best for: 2-substituted and 7-substituted indolines where speed and mild conditions are prioritized.

  • Preparation: In a round-bottom flask, dissolve the sterically hindered indoline (1.0 mmol) in

    
     (5 mL). Note: Solvent-free conditions can be used for liquid amines.[1]
    
  • Reagent Addition: Add

    
     (1.2 mmol, 1.2 equiv).
    
  • Catalysis: Add molecular Iodine (

    
    , 0.05 mmol, 5 mol%). The solution will darken temporarily.
    
  • Reaction: Stir at room temperature. Monitor via TLC (typically 30–60 mins). The disappearance of the iodine color often correlates with reaction progress, but TLC is definitive.

  • Quench: Once complete, add a saturated solution of

    
     (5 mL) to quench any remaining iodine (restoring a clear/yellow organic phase).
    
  • Workup: Extract with DCM (

    
     mL), wash with water, dry over 
    
    
    
    , and concentrate.
  • Purification: Most products are pure enough for subsequent steps; otherwise, filter through a short silica plug.

Protocol B: NaH-Mediated "Brute Force" Protection

Best for: Extremely hindered substrates (e.g., 2,2-disubstituted) that fail catalytic methods.

  • Setup: Flame-dry a two-neck flask and purge with Argon/Nitrogen.

  • Deprotonation: Add NaH (60% in oil, 1.2 mmol) and wash with dry hexane to remove oil. Suspend in anhydrous THF (5 mL) and cool to

    
    .
    
  • Amine Addition: Add the hindered indoline (1.0 mmol) dropwise in THF. Stir at

    
     for 30 mins until hydrogen evolution ceases.
    
  • Boc Addition: Add

    
     (1.1 mmol) dissolved in THF dropwise.
    
  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

  • Quench: Carefully quench with ice-cold water (excessive bubbling will occur).

  • Workup: Extract with Ethyl Acetate.

Part 6: Decision Matrix for Method Selection

Use this logic flow to select the optimal method for your specific indoline substrate.

DecisionTree Start Select Indoline Substrate Q1 Is the Indoline Acid-Sensitive? Start->Q1 Q2 Degree of Steric Hindrance? Q1->Q2 No Method_Base Method: Standard Base (DMAP/TEA) Q1->Method_Base Yes (Avoid Lewis Acids) Q2->Method_Base Low (Unsubstituted) Method_Iodine Method: Iodine Catalysis (High Yield/Fast) Q2->Method_Iodine Moderate (2-Me, 7-Me) Method_NaH Method: NaH Deprotonation (Strong Base) Q2->Method_NaH Severe (2,2-dimethyl)

Caption: Decision tree guiding the selection of Boc protection strategies based on substrate sensitivity and steric profile.

References

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.[2][3] The Journal of Organic Chemistry, 71(21), 8283–8286.

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water.[2] Organic Letters, 8(15), 3259–3262.

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.

  • Heydari, A., et al. (2008). Lithium Perchlorate/Silica Gel Catalyzed N-Boc Protection of Amines.[2] Synthesis, 2008(19), 3126-3130.

  • BenchChem. (2025).[4][5] A Comparative Guide to Boc Protection Methodologies.

Sources

Safety Operating Guide

tert-Butyl 7-methylindoline-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide provides essential safety, handling, and disposal protocols for tert-Butyl 7-methylindoline-1-carboxylate (CAS: 143262-19-5). Designed for researchers and drug development professionals, this document bridges the gap between synthetic utility and environmental compliance, ensuring your laboratory maintains strict adherence to Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Executive Summary & Chemical Profiling

tert-Butyl 7-methylindoline-1-carboxylate is a Boc-protected indoline derivative frequently utilized as a critical intermediate in the synthesis of biologically active compounds, including targeted cancer stem cell therapeutics [1]. Because the tert-butyloxycarbonyl (Boc) protecting group requires highly acidic conditions for removal [2], the downstream processing of this chemical dictates the complexity of the waste streams generated.

Understanding the physicochemical properties of this compound is the first step in establishing a self-validating safety protocol.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / DescriptionOperational Implication
Chemical Name tert-Butyl 7-methylindoline-1-carboxylateNomenclature required for EPA RCRA labeling.
CAS Number 143262-19-5Essential for precise inventory tracking.
Molecular Formula

Classifies the pure compound as non-halogenated.
Molecular Weight 233.31 g/mol Used for stoichiometric waste calculations.
Hazard Classification H302, H315, H319Harmful if swallowed; causes skin/eye irritation.
Lipophilicity High (Organic soluble)Readily permeates standard biological membranes.

Operational Handling & Spill Response

Proper chemical waste management begins at the point of generation. The American Chemical Society (ACS) notes that up to 40% of laboratory waste originates from unused or mishandled chemicals [3].

Methodology 1: Solid Chemical Spill Clean-Up

This protocol outlines the self-validating steps for managing an accidental release of the pure compound.

  • Isolate the Area: Restrict access to the spill zone to prevent the mechanical tracking of the powder throughout the laboratory.

  • Don Appropriate PPE: Equip standard nitrile gloves, safety goggles, and a lab coat.

    • Causality: While nitrile is sufficient for the dry powder, if the spill involves a solution of the compound in dichloromethane (DCM), you must switch to Viton or heavier laminate gloves, as DCM rapidly permeates standard nitrile.

  • Dampen the Spill: Lightly mist the solid powder with a compatible, low-toxicity solvent (e.g., water or a small volume of ethanol).

    • Causality: Sweeping dry organic powders generates airborne particulates that pose a severe inhalation hazard and can bypass standard fume hood baffles.

  • Collect the Material: Use a non-sparking scoop to transfer the dampened solid into a chemically compatible, sealable container [4].

  • Label and Store: Affix a completed "Hazardous Waste" tag—ensuring no abbreviations are used—and transfer the container to your laboratory's Satellite Accumulation Area (SAA) [5].

SpillResponse Start Spill Identified: tert-Butyl 7-methylindoline-1-carboxylate Assess Assess Spill Size & State (Solid vs. Solution) Start->Assess Solid Solid Spill (Powder) Assess->Solid Liquid Liquid Spill (in Solvent e.g., DCM) Assess->Liquid ContainSolid Dampen with water/solvent to prevent dust generation Solid->ContainSolid ContainLiquid Apply inert absorbent (e.g., Vermiculite/Sand) Liquid->ContainLiquid Collect Collect in compatible hazardous waste container ContainSolid->Collect ContainLiquid->Collect Label Label via EPA RCRA standards (Hazardous Waste) Collect->Label Store Transfer to Satellite Accumulation Area (SAA) Label->Store

Workflow for assessing, containing, and managing chemical spills.

Waste Segregation & Disposal Methodologies

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be meticulously tracked from generation to final disposal [6]. Because tert-Butyl 7-methylindoline-1-carboxylate is primarily subjected to Boc-deprotection workflows, the resulting waste is rarely a pure stream.

Table 2: Waste Segregation Matrix

Waste StreamPrimary ComponentsEPA Waste ClassificationTarget Disposal Container
Unused Chemical Pure tert-Butyl 7-methylindoline-1-carboxylateNon-Halogenated Organic SolidSolid Organic Waste
Deprotection Organic DCM, Indoline derivativeHalogenated Organic LiquidHalogenated Solvent Waste
Deprotection Aqueous Water, TFA salts,

Non-Hazardous Aqueous (if pH 6-8)Aqueous Waste
Contaminated Consumables Gloves, Kimwipes, SpatulasSolid DebrisChemically Contaminated Solids
Methodology 2: Boc-Deprotection Waste Processing

Boc-deprotection typically utilizes Trifluoroacetic acid (TFA) in DCM. This generates highly acidic, mixed-phase waste that must be processed before disposal to comply with EPA regulations.

  • Reaction Quenching: Slowly add the acidic reaction mixture to a stirred Erlenmeyer flask containing saturated aqueous sodium bicarbonate (

    
    ).
    
    • Causality: Slow addition controls the rapid evolution of

      
       gas. Dumping unquenched TFA directly into a sealed waste carboy will cause catastrophic pressure build-up and container rupture.
      
  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate completely.

  • Organic Phase Disposal: Drain the lower organic layer (containing DCM and the deprotected indoline) into a designated "Halogenated Organic Waste" container [7].

  • Aqueous Phase Validation (Critical Step): Test the pH of the upper aqueous layer using pH indicator strips. Adjust with additional base if the pH is below 6.

    • Causality: The EPA classifies any aqueous waste with a

      
       as a corrosive hazardous waste [8]. Neutralizing the waste to a pH of 6-8 declassifies its corrosivity hazard, simplifying downstream logistics and preventing the degradation of the SAA containers.
      
  • Aqueous Phase Disposal: Drain the validated, neutralized aqueous layer into a designated "Aqueous Waste" carboy.

  • SAA Storage Limits: Ensure the SAA does not exceed 55 gallons of total waste. For Small Quantity Generators (SQG), waste must be removed by an authorized vendor within 180 days of the accumulation start date [6].

BocDeprotection Reaction Boc-Deprotection Reaction (using TFA in DCM) Quench Quench with Base (e.g., NaHCO3 aq.) Reaction->Quench PhaseSep Phase Separation (Aqueous vs. Organic) Quench->PhaseSep AqPhase Aqueous Phase (Contains TFA salts) PhaseSep->AqPhase OrgPhase Organic Phase (Contains DCM + Indoline) PhaseSep->OrgPhase Neutralize Validate & Neutralize to pH 6-8 AqPhase->Neutralize OrgWaste Halogenated Organic Waste Container OrgPhase->OrgWaste AqWaste Aqueous Waste Container (Non-Halogenated) Neutralize->AqWaste SAA Transfer to SAA (Max 55 Gal / 180 Days) AqWaste->SAA OrgWaste->SAA

Waste stream segregation during Boc-deprotection workflows.

References

  • [1] Cancer treatments targeting cancer stem cells - Google Patents / WO2019213570A1

  • [2] A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI

  • [5] How to Dispose of Chemical Waste - Case Western Reserve University (EPA Guidelines)

  • [6] Managing Hazardous Chemical Waste in the Lab - Lab Manager

  • [4] How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health

  • [8] Laboratory Waste Management Guidelines - Old Dominion University / EPA RCRA

  • [3] Managing Hazardous Waste Generated in Laboratories - Ohio EPA / ACS Guidelines

  • [7] Hazardous Chemical Waste Management in Teaching Laboratories - ACS Publications

Sources

Personal protective equipment for handling tert-Butyl 7-methylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

tert-Butyl 7-methylindoline-1-carboxylate is a specialized organic intermediate commonly employed in the synthesis of bioactive indole derivatives and heterocyclic pharmaceuticals.[1] As a Boc-protected indoline, it presents specific handling challenges related to its potential for skin sensitization and stability profile.[1]

This guide moves beyond generic safety data, providing a logistical framework for integrating this reagent into high-throughput or bench-scale workflows. While specific toxicological data for this exact isomer may be limited, its structural analogs (N-Boc indolines) dictate a Biosafety Level 1 (BSL-1) equivalent chemical handling protocol, emphasizing containment of irritant dusts and organic vapors.[1]

Chemical Identity[8][9]
  • Chemical Name: tert-Butyl 7-methylindoline-1-carboxylate[1][2]

  • Functional Class: N-Boc protected indoline / Carbamate[1]

  • Molecular Formula: C₁₅H₂₁NO₂[1]

  • Physical State: Typically a white to off-white solid or viscous oil (depending on purity/polymorph).[1]

  • Solubility: Soluble in organic solvents (DCM, EtOAc, DMSO); insoluble in water.

Risk Assessment & Hazard Identification

Based on Structure-Activity Relationship (SAR) analysis of similar carbamates and indoline derivatives, the following GHS classifications are assigned as a baseline for risk management.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][3][2][4]Warning
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][5][3][6][2]Warning
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][5][3][6][2]Warning
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][6][2]Warning

Critical Mechanism of Action: The tert-butyl carbamate (Boc) moiety is relatively stable, but the indoline core can be prone to oxidation.[1] Upon metabolic or chemical cleavage (e.g., acidic conditions), the compound releases the free indoline and isobutylene/CO₂. The free 7-methylindoline is a secondary amine with higher potential for skin permeation and irritation than the protected form.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational phase.

Table 1: Task-Based PPE Requirements[1]
Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed containers)Not required under normal conditions.[1][7]Nitrile (4 mil) - Single layer.[1]Safety Glasses with side shields.[1][7]Standard Lab Coat.[1]
Weighing & Solids Handling (< 1g)N95 mask (if outside hood) or Fume Hood (preferred).[1]Nitrile (4-5 mil) - Double gloving recommended.[1]Safety Glasses.Lab Coat + Tyvek sleeves if static is high.[1]
Reaction Setup & Dissolution (Solvents: DCM, DMF)Fume Hood (Face velocity > 0.5 m/s).Laminate / Barrier gloves (e.g., Silver Shield) if using DCM; otherwise Double Nitrile.[1]Chemical Splash Goggles.[1]Lab Coat + Chemical Apron.[1]
Spill Cleanup (> 10g or solution)Half-face respirator with OV/P100 cartridges.[1]Butyl Rubber or thick Nitrile (> 8 mil).[1]Face Shield + Goggles.[1][3][7]Tyvek Coverall.[1][6][2]
PPE Selection Logic (Decision Tree)

PPE_Selection Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quantity Quantity > 1g? Solid->Quantity Solvent Solvent Type? Liquid->Solvent BasicPPE Standard: Nitrile + Glasses (Use Fume Hood) Quantity->BasicPPE No HighDust High Dust: Double Nitrile + N95/P100 (Use Static Control) Quantity->HighDust Yes DCM Chlorinated (DCM/CHCl3) Solvent->DCM Polar Polar (DMSO/MeOH) Solvent->Polar Barrier Barrier Gloves (Laminate) + Splash Goggles DCM->Barrier StdChem Double Nitrile + Splash Goggles Polar->StdChem

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.[1] Note the specific requirement for barrier gloves when handling chlorinated solvents often used with this reagent.

Operational Handling Protocols

Weighing and Transfer

Objective: Prevent static-induced dispersal of the solid, which can lead to inhalation exposure and cross-contamination.[1]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment enclosure.[1]

  • Static Mitigation: Use an anti-static gun or ionizer bar if the ambient humidity is <30%.[1] Boc-protected intermediates are often fluffy/electrostatic solids.[1]

  • Technique:

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a disposable anti-static weighing boat.[1]

    • Do not return excess material to the stock container to prevent hydrolysis or contamination.[1]

Reaction Setup (Deprotection Context)

Scientific Context: This compound is typically subjected to acidic conditions (TFA/DCM or HCl/Dioxane) to remove the Boc group.

  • Gas Evolution Warning: The deprotection releases isobutylene gas and CO₂.[1] Ensure the reaction vessel is vented (e.g., via a needle/bubbler) and not sealed tight, to prevent pressure buildup.

  • Scavengers: If using thio-scavengers (common in indole chemistry to prevent polymerization), add odor control measures (bleach trap) to the fume hood exhaust.[1]

Storage[1][12]
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1] Indoline derivatives can darken (oxidize) upon prolonged exposure to air.[1]

  • Container: Amber glass vial with a PTFE-lined cap.[1]

Emergency Response & Spill Management

Exposure Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect respiratory sensitization).[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol/solvents, as they may increase permeation of the indoline core.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][5][6][8] Remove contact lenses if safe.[1][5][3][2][4]

Spill Cleanup Workflow

Spill_Response Detect Spill Detected Assess Assess Volume & State Detect->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorLiq Liquid / Large (>5g) Assess->MajorLiq WetWipe 1. Wet Paper Towel (Damp) 2. Wipe Inward 3. Bag as HazWaste MinorSolid->WetWipe Absorb 1. Evacuate Area 2. Use Vermiculite/Sand 3. Scoop to Pail MajorLiq->Absorb Decon Decontaminate Surface (Soap + Water) WetWipe->Decon Absorb->Decon

Figure 2: Step-by-step spill response protocol.[1] "Wet Wiping" is critical for solids to prevent dust generation.[1]

Disposal & Waste Streams

Strict adherence to local environmental regulations (RCRA in the US, REACH in EU) is mandatory.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Hazardous Solid Waste bin. Label "Toxic Organic Solid".[1]
Liquid Waste (Halogenated) Mother liquors containing DCM, Chloroform, TFA.[1]Halogenated Organic Waste carboy.
Liquid Waste (Non-Halo) Solutions in EtOAc, Hexane, Methanol.[1]Non-Halogenated Organic Waste carboy.
Aqueous Waste Quenched reaction mixtures (after neutralization).[1]Check pH (6-9) before disposal; if containing heavy metals or high organic content, segregate as Aqueous Hazardous Waste .

Scientific Rationale: Never dispose of carbamates down the drain. Hydrolysis in the sewer system can release the free amine, which may be toxic to aquatic life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Indoline-1-carboxylic acid tert-butyl ester derivatives. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Amine Protecting Groups. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Substituted Indolines.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.